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  • Product: 2-methyloxirane-2-carboxylic Acid
  • CAS: 38649-35-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyloxirane-2-carboxylic Acid and Its Derivatives

Preamble: Navigating the Data Landscape for a Niche Chiral Building Block This guide, therefore, adopts a scientifically rigorous approach to provide a valuable resource for researchers. We will present a detailed analys...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Data Landscape for a Niche Chiral Building Block

This guide, therefore, adopts a scientifically rigorous approach to provide a valuable resource for researchers. We will present a detailed analysis of the closely related and well-characterized methyl 2-methyloxirane-2-carboxylate , for which experimental data on synthesis and reactivity are more established. By leveraging this information and fundamental principles of organic chemistry, we will extrapolate the expected properties and reactivity of 2-methyloxirane-2-carboxylic acid. This approach ensures that the insights provided are grounded in solid experimental evidence while clearly delineating between established data for the ester and projected characteristics for the acid.

Molecular Overview and Physicochemical Properties

2-Methyloxirane-2-carboxylic acid possesses a unique combination of a strained three-membered epoxide ring and a carboxylic acid functionality, both attached to the same quaternary carbon. This arrangement imparts significant reactivity and chirality, making it a potentially valuable synthon.

Structural Features

The core of the molecule is the oxirane ring, which is inherently strained and thus susceptible to nucleophilic attack. The presence of a methyl and a carboxyl group on the same carbon (C2) creates a stereocenter. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the epoxide ring.

Physicochemical Properties

While experimental data for the free acid is scarce, we can compile predicted values and compare them with data for related compounds.

Property2-Methyloxirane-2-carboxylic Acid (Predicted/Inferred)Methyl 2-methyloxirane-2-carboxylate (Experimental/Predicted)
CAS Number 38649-35-3[1]58653-97-7[2]
Molecular Formula C₄H₆O₃[1]C₅H₈O₃
Molecular Weight 102.09 g/mol [1]116.12 g/mol
Melting Point 88.5 °C (Predicted)[1]Data not readily available
Boiling Point 210.0 ± 33.0 °C (Predicted)[1]Data not readily available
pKa 3.74 ± 0.20 (Predicted)[1]Not applicable
Solubility Expected to be soluble in water and polar organic solvents.Soluble in common organic solvents.

Spectroscopic Characterization: An Analog-Based Approach

Detailed, experimentally verified spectra for 2-methyloxirane-2-carboxylic acid are not widely published. However, we can predict the key spectroscopic features based on the well-understood characteristics of carboxylic acids and epoxides, and by analogy with related structures.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-methyloxirane-2-carboxylic acid is expected to show the following key signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region of 10-13 ppm . This proton is exchangeable with D₂O.[3][4]

  • Oxirane Protons (-CH₂-): Two diastereotopic protons on the epoxide ring (C3), appearing as doublets (geminal coupling) or an AB quartet, likely in the range of 2.5-3.5 ppm .

  • Methyl Protons (-CH₃): A singlet at approximately 1.5-2.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by four distinct signals:

  • Carbonyl Carbon (-COOH): In the range of 170-185 ppm .[3]

  • Quaternary Oxirane Carbon (C2): Expected around 50-60 ppm .

  • Methylene Oxirane Carbon (C3): Also in the region of 45-55 ppm .

  • Methyl Carbon (-CH₃): An upfield signal around 15-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the epoxide ring:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , often obscuring the C-H stretches.[5][6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1760 cm⁻¹ .[5][6]

  • C-O-C Stretch (Epoxide): An asymmetrical stretch typically appearing around 800-950 cm⁻¹ .

  • C-O Stretch (Carboxylic Acid): A signal in the 1210-1320 cm⁻¹ region.[5][6]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), fragmentation of 2-methyloxirane-2-carboxylic acid would likely involve:

  • Loss of a carboxyl group (-COOH): A peak corresponding to [M-45]⁺.

  • Decarboxylation (-CO₂): A peak at [M-44]⁺.

  • Alpha-cleavage: Fragmentation of the bonds adjacent to the carbonyl group.[7][8]

Synthesis of 2-Methyloxirane-2-carboxylic Acid and Its Esters

The synthesis of chiral epoxides is a well-established field in organic chemistry. While a specific, detailed protocol for the direct synthesis of 2-methyloxirane-2-carboxylic acid is not readily found in peer-reviewed literature, methods for the corresponding esters are available and can be adapted. The free acid can then be obtained via hydrolysis of the ester.

Enantioselective Synthesis Strategies

The creation of the chiral center at C2 can be achieved through two primary strategies: asymmetric epoxidation of an achiral precursor or kinetic resolution of a racemic mixture.[9]

3.1.1. Asymmetric Epoxidation of Methacrylates

A powerful approach involves the direct enantioselective epoxidation of methyl methacrylate. This can be achieved using various catalytic systems, including those based on transition metals with chiral ligands or organocatalysts.[9]

Asymmetric Epoxidation Methyl_Methacrylate Methyl Methacrylate Methyl_2_methyloxirane_2_carboxylate Methyl (R)- or (S)-2-methyloxirane-2-carboxylate Methyl_Methacrylate->Methyl_2_methyloxirane_2_carboxylate Asymmetric Epoxidation Chiral_Catalyst Chiral Catalyst (e.g., Sharpless, Jacobsen) Chiral_Catalyst->Methyl_2_methyloxirane_2_carboxylate Oxidant Oxidant (e.g., t-BuOOH, m-CPBA) Oxidant->Methyl_2_methyloxirane_2_carboxylate

Caption: Asymmetric epoxidation workflow.

3.1.2. Kinetic Resolution of Racemic Methyl 2-methyloxirane-2-carboxylate

This method starts with a racemic mixture of the ester. One enantiomer is selectively reacted, typically through hydrolysis catalyzed by a chiral catalyst or an enzyme (like a lipase), leaving the other enantiomer unreacted and thus enriched.[9]

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic Methyl 2-methyloxirane-2-carboxylate

This protocol is adapted from established procedures for similar substrates and illustrates the principle of HKR.

  • Catalyst Preparation: In a round-bottom flask, the chiral salen-Co(II) catalyst is dissolved in a suitable solvent (e.g., toluene). Acetic acid is added, and the mixture is stirred in the presence of air to form the active Co(III) species. The solvent is then removed under reduced pressure.

  • Resolution: The racemic methyl 2-methyloxirane-2-carboxylate is added to the flask containing the activated catalyst. Water (as the nucleophile) is then added, and the heterogeneous mixture is stirred vigorously at a controlled temperature (e.g., room temperature).

  • Monitoring: The reaction progress and enantiomeric excess (ee) of the remaining ester are monitored by chiral GC or HPLC.

  • Work-up: Once the desired ee is reached, the reaction mixture is filtered to remove the catalyst. The filtrate is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting enriched ester can be further purified by distillation or chromatography. The hydrolyzed acid can be recovered from the aqueous layer by acidification and extraction.

Kinetic Resolution Racemic_Ester Racemic Methyl 2-methyloxirane-2-carboxylate Enriched_Ester Enriched (R)- or (S)-Ester Racemic_Ester->Enriched_Ester Selective Hydrolysis Hydrolyzed_Acid (S)- or (R)-2-Hydroxy-3-methoxy-3-methylbutanoic acid Racemic_Ester->Hydrolyzed_Acid Chiral_Catalyst_H2O Chiral Catalyst + H₂O Chiral_Catalyst_H2O->Enriched_Ester Chiral_Catalyst_H2O->Hydrolyzed_Acid

Caption: Hydrolytic kinetic resolution workflow.

Hydrolysis to the Carboxylic Acid

The enantiomerically enriched methyl 2-methyloxirane-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Care must be taken to use mild conditions to avoid the ring-opening of the epoxide.

Protocol: Mild Basic Hydrolysis

  • The ester is dissolved in a mixture of a water-miscible solvent (e.g., THF or methanol) and water.

  • One equivalent of a mild base, such as lithium hydroxide (LiOH), is added at a low temperature (e.g., 0 °C).

  • The reaction is stirred and monitored by TLC until the starting material is consumed.

  • The reaction mixture is then carefully acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the desired carboxylic acid.

Reactivity and Synthetic Applications

The primary mode of reactivity for 2-methyloxirane-2-carboxylic acid and its esters is the nucleophilic ring-opening of the strained epoxide. This reaction is highly valuable as it allows for the stereospecific installation of two functional groups in a 1,2-relationship.

Regioselectivity of Ring-Opening

The regioselectivity of the nucleophilic attack is dependent on the reaction conditions.

  • Basic or Neutral Conditions (Sₙ2-type): Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon (C3). This is the typical Sₙ2 pathway.

  • Acidic Conditions (Sₙ1-like): Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile will then attack the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

Regioselectivity cluster_0 Basic/Neutral Conditions (Sₙ2) cluster_1 Acidic Conditions (Sₙ1-like) Epoxide_B 2-Methyloxirane- 2-carboxylic acid Product_B Attack at C3 (less substituted) Epoxide_B->Product_B Sₙ2 attack Nu_B Nu⁻ Nu_B->Product_B Epoxide_A 2-Methyloxirane- 2-carboxylic acid Product_A Attack at C2 (more substituted) Epoxide_A->Product_A Protonation, then attack H_plus H⁺ H_plus->Product_A Nu_A Nu-H Nu_A->Product_A

Caption: Regioselectivity of epoxide ring-opening.

Applications in Drug Development

Chiral epoxides are crucial intermediates in the synthesis of many pharmaceuticals. The ability to introduce specific stereochemistry is paramount, as different enantiomers of a drug can have vastly different biological activities. While specific examples citing 2-methyloxirane-2-carboxylic acid are not prevalent, its structural motif is found in or can be used to access key intermediates for various drug classes. For instance, ring-opening with nitrogen nucleophiles can lead to chiral amino alcohols, a common feature in many bioactive molecules.

Safety and Handling

As a reactive epoxide and a carboxylic acid, 2-methyloxirane-2-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids (unless part of a controlled reaction).

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Methyloxirane-2-carboxylic acid represents a chiral building block with considerable synthetic potential, stemming from its unique combination of a strained epoxide ring and a carboxylic acid at a quaternary stereocenter. While a comprehensive experimental dataset for this specific molecule remains to be fully elaborated in the public domain, a robust understanding of its chemical properties and reactivity can be achieved through the analysis of its closely related methyl ester and the application of fundamental principles of organic chemistry. The synthetic strategies and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this and similar chiral epoxides in the synthesis of complex, high-value molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 20). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. [Link][9]

  • SpectraBase. (n.d.). Oxirane-2-carboxylic acid, 2-aminocarbonyl-3-ethyl-3-methyl-, ethyl ester. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link][3]

  • University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from [Link][5][10]

  • PubChem. (n.d.). 2-Methyloxirane-2-carboxylic acid. Retrieved from [Link][11][12]

  • NextSDS. (n.d.). (2R)-2-methyloxirane-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link][2]

  • PubChem. (n.d.). 2-Methyloxane-2-carboxylic acid. Retrieved from [Link][13]

  • NIST. (n.d.). Oxirane, 2-methyl-, polymer with oxirane. Retrieved from [Link]

  • PubChemLite. (n.d.). (2r)-2-methyloxirane-2-carboxylic acid (C4H6O3). Retrieved from [Link]

  • Kang, M. (2020). Synthesis of Methyl oxirane-2-carboxylate from Acrylic acid for Subsequent Copolymerization of Plant-derived Epoxide Monomers. Senior Independent Study Theses. Paper 8999. [Link][12][14]

  • PubChem. (n.d.). Methyl oxirane-2-carboxylate. Retrieved from [Link][15]

  • Google Patents. (n.d.). US8349843B2 - Carboxylic acid derivatives, their preparation and use. Retrieved from [16]

  • Google Patents. (n.d.). WO1983000334A1 - Phenylalkyloxirane carboxylic acids, preparation and therapeutical use. Retrieved from [17]

  • Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][4][18]

  • Environmental Protection Agency. (2025, October 15). 2-Ethyl-3-propyloxirane-2-carboximidic acid Properties. Retrieved from [Link][14]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link][18]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link][19]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link][20]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link][21]

  • SpectraBase. (n.d.). 2,2-Dimethyloxirane. Retrieved from [Link][22]

  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link][23]

  • PMC. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link][24]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][6]

  • Chemistry Stack Exchange. (2013, November 9). Interpretation of the following mass spectrum. Retrieved from [Link][7]

  • LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][8]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). Retrieved from [Link]

  • Current Medicinal Chemistry. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. 29(13), 2203-2234. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][25]

  • Asia Pacific Journal of Health Management. (2025, March 20). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Baylor Synthesis and Drug-Lead Discovery Laboratory. (2025, December 16). Publications and Patents. Retrieved from [Link]

Sources

Exploratory

2-methyloxirane-2-carboxylic acid CAS number 38649-35-3

In-Depth Technical Guide: 2-Methyloxirane-2-carboxylic Acid (CAS 38649-35-3) Executive Summary 2-Methyloxirane-2-carboxylic acid (CAS 38649-35-3), frequently referred to in atmospheric chemistry as methacrylic acid epoxi...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 2-Methyloxirane-2-carboxylic Acid (CAS 38649-35-3)

Executive Summary

2-Methyloxirane-2-carboxylic acid (CAS 38649-35-3), frequently referred to in atmospheric chemistry as methacrylic acid epoxide (MAE), is a highly reactive bifunctional molecule containing both an epoxide (oxirane) ring and a carboxylic acid moiety. This unique structural topology makes it a critical intermediate in two vastly different scientific domains: the atmospheric oxidation of isoprene to secondary organic aerosols (SOAs)[1], and the site-selective bioconjugation of peptides for advanced molecular imaging[2].

Physicochemical Profiling

Understanding the physical and chemical boundaries of 2-methyloxirane-2-carboxylic acid is paramount for both synthetic handling and environmental modeling. The molecule exhibits moderate thermal stability but high chemical reactivity due to the strained three-membered oxirane ring adjacent to an electron-withdrawing carboxyl group.

PropertyValueSource
Chemical Formula C4H6O3[3]
Molecular Weight 102.09 g/mol [4]
Density 1.362 ± 0.06 g/cm³[3]
Melting Point 88.5 °C[3]
Boiling Point (Predicted) 210.0 ± 33.0 °C[3]
pKa 3.74 ± 0.20[3]

Atmospheric Chemistry: The Role of MAE in Secondary Organic Aerosols

In atmospheric chemistry, 2-methyloxirane-2-carboxylic acid (MAE) is a recognized precursor to 2-methylglyceric acid, a major marker compound for secondary organic aerosols (SOAs) derived from isoprene under high-NOx conditions[1].

Mechanistic Pathway: Isoprene undergoes rapid gas-phase photo-oxidation by hydroxyl (OH) radicals. Under high-NOx conditions, this branching leads to the formation of methacrolein (MACR). Subsequent H-abstraction by OH and reaction with NO2 yields methacryloylperoxynitrate (MPAN)[1]. The OH adduct of MPAN undergoes an intramolecular rearrangement and decomposition to yield MAE. Once formed in the gas phase, MAE partitions into the aqueous aerosol phase where it undergoes hydrolysis to form 2-methylglyceric acid[1].

AtmosphericPathway Isoprene Isoprene (C5H8) MACR Methacrolein (MACR) Isoprene->MACR OH / O2 MPAN Methacryloylperoxynitrate (MPAN) MACR->MPAN OH / NO2 MAE 2-Methyloxirane-2-carboxylic acid (MAE) MPAN->MAE OH / Decomposition MGA 2-Methylglyceric acid (SOA Marker) MAE->MGA H2O / Aerosol Phase

Atmospheric oxidation pathway of isoprene to secondary organic aerosols via MAE.

Synthetic Utility and Bioconjugation Workflows

Beyond atmospheric science, 2-methyloxirane-2-carboxylic acid is utilized as a prosthetic group in medicinal chemistry. Specifically, it enables the site-selective labeling of peptides, which can subsequently be subjected to ring-opening reactions with nucleophiles (such as fluorine-18 sources) for Positron Emission Tomography (PET) imaging[2].

SyntheticWorkflow Ester Methyl 2-methyloxirane-2-carboxylate Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid 2-Methyloxirane-2-carboxylic acid (CAS 38649-35-3) Hydrolysis->Acid Activation Anhydride Formation (DCC, DCM) Acid->Activation Conjugation Peptide Conjugation (Resin-bound peptide, DMF) Activation->Conjugation

Step-by-step synthetic workflow for peptide bioconjugation using MAE.

Experimental Protocol 1: Preparation of 2-Methyloxirane-2-carboxylic Acid

Objective: Hydrolyze methyl 2-methyloxirane-2-carboxylate to the free acid without degrading the highly sensitive epoxide ring[2].

  • Solvent Preparation: Dissolve the starting ester in a 3:1 mixture of Tetrahydrofuran (THF) and water. Causality: THF solubilizes the organic ester while water is necessary to dissolve the hydroxide salt. This miscible solvent system ensures uniform reaction kinetics and prevents localized concentration spikes that could lead to side reactions.

  • Saponification: Add 1.1 equivalents of Lithium Hydroxide (LiOH) at 0 °C. Causality: LiOH is explicitly chosen over NaOH or KOH. The Li+ ion coordinates with the epoxide oxygen, providing mild Lewis acid stabilization. Furthermore, conducting the reaction at 0 °C kinetically suppresses the nucleophilic attack of hydroxide on the epoxide ring, which would otherwise yield an unwanted diol byproduct.

  • Acidification and Extraction: Acidify the mixture carefully with 1M KHSO4 to pH 4, then extract with ethyl acetate. Causality: Strong mineral acids (e.g., HCl) would rapidly catalyze the hydrolytic opening of the oxirane ring. KHSO4 provides a buffered, mild acidification just below the pKa of the product (pKa ~3.74)[3], allowing the protonated carboxylic acid to be safely extracted into the organic phase.

Experimental Protocol 2: Bioconjugation to Resin-Bound Peptides

Objective: Attach the oxirane moiety to a peptide sequence (e.g., Lys-Gly-Phe-Gly-Lys) on a solid support for downstream derivatization[2].

  • Anhydride Activation: Form the anhydride of 2-methyloxirane-2-carboxylic acid by reacting it with N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM). Causality: Direct coupling agents (like HBTU or HATU) require the presence of a tertiary amine base (like DIPEA), which can trigger premature epoxide opening or polymerization. Pre-forming the symmetrical anhydride isolates the activation step from the peptide coupling step, preserving the epoxide integrity.

  • Filtration: Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Causality: Removing the insoluble DCU prevents the clogging of the fritted syringes used in solid-phase peptide synthesis (SPPS) and ensures accurate stoichiometry of the reactive anhydride.

  • Conjugation: React the freshly prepared anhydride (excess) with the resin-bound peptide in anhydrous Dimethylformamide (DMF) for 1 hour[2]. Causality: DMF optimally swells the synthesis resin, maximizing the collision frequency between the bulky anhydride and the terminal amine of the peptide. The solid-phase approach allows for aggressive washing post-reaction to remove unreacted epoxide without the need for tedious liquid chromatography.

Handling, Stability, and Safety

As an epoxide-containing carboxylic acid, 2-methyloxirane-2-carboxylic acid must be handled with strict adherence to anhydrous and cold-storage protocols to prevent auto-polymerization or hydrolytic degradation. It should be stored at sub-zero temperatures (-20 °C) under an inert atmosphere (argon or nitrogen). Due to the alkylating potential of the epoxide moiety, standard safety assessments dictate the use of appropriate personal protective equipment (PPE) to avoid exposure to the skin, eyes, and respiratory tract.

References[3] Title: 38649-35-3, 2-Methyloxirane-2-carboxylicacid Formula - ECHEMI | Source: echemi.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEig9LwKH48BVHCmJTl6ns-ydQxVto5_oHhiECyyNnOv3sqc70_vG1If4sCHPsU9vxHjE5UfJ1UAtIlJdrxyFI8FJu2o8lxou2tp8bWU2vp8lAq17hoMUeKU5Gm6CQuYtKYCOZGpiszx2Vl-Q7AKe2t2n2ZIh2-JJEC0H-S3CKYCEX0jh77cYRWC5gsw==[4] Title: CAS 38649-35-3 | 2-methyloxirane-2-carboxylic acid - Synblock | Source: synblock.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFhvRA66Mjnl7-lMmMKsZWKFjDaWgpDndVtAtnF10knQXH_0ckCZJdneDMB5QICrbYfnCD2ov25YIcn2wxB5ccazBOgrkz8N89euJdg08IorPBAB0e2X6IGQz0DsRebhdWGEnq2bUjPNhA[2] Title: A Novel Prosthetic Group for Site-Selective Labeling of Peptides for Positron Emission Tomography | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1f1VS9ThoLqu0zPKAiv91_oRlS7vMtTdAf1RSlffd3pNSETEDUWFMd_pENPY0T6vDiBkL-kEeoLXHLeQhG9xSdXNsXxWboFiAh6PL09m3U_J0RnjxsLljDncIVrWP5qiSdjML[1] Title: Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art | Source: mdpi.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYxQ3dUn8BWlxhtleIwC-pMluKaBmIQxj72GwevJzAJcUMl530YX7nKNlxKm_Vmw_eS_Bo3JGjvTlbi07XImSmaL0jEvaDZ7xUKYkglBMpuO2mXq5sDekzKdbkq_aV8sr_

Sources

Foundational

physical and chemical properties of 2-methyloxirane-2-carboxylic acid

As a Senior Application Scientist, I approach the physicochemical profiling of 2-methyloxirane-2-carboxylic acid (CAS: 38649-35-3)[1] by evaluating its dual identity. In synthetic organic chemistry, it is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical profiling of 2-methyloxirane-2-carboxylic acid (CAS: 38649-35-3)[1] by evaluating its dual identity. In synthetic organic chemistry, it is a highly functionalized, sterically hindered epoxide intermediate. In atmospheric chemistry, it is widely recognized as methacrylic acid epoxide (MAE) , a critical precursor to secondary organic aerosols (SOA)[2].

This technical guide synthesizes the structural properties, mechanistic reactivity, and self-validating experimental protocols for handling this unique oxirane.

Physicochemical Profiling & Structural Dynamics

2-Methyloxirane-2-carboxylic acid features an oxirane ring substituted at the C2 (alpha) position with both a methyl group and a carboxylic acid[3]. This dense functionalization creates significant ring strain (approximately 27 kcal/mol inherent to oxiranes) compounded by the electron-withdrawing inductive effect of the carboxyl group. This unique electronic environment dictates its regioselective behavior during nucleophilic attack.

Table 1: Quantitative Physical and Chemical Properties

Property Value Method / Condition
Molecular Formula C₄H₆O₃ Computed[3]
Molecular Weight 102.088 g/mol Standard Atomic Weights[4]
Melting Point 88.5 °C Experimental[5]
Boiling Point 210.0 ± 33.0 °C Predicted[5]
Density 1.362 ± 0.06 g/cm³ Predicted[5]

| pKa | 3.74 ± 0.20 | Predicted[5] |

Data sourced from [5] and [3].

Mechanistic Pathways & Chemical Reactivity

Regioselective Epoxide Ring Opening (Synthetic Pathway)

The reduction of alpha-substituted glycidic acids using complex hydrides reveals profound regioselectivity[6]. When utilizing sodium borodeuteride (NaBD₄) in alkaline deuterium oxide (D₂O/DO⁻), the reduction of the oxirane ring is highly directed[7].

  • Causality: In an alkaline medium, the carboxylic acid is deprotonated to a carboxylate. This anionic moiety coordinates with the sodium/boron complex, directing the deuteride delivery. Depending on the exact steric bulk and the presence of salts (like LiBr, which disrupts coordination), the nucleophilic attack can be forced against standard Markovnikov rules, cleaving specific C-O bonds to yield isotope-labeled hydroxy acids[7].

Acid-Catalyzed Reactive Uptake (Atmospheric Pathway)

In atmospheric models, MAE is generated from the decomposition of the hydroxyl radical (OH) adduct of methacryloylperoxynitrate (MPAN)[2].

  • Causality: MAE undergoes acid-catalyzed reactive uptake onto sulfate aerosol seeds[8]. The acidic environmental interface protonates the oxirane oxygen. This protonation significantly lowers the activation energy required for nucleophilic ring opening by atmospheric water or sulfate ions, leading to the formation of highly oxygenated SOA constituents (e.g., 2-methyltetrols)[8]. This pathway is a primary driver of fine particulate matter (PM2.5) formation in isoprene-rich environments[8].

Pathway Visualization

The following diagram maps the divergent reaction pathways of 2-methyloxirane-2-carboxylic acid, contrasting its synthetic utility with its environmental fate.

G A Methacrylic Acid (Atmospheric or Synthetic Precursor) B 2-Methyloxirane-2-carboxylic acid (MAE / 2-Methylglycidic Acid) A->B Epoxidation (m-CPBA or OH/O2) C Isotope-Labeled Hydroxy Acid (Regioselective Reduction Product) B->C NaBD4 / D2O (Directed Ring Opening) D Secondary Organic Aerosols (SOA) (e.g., 2-Methyltetrols) B->D Acidic Sulfate Aerosol (Reactive Uptake)

Caption: Reaction pathways of 2-methyloxirane-2-carboxylic acid in synthetic and atmospheric environments.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops to confirm causality and product stability.

Protocol 1: Synthesis of 2-Methyloxirane-2-Carboxylic Acid via Epoxidation

Adapted from established MBO epoxidation methodologies[8].

  • Preparation: Dissolve 1.0 equivalent of methacrylic acid in anhydrous acetonitrile (ACN) under an inert nitrogen atmosphere. Cool the reaction flask in an ice/water bath to strictly maintain 0 °C[8].

  • Oxidation: Prepare a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in ACN. Add this dropwise to the methacrylic acid solution over 30 minutes[8].

    • Causality: The electron-deficient nature of the conjugated alkene requires a strong electrophilic oxidant. Strict thermal control (0 °C) is mandatory; excessive heat will trigger an exothermic runaway, causing the byproduct m-chlorobenzoic acid to catalyze the premature ring-opening of the newly formed epoxide.

  • Propagation: Stir the clear solution at 0 °C for 2 hours, then allow it to slowly reach room temperature until complete transformation is achieved[8].

  • Validation Check: Analyze an aliquot of the crude mixture via ¹H-NMR. The successful formation of the oxirane ring is confirmed by the complete disappearance of the vinylic protons of methacrylic acid (δ ~5.7 and 6.1 ppm) and the emergence of characteristic diastereotopic epoxide protons (doublets around δ 2.9 and 3.2 ppm). If vinylic signals persist, extend the reaction time.

Protocol 2: Regioselective Reduction using Borodeuterides

Adapted from the mechanistic principles of alumino- and borohydride reductions[6],[7].

  • Deprotonation: Dissolve 2-methyloxirane-2-carboxylic acid in a solution of D₂O containing 1.05 equivalents of NaOD[7].

    • Causality: The basic medium (DO⁻) immediately deprotonates the carboxylic acid to form a carboxylate. If the acid were left protonated, it would exothermically quench the NaBD₄ reagent, releasing deuterium gas and halting the reduction entirely.

  • Reduction: Slowly add NaBD₄ (1.5 equivalents) to the solution at 0 °C. The carboxylate group will coordinate with the boron complex, directing the deuteride attack[6].

  • Quenching: After 4 hours, carefully quench the reaction with dilute acid at 0 °C to precipitate the product, followed by ethyl acetate extraction.

  • Validation Check: Electrospray Ionization Mass Spectrometry (ESI-MS) must indicate an [M-H]⁻ shift corresponding to the incorporation of a single deuterium atom. ¹H-NMR will map the exact regiochemistry of the deuteride attack by the absence of specific proton signals on the carbon backbone.

References

  • Title: 2-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 11159297 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Reductions by the Alumino- and Borohydrides in Organic Synthesis Source: Seyden-Penne, J. (John Wiley & Sons / Rushim Archive) URL: [Link]

  • Title: Secondary Organic Aerosol Formation via 2-Methyl-3-buten-2-ol Photooxidation: Evidence of Acid-Catalyzed Reactive Uptake of Epoxides Source: Environmental Science & Technology Letters (ACS Publications) URL: [Link]

Sources

Exploratory

Whitepaper: (2R)-2-Methyloxirane-2-Carboxylic Acid – Physicochemical Properties, Reactivity, and Applications in Targeted Drug Synthesis

Abstract For researchers and drug development professionals, chiral epoxides represent some of the most versatile, yet kinetically demanding, building blocks in organic synthesis. (2R)-2-methyloxirane-2-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and drug development professionals, chiral epoxides represent some of the most versatile, yet kinetically demanding, building blocks in organic synthesis. (2R)-2-methyloxirane-2-carboxylic acid (also known as (R)-2-methylglycidic acid) is a highly functionalized oxirane that serves as the stereogenic foundation for several critical active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical data and field-proven synthetic applications, specifically focusing on regioselective ring-opening mechanisms, self-validating protocols, and regulatory compliance.

Chemical Identity & Structural Significance

The molecular architecture of (2R)-2-methyloxirane-2-carboxylic acid is defined by a highly strained three-membered oxirane ring, substituted at the C2 position by both a methyl group and a carboxylic acid. This dense array of functional groups creates a unique electronic environment. The (2R) stereocenter is not merely a structural feature; it is the critical pharmacophore determinant for downstream biological activity, dictating how synthesized APIs will interact with target cellular receptors[1].

Physicochemical & Computed Properties

Understanding the baseline physical properties of this compound is essential for designing scalable reaction conditions, particularly regarding thermal stability and solvent selection. The quantitative data for the free acid is summarized below[2]:

PropertyValue
Chemical Name (2R)-2-Methyloxirane-2-carboxylic acid
CAS Number 162251-75-4 (R-isomer) / 38649-35-3 (Racemate)
Molecular Formula C₄H₆O₃
Molecular Weight 102.09 g/mol
Exact Mass 102.031694
Density 1.362 ± 0.06 g/cm³
Melting Point 88.5 °C
Boiling Point 210.0 ± 33.0 °C (Predicted)
pKa 3.74 ± 0.20

Core Reactivity & Mechanistic Pathways

Regioselective Epoxide Ring Opening

The oxirane core is characterized by immense ring strain, making it highly susceptible to nucleophilic ring-opening. However, the presence of the C2 methyl and carboxylic groups introduces significant steric and electronic constraints.

When subjected to basic conditions with a strong nucleophile (e.g., a thiolate), the reaction proceeds via an SN2 mechanism. Causality of Regioselectivity: The nucleophile attacks the least sterically hindered carbon—the C3 methylene—rather than the highly substituted C2 position. The electron-withdrawing nature of the C2 carboxylate also stabilizes the adjacent C-O bond against direct SN2 attack. This regioselectivity is paramount because it ensures absolute stereoretention at the C2 chiral center, yielding a stereopure tertiary alcohol[3].

EpoxideOpening A (2R)-2-Methyloxirane-2-carboxamide D SN2 Transition State (C3 Attack) A->D Steric hindrance at C2 B 4-Fluorothiophenol (Nucleophile) C Thiolate Anion (Active Species) B->C Base (K2CO3) C->D Nucleophilic attack E Ring-Opened Thioether (Tertiary Alcohol at C2) D->E Stereoretention

Figure 1: Regioselective SN2 epoxide ring opening mechanism.

Reduction Pathways

Beyond nucleophilic opening, the compound exhibits specific behaviors under reduction. For instance, 2-methylglycidic acid is regio- and stereoselectively reduced to 2-deutero-3-hydroxybutanoic acid by NaBD₄ in D₂O. The presence of Lewis acids (like LiBr) can alter this regioselectivity, demonstrating the tunable nature of the oxirane ring depending on the ionic environment[4].

Applications in Drug Development: Bicalutamide Synthesis

The most prominent pharmaceutical application of (2R)-2-methyloxirane-2-carboxylic acid derivatives is in the synthesis of Bicalutamide , a non-steroidal anti-androgen used to treat prostate cancer.

In this workflow, the (2R)-carboxylic acid is first converted to an amide using 4-amino-2-(trifluoromethyl)benzonitrile. The resulting chiral epoxide is then opened by 4-fluorothiophenol, followed by oxidation of the sulfide to a sulfone. The initial (2R) stereocenter of the oxirane directly translates to the (R)-enantiomer of Bicalutamide, which is the active enantiomer responsible for binding to and antagonizing the androgen receptor[1].

Workflow S1 Chiral Oxirane Precursor S2 Amidation S1->S2 S3 Thiolate Ring Opening S2->S3 S4 Sulfide Oxidation S3->S4 S5 (R)-Bicalutamide S4->S5

Figure 2: Step-by-step synthetic workflow for (R)-Bicalutamide.

Regulatory & Compliance Considerations

When working with 2-methylglycidic acid derivatives, researchers must be acutely aware of international precursor control frameworks. Derivatives such as 3,4-MDP-2-P methyl glycidic acid (PMK glycidic acid) are heavily monitored by the International Narcotics Control Board (INCB)[5]. Furthermore, the DEA has placed such oxirane compounds on the Special Surveillance List because the core can be decarboxylated and rearranged into illicit amphetamine-type stimulants[6]. Utilizing self-validating, closed-loop synthetic protocols is not just a chemical necessity, but a strict regulatory imperative to prevent diversion.

Experimental Protocol: Regioselective Ring Opening

Objective: To synthesize the thioether intermediate of bicalutamide from a (2R)-2-methyloxirane-2-carboxamide derivative with strict stereoretention.

Self-Validating Design: This protocol incorporates in-process HPLC monitoring to ensure the thiolate does not dimerize (a common side reaction that ruins yield) and that the epoxide is fully consumed before quenching, acting as a self-contained quality control loop.

Step 1: Generation of the Thiolate Nucleophile

  • Charge a dry, argon-purged reactor with 4-fluorothiophenol (1.1 eq) and anhydrous 2-propanol.

  • Causality: The argon atmosphere is critical; it prevents the oxidative dimerization of the thiol into a useless disulfide.

  • Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is chosen as a mild base. It is strong enough to deprotonate the thiol (pKa ~6) but mild enough not to cause premature degradation or epimerization of the sensitive oxirane ring.

Step 2: Epoxide Addition

  • Slowly dropwise add the (2R)-2-methyloxirane-2-carboxamide derivative (1.0 eq) dissolved in 2-propanol.

  • Causality: Slow addition controls the exothermic nature of the ring-opening, preventing localized concentration spikes that could lead to polymerization.

Step 3: Thermal Activation & SN2 Attack

  • Elevate the reaction temperature to 80 °C (reflux) for 2–4 hours.

  • Causality: While the oxirane ring is strained, the C2 position is highly sterically hindered. Thermal energy is required to overcome the activation barrier, driving the SN2 attack exclusively at the unsubstituted C3 methylene carbon[3].

Step 4: In-Process Self-Validation

  • Sample the reaction mixture and analyze via HPLC (UV detection at 254 nm).

  • Validation Criteria: The reaction is deemed complete and successful only when the epoxide peak area is <1% and the target thioether mass is confirmed via LC-MS. Detection of disulfide dimers triggers a protocol failure, indicating oxygen ingress.

Step 5: Quenching and Isolation

  • Cool the mixture to 5 °C and quench with chilled distilled water to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum to yield the stereopure tertiary alcohol intermediate ready for downstream oxidation.

References

  • 38649-35-3, 2-Methyloxirane-2-carboxylicacid Formula, ECHEMI,
  • Mechanistic studies on the synthesis of bicalutamide, Organic & Biomolecular Chemistry (RSC Publishing),
  • Reductions by the Alumino- and Borohydrides in Organic Synthesis, Rushim,
  • Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023, UNIS Vienna,
  • Special Surveillance List of Chemicals, Products, Materials and Equipment Used in the Manufacture of Controlled Substances and Listed Chemicals, Federal Register,
  • Synthesis of irreversibly binding bicalutamide analogs for imaging studies, NIH,

Sources

Foundational

Synthesis of 2-Methyloxirane-2-Carboxylic Acid: A Comprehensive Mechanistic and Methodological Guide

Executive Summary The synthesis of 2-methyloxirane-2-carboxylic acid—commonly referred to as methacrylic acid epoxide (MAE) or 2-methylglycidic acid—is a critical procedure in both atmospheric chemistry and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-methyloxirane-2-carboxylic acid—commonly referred to as methacrylic acid epoxide (MAE) or 2-methylglycidic acid—is a critical procedure in both atmospheric chemistry and pharmaceutical development. In atmospheric science, MAE is a recognized intermediate in the formation of isoprene-derived secondary organic aerosols (SOA), serving as the direct precursor to 2-methylglyceric acid (2-MG) and its associated oligomers[1]. In medicinal chemistry, it acts as a highly functionalized building block for site-selective peptide labeling and complex active pharmaceutical ingredients (APIs)[2].

This technical whitepaper provides an authoritative, self-validating protocol for the de novo synthesis of MAE, focusing on mechanistic causality, thermodynamic control, and rigorous analytical validation.

Retrosynthetic Analysis & Pathway Selection

The synthesis of MAE from scratch fundamentally relies on the epoxidation of the α,β -unsaturated system of a methacrylic precursor. Researchers typically select between two primary pathways based on their specific yield, scalability, and purification requirements.

  • Pathway A: Direct Epoxidation (The Prilezhaev Route): Direct oxidation of methacrylic acid using an excess of meta-chloroperoxybenzoic acid (mCPBA)[3].

  • Pathway B: Esterification-Epoxidation-Hydrolysis: Epoxidation of methyl methacrylate to form methyl 2-methyloxirane-2-carboxylate, followed by strictly controlled mild basic hydrolysis (saponification) to yield the free acid[2].

Quantitative Pathway Comparison
ParameterPathway A: Direct EpoxidationPathway B: Ester Hydrolysis
Precursor Methacrylic Acid (MA)Methyl Methacrylate (MMA)
Step Count 1 Step2 Steps
Typical Yield 65% – 75%~45% (Overall)[2]
Electronic Profile Highly electron-deficient alkeneModerately electron-deficient alkene
Primary Challenge Sluggish kinetics; mCBA byproduct removalEpoxide ring-opening during hydrolysis
Best Suited For Atmospheric SOA tracer synthesis[4]Peptide conjugation & prosthetic groups[2]

Table 1: Comparative analysis of synthetic pathways for 2-methyloxirane-2-carboxylic acid.

Because Pathway A offers higher atom economy and avoids the perilous hydrolysis step—which frequently leads to unwanted diol formation (2-methylglyceric acid)[4]—it is the preferred method for bulk synthesis and will be the focus of this guide.

Mechanistic Causality: The Prilezhaev Epoxidation

The direct epoxidation of methacrylic acid via mCPBA proceeds through the Prilezhaev reaction mechanism. However, the α,β -unsaturated carboxylic acid presents a unique stereoelectronic challenge. The electron-withdrawing nature of the carboxyl group significantly depletes the electron density of the alkene π -bond, rendering it a poor nucleophile.

Causality in Experimental Design:

  • Reagent Stoichiometry: Because the alkene is electron-deficient, a standard 1.0 equivalent of mCPBA will result in incomplete conversion. The protocol mandates a 1.25 to 1.5 molar excess of mCPBA to drive the equilibrium forward[5].

  • Thermodynamic Control: The reaction requires either 7 days at 22 °C or 24 hours under mild reflux (40 °C)[5]. Refluxing is preferred for efficiency, but temperatures exceeding 40 °C risk thermal decomposition of the peroxyacid and auto-catalyzed epoxide ring-opening.

  • Solvent Selection: Dichloromethane (DCM) is chosen because it effectively solvates the "butterfly" transition state without providing nucleophilic lone pairs that could prematurely open the newly formed oxirane ring.

Mechanism MA Methacrylic Acid (Alkene Nucleophile) TS Concerted 'Butterfly' Transition State (Oxygen Transfer) MA->TS pi-bond attacks peroxy O mCPBA mCPBA (Electrophilic Oxygen) mCPBA->TS O-O bond cleavage MAE 2-Methyloxirane-2-carboxylic acid (Target Epoxide) TS->MAE Epoxide ring closure mCBA m-Chlorobenzoic Acid (Byproduct) TS->mCBA Proton transfer

Fig 1: Prilezhaev epoxidation mechanism of methacrylic acid via a concerted transition state.

Step-by-Step Experimental Protocol (Pathway A)

The following methodology is adapted from the validated procedures utilized in atmospheric aerosol research by Birdsall et al.[3][4].

Reagents Required
  • Methacrylic acid (MA): 99% purity, anhydrous (20 mL, ~235 mmol).

  • mCPBA: 77% active oxidant (55 g, ~294 mmol, 1.25 eq). Note: Account for the water/m-chlorobenzoic acid content in commercial mCPBA when calculating molarity.

  • Dichloromethane (DCM): Reagent grade, anhydrous (200 mL).

Workflow Step1 1. Reagent Preparation Dissolve MA in DCM Step2 2. Oxidation Add mCPBA (1.25 eq) Step1->Step2 Step3 3. Reaction Stir at 40 °C for 24 h Step2->Step3 Step4 4. Precipitation Cool to -20 °C Step3->Step4 Step5 5. Filtration Vacuum filter mCBA Step4->Step5 Step6 6. Purification Isolate MAE Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of MAE.

Execution & Self-Validating Checkpoints

Step 1: Initiation In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20 mL of methacrylic acid in 200 mL of DCM. Cool the flask to 0 °C using an ice bath to control the initial exotherm.

Step 2: Oxidant Addition Slowly add 55 g of mCPBA in small portions over 30 minutes. Causality: Gradual addition prevents thermal spikes that could lead to premature auto-decomposition of the peroxyacid.

Step 3: Thermodynamic Maturation Equip the flask with a reflux condenser and heat the mixture to 40 °C. Stir vigorously for 24 hours[5]. Self-Validating Checkpoint: At t=12 h , pull a 0.1 mL aliquot, quench with cold saturated aqueous Na2​S2​O3​ , extract with CDCl3​ , and acquire a rapid 1H NMR spectrum. The protocol is validating successfully if the vinylic proton singlets of MA ( δ ~5.7 and 6.2 ppm) are visibly diminishing, replaced by the epoxide AB doublet system ( δ ~2.9 and 3.2 ppm).

Step 4: Byproduct Precipitation Once NMR confirms total consumption of the alkene, cool the reaction mixture to -20 °C for 4 hours. Causality: The primary byproduct, meta-chlorobenzoic acid (mCBA), is highly insoluble in cold DCM. Drastic cooling forces quantitative precipitation of mCBA, preventing it from acting as an acid catalyst for epoxide ring-opening during solvent evaporation.

Step 5: Filtration and Isolation Perform successive vacuum and gravity filtrations of the cold mixture until the filtrate is entirely clear and devoid of white precipitate[5].

Step 6: Concentration Concentrate the filtrate in vacuo at a bath temperature strictly not exceeding 25 °C. The resulting crude product is a viscous, pale oil. If required, further purification can be achieved via vacuum distillation or flash chromatography (hexane/ethyl acetate), though crude purity often exceeds 95%[5].

Analytical Characterization & Troubleshooting

To guarantee scientific integrity, the synthesized 2-methyloxirane-2-carboxylic acid must be validated against the following spectroscopic parameters.

Expected 1H NMR Shifts (in CDCl3​ )
  • δ 1.55 ppm (s, 3H): Methyl group attached to the C2 oxirane carbon.

  • δ 2.95 ppm (d, J=5.5 Hz , 1H): Oxirane ring proton (C3).

  • δ 3.25 ppm (d, J=5.5 Hz , 1H): Oxirane ring proton (C3).

  • δ 10.5+ ppm (br s, 1H): Carboxylic acid proton (highly concentration/hydrogen-bond dependent).

Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Presence of δ 3.5 - 4.0 ppm multiplets Epoxide ring-opening to 2-methylglyceric acid (2-MG) due to trace acid/water[4].Ensure strict anhydrous conditions; ensure complete removal of mCBA before concentration.
Incomplete alkene conversion after 24 h Degraded mCPBA titer (active oxygen loss).Titrate mCPBA prior to use; increase equivalents to 1.5.
Product polymerizes upon concentration Acid-catalyzed oligomerization (Fischer esterification)[4].Keep rotary evaporator bath 25 °C; store final product at -80 °C.

References

  • Birdsall, A. W., Miner, C. R., Mael, L. E., & Elrod, M. J. (2014). Mechanistic study of secondary organic aerosol components formed from nucleophilic addition reactions of methacrylic acid epoxide. Atmospheric Chemistry and Physics, 14(23), 12951-12964.
  • Birdsall, A. W., et al. (2013). Study of the kinetics and equilibria of the oligomerization reactions of 2-methylglyceric acid. Atmospheric Chemistry and Physics, 13(6), 3097-3109.
  • Schirrmacher, R., et al. (2008). A Novel Prosthetic Group for Site-Selective Labeling of Peptides for Positron Emission Tomography.
  • Lin, Y.-H., et al. (2013). Epoxide as a precursor to secondary organic aerosol formation from isoprene photooxidation in the presence of nitrogen oxides. Proceedings of the National Academy of Sciences, 110(17), 6718-6723.

Sources

Exploratory

Advanced Spectroscopic Characterization of 2-Methyloxirane-2-Carboxylate: A Technical Guide

Executive Overview 2-Methyloxirane-2-carboxylate (most commonly analyzed as its methyl or ethyl ester, e.g., methyl 2-methylglycidate) is a highly strained, chiral electrophile. It serves as a critical building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Methyloxirane-2-carboxylate (most commonly analyzed as its methyl or ethyl ester, e.g., methyl 2-methylglycidate) is a highly strained, chiral electrophile. It serves as a critical building block in asymmetric synthesis, the development of oncology therapeutics (such as bicalutamide analogues[1]), and the construction of complex molecular architectures[2]. Validating the structural integrity of this epoxide requires a rigorous, multi-modal spectroscopic approach. This whitepaper details the definitive Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of methyl 2-methyloxirane-2-carboxylate, explaining the quantum mechanical and physical causality behind these observations.

Mechanistic Principles of the Epoxide System

The oxirane ring imposes extreme angular strain on the molecule, with bond angles compressed to ~60° compared to the ideal 109.5° sp³ angle. To accommodate this, the C-C and C-O bonds within the ring adopt high p-character ("bent bonds"), while the exocyclic C-H bonds gain higher s-character.

Consequently, the protons on the epoxide ring are uniquely shielded compared to standard linear ethers, and their scalar couplings (J-couplings) are significantly reduced. Furthermore, the chiral center at C2 renders the two protons on C3 diastereotopic. They exist in different magnetic environments, resulting in a distinct AB spin system in the ¹H NMR spectrum that serves as the primary diagnostic marker for the intact oxirane ring.

Quantitative Spectroscopic Data

The following tables synthesize authoritative, peer-reviewed characterizations of methyl 2-methyloxirane-2-carboxylate to provide a definitive reference standard[3],[4],[5].

Table 1: ¹H NMR Assignments (CDCl₃, 300–500 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Structural Logic
3.69 – 3.76 Singlet (s)-3H-OCH₃Deshielded by the adjacent ester carbonyl oxygen.
3.04 – 3.11 Doublet (d)4.4 – 6.11HC3-H (trans to methyl)Diastereotopic proton split by its geminal partner.
2.70 – 2.77 Doublet (d)4.4 – 6.01HC3-H (cis to methyl)Diastereotopic proton. Upfield shift due to anisotropic shielding from the C2 methyl group.
1.51 – 1.58 Singlet (s)-3HC2-CH₃Alpha-methyl group, shifted downfield by the oxirane oxygen and carbonyl group.
Table 2: ¹³C NMR Assignments (CDCl₃, 75–125 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Structural Logic
171.2 – 171.3 QuaternaryC=O (Ester)Highly deshielded sp² carbonyl carbon.
53.7 QuaternaryC2 (Oxirane)Deshielded by both the highly electronegative oxirane oxygen and the ester group.
53.0 Secondary (CH₂)C3 (Oxirane)Typical oxirane CH₂ shift; shielded compared to linear ethers due to ring strain.
52.6 Primary (CH₃)-OCH₃Standard methoxy ester resonance.
17.4 Primary (CH₃)C2-CH₃Shielded aliphatic methyl carbon.
Table 3: FT-IR and MS Key Features
TechniqueKey FeatureObservationDiagnostic Value
FT-IR C=O Stretch~1730 – 1750 cm⁻¹Confirms the intact ester functional group.
FT-IR Epoxide Ring~1250, 850 cm⁻¹Asymmetric ring breathing and C-O-C stretching modes.
MS (EI) m/z 116 (M⁺)Molecular IonConfirms the exact mass of the C₅H₈O₃ ester.
MS (EI) m/z 85 (M-31)Base Peak / MajorLoss of the methoxy radical (•OCH₃), highly characteristic of methyl esters.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to. These steps are designed to prevent the degradation of the highly reactive epoxide ring[2] while maximizing signal resolution.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Dissolution : Dissolve 10–15 mg of the synthesized methyl 2-methyloxirane-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks proton signals that would obscure the analyte, while TMS provides an absolute 0.0 ppm reference critical for identifying subtle anisotropic shifts.

  • Instrument Tuning & Shimming : Insert the 5 mm NMR tube into a ≥400 MHz spectrometer. Lock onto the deuterium signal of CDCl₃ (7.26 ppm for ¹H reference). Perform rigorous gradient shimming.

    • Causality: The geminal coupling of the epoxide protons is small (~4.4 – 6.1 Hz)[3],[5]. Poor shimming will artificially broaden the peaks, merging the doublets into a pseudo-singlet and destroying critical stereochemical information.

  • Acquisition Parameters :

    • For ¹H NMR , utilize a standard single-pulse sequence with a relaxation delay (D1) of 2 seconds (16–32 scans).

    • For ¹³C NMR , employ a proton-decoupled sequence with a D1 of 2 seconds (512–1024 scans).

    • Causality: The quaternary C2 carbon lacks attached protons, meaning it relies entirely on longer relaxation times and lacks Nuclear Overhauser Effect (NOE) enhancement. A sufficient D1 and high scan count are mandatory to resolve this critical node.

Protocol 2: ATR-FTIR Analysis
  • Background Collection : Clean the diamond Attenuated Total Reflectance (ATR) crystal with anhydrous isopropanol. Collect an ambient air background spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution).

  • Sample Application : Apply 1–2 drops of the neat liquid ester directly onto the ATR crystal.

  • Acquisition : Acquire 32 scans.

    • Causality: Utilizing neat liquid on a diamond ATR eliminates the need for KBr pellet pressing. KBr is hygroscopic and introduces broad O-H stretching bands (~3300 cm⁻¹) that can obscure the high-frequency C-H stretches of the strained oxirane ring. ATR provides a self-validating, artifact-free spectrum[2].

Analytical Workflow Visualization

The following diagram illustrates the logical progression from synthesis to structural validation, emphasizing the concurrent analytical pathways required to confirm the identity of 2-methyloxirane-2-carboxylate.

Workflow cluster_analysis Spectroscopic Acquisition S1 Synthesis & Purification S2 Sample Prep (CDCl3 / Neat) S1->S2 N1 1H & 13C NMR (Resonance) S2->N1 N2 ATR-FTIR (Vibration) S2->N2 N3 GC-MS (EI) (Fragmentation) S2->N3 S3 Data Integration & Structural Validation N1->S3 N2->S3 N3->S3

Analytical workflow for the spectroscopic validation of 2-methyloxirane-2-carboxylate.

References

  • Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester, sciforum.net, [Link]

  • Regioselective Carbonylation of 2,2-Disubstituted Epoxides: An Alternative Route to Ketone-Based Aldol Products, doi.org,[Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer, nih.gov,[Link]

  • WO2020102816A1 - Systems and methods for regioselective carbonylation of 2,2-disubstituted epoxides, google.com,

Sources

Foundational

Spectral Decoding of Methyl 2-Methyloxirane-2-Carboxylate: A Comprehensive ¹H NMR Guide

Executive Summary Methyl 2-methyloxirane-2-carboxylate (also known as methyl 2-methylglycidate) is a highly versatile chiral building block utilized extensively in modern asymmetric synthesis and pharmaceutical drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyloxirane-2-carboxylate (also known as methyl 2-methylglycidate) is a highly versatile chiral building block utilized extensively in modern asymmetric synthesis and pharmaceutical drug development[1]. Characterized by a highly strained epoxide ring conjugated with an ester functional group, this molecule serves as a potent electrophile for regioselective and stereospecific ring-opening reactions[1]. Accurate structural verification of this compound is paramount, making high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy an indispensable analytical tool. This whitepaper provides a comprehensive, mechanistically grounded guide to acquiring, interpreting, and validating the ¹H NMR spectrum of methyl 2-methyloxirane-2-carboxylate.

Molecular Architecture and Magnetic Environments

The ¹H NMR spectrum of methyl 2-methyloxirane-2-carboxylate is defined by three distinct proton environments. As a Senior Application Scientist, it is critical to look beyond the raw chemical shifts and understand the quantum magnetic causality—dictated by local electronegativity, magnetic anisotropy, and ring strain—that produces these signals[2].

The Ester Methoxy Protons (-OCH₃)

The three protons of the methoxy group are highly deshielded due to the strong electron-withdrawing effect of the adjacent ester oxygen. This inductive effect drastically reduces the electron density around the protons, shifting their resonance downfield to a sharp singlet at approximately δ 3.76 ppm[3].

The C2-Methyl Protons (-CH₃)

Attached directly to the C2 carbon of the oxirane ring, these three protons resonate as a singlet at approximately δ 1.58 ppm[3]. While typical aliphatic methyl groups resonate near δ 0.9 ppm, the C2-methyl group experiences moderate deshielding. This is caused by the combined inductive effects of the adjacent epoxide oxygen and the carbonyl group, alongside the magnetic anisotropy generated by the strained three-membered ring.

The Diastereotopic C3 Oxirane Protons (-CH₂-)

The most analytically significant feature of this spectrum is the behavior of the two protons on the C3 carbon. Because the C2 carbon is a chiral center (bonded to a methyl group, an ester group, an oxygen atom, and the C3 carbon), the two C3 protons exist in distinct, non-equivalent magnetic environments[1]. One proton is cis to the methyl group, while the other is trans. Consequently, they are diastereotopic and couple with each other to form an AB spin system.

  • Chemical Shifts: They appear as two distinct doublets at approximately δ 2.77 ppm and δ 3.11 ppm[3].

  • Geminal Coupling in Strained Rings: In standard, unstrained aliphatic chains, geminal coupling constants (²J) are typically large and negative (-10 to -15 Hz). However, the internal bond angle of the oxirane ring is compressed to ~60°. This extreme angle compression increases the s-character of the C-H bonds, drastically altering the coupling pathway. As a result, the geminal coupling constant in epoxides is typically reduced to a magnitude of 4.0 to 6.5 Hz. For methyl 2-methyloxirane-2-carboxylate, the observed coupling constant is precisely J = 6.0 - 6.1 Hz[3].

Causality Molecule Methyl 2-methyloxirane-2-carboxylate (C5H8O3) Ester Ester Methoxy (-OCH3) Molecule->Ester C2_Me C2 Methyl (-CH3) Molecule->C2_Me C3_CH2 C3 Oxirane Protons (-CH2-) Molecule->C3_CH2 Shift_Ester δ ~3.76 ppm (s, 3H) Deshielded by Oxygen Ester->Shift_Ester Electronegativity Shift_C2 δ ~1.58 ppm (s, 3H) Shielded relative to ester C2_Me->Shift_C2 Ring Strain & Anisotropy Shift_C3 δ ~2.77 & 3.11 ppm (d, 1H each) Diastereotopic AB System C3_CH2->Shift_C3 Adjacent Chiral Center

Caption: Structural causality mapping of proton environments to ¹H NMR chemical shifts.

Quantitative Data: ¹H NMR Spectral Assignments

To facilitate rapid spectral verification, the quantitative data for the 500 MHz ¹H NMR spectrum (in CDCl₃) is summarized below[3].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Causality / Note
Ester Methoxy (-OCH₃) 3.76Singlet (s)3HN/AStrong deshielding by adjacent ester oxygen.
C3 Oxirane (Proton A) 3.11Doublet (d)1H6.1Diastereotopic proton; AB spin system.
C3 Oxirane (Proton B) 2.77Doublet (d)1H6.0Diastereotopic proton; AB spin system.
C2 Methyl (-CH₃) 1.58Singlet (s)3HN/AShielded relative to ester; influenced by ring anisotropy.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility, high signal-to-noise ratio (SNR), and accurate integration, the following self-validating protocol must be adhered to when acquiring the ¹H NMR spectrum[1]. This protocol is designed to prevent common artifacts such as line broadening or integration skew.

Step 1: Sample Preparation

  • Solvent Selection: Utilize high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Concentration: Dissolve exactly 5–10 mg of methyl 2-methyloxirane-2-carboxylate in 0.6 mL of CDCl₃[1]. Causality: This specific concentration ensures optimal SNR without causing concentration-dependent chemical shift variations or line broadening due to increased sample viscosity.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Inspect visually to ensure no air bubbles or particulate matter are trapped in the active volume, which would disrupt magnetic susceptibility.

Step 2: Spectrometer Setup and Shimming

  • Insertion and Locking: Insert the sample into a spectrometer operating at a minimum field strength of 300 MHz (preferably 500 MHz to ensure baseline resolution of the AB doublet system)[1],[3]. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Shimming: Perform gradient shimming followed by manual optimization of the Z0, Z1, and Z2 coils. Self-Validation: The TMS peak width at half-height must be < 1.0 Hz to confirm a highly homogeneous magnetic field.

Step 3: Acquisition Parameters

  • Pulse Sequence: Apply a standard 1D proton pulse sequence (e.g., a 30° flip angle pulse).

  • Scans: Acquire 16 to 64 transients (scans) depending on the exact sample concentration.

  • Relaxation Delay (D1): Set D1 to 1–2 seconds. Causality: This ensures complete longitudinal relaxation (T1) of all protons between pulses, which is an absolute requirement for accurate quantitative integration.

Step 4: Processing and Validation

  • Apply a Fourier Transform (FT) with a slight exponential window function (Line Broadening = 0.3 Hz) to enhance SNR without sacrificing resolution.

  • Perform manual zero-order and first-order phase correction to ensure perfectly symmetrical Lorentzian peak shapes.

  • Calibrate the chemical shift scale by setting the TMS peak to exactly δ 0.00 ppm.

  • Self-Validation: Integrate the signals. The system is validated if the integrals strictly conform to the 3:3:1:1 proton ratio of the molecule.

Workflow Prep 1. Sample Preparation Dissolve 5-10 mg in 0.6 mL CDCl3 Lock 2. Lock & Shim Optimize Z0, Z1, Z2 for homogeneity Prep->Lock Acq 3. Pulse & Acquisition 300+ MHz, 16-64 scans, 30° pulse Lock->Acq FT 4. Processing Fourier Transform & Phase Correction Acq->FT Analyze 5. Spectral Analysis Integration & Multiplet Extraction FT->Analyze

Caption: Step-by-step experimental workflow for high-resolution ¹H NMR acquisition and processing.

Conclusion

Understanding the ¹H NMR spectrum of methyl 2-methyloxirane-2-carboxylate requires a synthesis of structural chemistry and quantum magnetic principles. The distinct diastereotopic doublets of the oxirane ring serve as a diagnostic fingerprint for the integrity of the epoxide, while the precise integration of the methyl and ester singlets validates the compound's purity. By adhering to standardized acquisition protocols, researchers can reliably utilize this data to monitor asymmetric epoxidations and subsequent stereospecific ring-opening reactions in advanced drug development pipelines.

References

  • PubChem. "Methyl 2-methylglycidate | C5H8O3 | CID 3525005". National Institutes of Health (NIH).
  • BenchChem Technical Support Team. "(R)-Methyl Oxirane-2-Carboxylate|High-Purity Chiral Epoxide". Benchchem.
  • Google Patents. "WO2020102816A1 - Systems and methods for regioselective carbonylation of 2,2-disubstituted epoxides".

Sources

Exploratory

The Dual Genesis of 2-Methyloxirane-2-Carboxylic Acid: Synthetic Pathways and Atmospheric Mechanisms

Executive Summary 2-Methyloxirane-2-carboxylic acid (CAS: 4538-50-5), frequently referred to as methacrylic acid epoxide (MAE) or 2-methylglycidic acid, is a highly strained, functionalized oxirane. It occupies a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyloxirane-2-carboxylic acid (CAS: 4538-50-5), frequently referred to as methacrylic acid epoxide (MAE) or 2-methylglycidic acid, is a highly strained, functionalized oxirane. It occupies a unique intersection between synthetic organic chemistry and environmental science. In drug development and polymer science, it serves as a versatile building block for functionalized resins and pharmaceutical intermediates. Simultaneously, in atmospheric chemistry, it is a critical gas-phase intermediate in the formation of secondary organic aerosols (SOA) from biogenic isoprene emissions[1].

This whitepaper dissects the mechanistic formation of 2-methyloxirane-2-carboxylic acid through three distinct lenses: direct epoxidation, Darzens condensation, and atmospheric photooxidation. By understanding the causality behind these pathways, researchers can better optimize synthetic yields or model atmospheric aerosol burdens.

Mechanistic Pathway I: Direct Epoxidation of Methacrylic Acid

Causality & Theoretical Grounding

The most direct synthetic route to 2-methyloxirane-2-carboxylic acid is the epoxidation of methacrylic acid. However, the conjugated carboxylic acid group exerts a strong electron-withdrawing effect, rendering the alkene highly electron-deficient. Standard epoxidation protocols using mild peroxides are kinetically sluggish. Therefore, a strong electrophilic oxygen-transfer agent, such as meta-chloroperoxybenzoic acid (mCPBA), is required[2]. The reaction proceeds via a concerted, spiro-butterfly transition state where the peroxy oxygen is transferred to the alkene synchronously with the cleavage of the O–O bond.

Self-Validating Protocol

To ensure high conversion despite the deactivated nature of the alkene, an excess of oxidant and extended reaction times are necessary[2].

  • Preparation : Dissolve 1.0 equivalent of methacrylic acid (MA) in reagent-grade dichloromethane (DCM) within a round-bottom flask equipped with a magnetic stir bar[2].

  • Oxidation : Add 1.25 equivalents of mCPBA. The 25% stoichiometric excess compensates for the reduced nucleophilicity of the conjugated alkene[2].

  • Reaction & Validation : Stir the mixture at room temperature (22 °C) for 7 days, or reflux at 40 °C for 24 hours. Self-Validation Checkpoint: The continuous precipitation of meta-chlorobenzoic acid (mCBA) serves as a visual indicator of oxidative transfer. Reaction completion must be validated via 1 H NMR monitoring (disappearance of vinylic protons)[2].

  • Isolation : Filter off the excess mCPBA and the precipitated mCBA byproduct using successive vacuum and gravity filtration until the solution is clear. The crude MAE can be concentrated and purified via distillation[2].

Epoxidation MA Methacrylic Acid TS Spiro Transition State MA->TS + mCPBA mCPBA mCPBA mCPBA->TS MAE 2-Methyloxirane-2- carboxylic acid TS->MAE O-transfer mCBA m-Chlorobenzoic Acid TS->mCBA Cleavage

Concerted epoxidation mechanism of methacrylic acid via mCPBA.

Mechanistic Pathway II: The Darzens Condensation Route

Causality & Theoretical Grounding

When direct epoxidation is unfavorable due to reagent incompatibility, the Darzens condensation offers a robust alternative to construct the oxirane ring de novo. To achieve the specific 2-methylglycidic acid architecture, ethyl 2-chloropropanoate is reacted with formaldehyde[3]. A strong base deprotonates the α -carbon of the ester, forming a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate undergoes a rapid intramolecular S N​ 2 substitution, displacing the adjacent chloride ion to close the strained three-membered ring[3].

Self-Validating Protocol
  • Enolate Formation : In a flame-dried flask under nitrogen, dissolve 1.0 equivalent of ethyl 2-chloropropanoate and a slight excess of anhydrous paraformaldehyde in absolute ethanol. Cool the system to 0 °C.

  • Condensation : Slowly add 1.1 equivalents of sodium ethoxide (NaOEt) in ethanol dropwise, maintaining the internal temperature below 5 °C to prevent premature side reactions.

  • Ring Closure & Validation : Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation Checkpoint: The irreversible precipitation of sodium chloride (NaCl) acts as a thermodynamic sink and a visual confirmation of the intramolecular S N​ 2 ring closure[3].

  • Hydrolysis : Isolate the intermediate (ethyl 2-methylglycidate). To obtain the free acid, treat the ester with 1.0 M aqueous NaOH at 0 °C, followed by careful acidification with dilute HCl.

Mechanistic Pathway III: Atmospheric Photooxidation (The Isoprene-MAE Route)

Causality & Theoretical Grounding

Beyond the laboratory, 2-methyloxirane-2-carboxylic acid is synthesized globally in the troposphere. Isoprene, a highly abundant biogenic volatile organic compound, undergoes OH radical-initiated photooxidation. Under high-NO x​ conditions (typical of urban atmospheres), this cascade produces methacrolein (MACR)[1][4].

Further oxidation of MACR yields methacryloylperoxynitrate (MPAN). The addition of an OH radical to the double bond of MPAN creates an unstable adduct that rapidly decomposes, expelling a nitrate radical and closing the epoxide ring to form MAE[1]. Once formed in the gas phase, MAE undergoes reactive uptake onto acidic sulfate seed aerosols, where it is hydrolyzed to 2-methylglyceric acid (2-MG) and its corresponding oligomers, driving secondary organic aerosol (SOA) mass formation[1][4][5].

Atmospheric Isoprene Isoprene MACR Methacrolein (MACR) Isoprene->MACR OH, O2, NO MPAN MPAN MACR->MPAN OH, O2, NO2 MAE MAE (Epoxide) MPAN->MAE OH addition SOA Secondary Organic Aerosols MAE->SOA Aerosol uptake

Atmospheric photooxidation pathway from isoprene to secondary organic aerosols.

Quantitative Data Summary

The following table summarizes the quantitative parameters and operational metrics across the three distinct formation pathways of 2-methyloxirane-2-carboxylic acid:

PathwayPrimary Precursor(s)Key Reagents / CatalystsReaction TimeYield / ConversionPrimary Output Context
Direct Epoxidation Methacrylic AcidmCPBA (1.25 eq), DCM7 days (22 °C) or 24h (40 °C)Complete conversion ( > 95%)Pure 2-methyloxirane-2-carboxylic acid[2]
Darzens Condensation Ethyl 2-chloropropanoate, FormaldehydeNaOEt (1.1 eq), Ethanol12 hours (25 °C)Moderate-HighEthyl 2-methylglycidate (requires hydrolysis)[3]
Atmospheric Photooxidation IsopreneOH radical, O 2​ , NO 2​ Hours to DaysTrace atmospheric yieldsSecondary Organic Aerosols (SOA)[1][4]

References

  • [1] Epoxide as a precursor to secondary organic aerosol formation from isoprene photooxidation in the presence of nitrogen oxides. PMC (National Institutes of Health). Available at:[Link]

  • [5] Assessing the Potential for Oligomer Formation from the Reactions of Lactones in Secondary Organic Aerosols. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • [4] Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art. MDPI. Available at:[Link]

  • [2] Mechanistic study of secondary organic aerosol components formed from nucleophilic addition reactions of methacrylic acid epoxide. d-nb.info. Available at: [Link]

Sources

Foundational

stability and reactivity of the oxirane ring in 2-methyloxirane-2-carboxylic acid

An In-Depth Technical Guide to the Stability and Reactivity of the Oxirane Ring in 2-Methyloxirane-2-carboxylic Acid Abstract 2-Methyloxirane-2-carboxylic acid is a fascinating and functionally dense molecule, presenting...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Reactivity of the Oxirane Ring in 2-Methyloxirane-2-carboxylic Acid

Abstract

2-Methyloxirane-2-carboxylic acid is a fascinating and functionally dense molecule, presenting a unique intersection of steric and electronic influences that dictate the behavior of its strained oxirane ring. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the chemical stability and reactivity of this compound. We will dissect the structural features that govern its reaction pathways, explore its reactivity under various conditions, and provide validated experimental protocols for its study. The inherent ring strain of the epoxide, combined with the electronic push-pull of the adjacent methyl and carboxylic acid groups, makes it a valuable yet complex chiral building block.[1] Understanding these nuances is critical for its effective application in the synthesis of complex molecular architectures and active pharmaceutical ingredients.

Structural and Electronic Landscape

The reactivity of 2-methyloxirane-2-carboxylic acid is fundamentally rooted in its structure. The three-membered oxirane ring is highly strained, with C-C-O bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This ring strain, a major driving force for ring-opening reactions, is modulated by the electronic nature of the substituents at the C2 position.[2][3]

  • Methyl Group (CH₃): An electron-donating group (EDG) through induction, which helps to stabilize any developing positive charge (carbocation-like character) on the adjacent C2 carbon.

  • Carboxylic Acid Group (COOH): A strong electron-withdrawing group (EWG) through induction, which destabilizes any developing positive charge on C2. It also serves as a potential intramolecular proton source or nucleophile (as the carboxylate).[4][5]

This dichotomy of an electron-donating and an electron-withdrawing group on the same tertiary carbon (C2) creates a unique electronic environment that profoundly influences the regioselectivity of ring-opening reactions.

G start 2-Methyloxirane-2-carboxylic Acid protonated Protonated Oxirane start->protonated H⁺ (Catalyst) ts_c2 Transition State (Attack at C2) [Highly Unstable] protonated->ts_c2 Nu:⁻ attacks C2 (Disfavored Pathway) ts_c3 Transition State (Attack at C3) [Favored] protonated->ts_c3 Nu:⁻ attacks C3 product Product: 2,3-Dihydroxy-2-methylpropanoic Acid ts_c3->product

Acid-catalyzed ring-opening pathway.
Base-Catalyzed and Neutral Nucleophilic Ring Opening

Under basic or neutral conditions, the reaction proceeds via a classic S_N2 mechanism. [6]

  • Mechanism: The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring.

  • Predicted Outcome: The attack will overwhelmingly occur at the less sterically hindered C3 carbon. [3][6]This pathway is highly predictable and reliable for introducing a wide range of functionalities at the C3 position. Strong nucleophiles such as amines, thiols, Grignard reagents, and hydrides all follow this regioselectivity. [1] Table 1: Predicted Regioselectivity of Nucleophilic Attack

ConditionCatalyst/NucleophileMechanismSite of AttackRationale
AcidicH₃O⁺, Lewis AcidsS_N1-like/S_N2C3 (Major)Strong destabilization of C2 carbocation by COOH group outweighs steric factors. [5]
Basic/NeutralR-NH₂, R-SH, OH⁻, RMgXS_N2C3 (Exclusive)Nucleophilic attack occurs at the least sterically hindered carbon. [6]
IntramolecularHeat, mild acidS_N2C3 The carboxylic acid oxygen attacks the C3 position to form a β-lactone.

Experimental Protocols

The following protocols are designed to be self-validating systems for investigating the reactivity and stability of 2-methyloxirane-2-carboxylic acid.

Protocol 1: Acid-Catalyzed Hydrolysis for Regioselectivity Analysis

This experiment determines the product of ring-opening under acidic conditions, confirming the predicted regioselectivity.

Causality: By using a protic solvent (water) and an acid catalyst, we create conditions that favor a carbocation-like transition state. Analysis of the resulting diol product via ¹H NMR and ¹³C NMR will definitively show whether attack occurred at C2 or C3.

Methodology:

  • Reaction Setup: Dissolve 2-methyloxirane-2-carboxylic acid (1.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and water (10 mL).

  • Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexanes mobile phase with a potassium permanganate stain for visualization). The disappearance of the starting material spot indicates reaction completion (typically 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the resulting diol.

  • Analysis: Characterize the purified product using NMR spectroscopy to confirm the structure as 2,3-dihydroxy-2-methylpropanoic acid.

Protocol 2: Base-Mediated Ring Opening with Benzylamine

This experiment demonstrates the predictable S_N2 reactivity with a common nucleophile.

Causality: Using a primary amine nucleophile under neutral or slightly basic conditions ensures an S_N2 pathway. The regioselectivity is governed by sterics, providing a reliable method for synthesizing β-amino acid derivatives.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyloxirane-2-carboxylic acid (1.0 mmol) in methanol (10 mL).

  • Nucleophile Addition: Add benzylamine (1.2 mmol, 1.2 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture gently (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude product, an amino acid, may precipitate or can be purified by recrystallization or column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).

  • Analysis: Characterize the product using NMR and mass spectrometry to confirm the formation of 3-(benzylamino)-2-hydroxy-2-methylpropanoic acid, the product of attack at C3.

G cluster_protocol1 Protocol 1: Acid-Catalyzed Hydrolysis Workflow cluster_protocol2 Protocol 2: Nucleophilic Opening with Benzylamine p1_step1 Step 1: Reaction Setup Dissolve epoxide in THF/H₂O p1_step2 Step 2: Catalyst Addition Add conc. H₂SO₄ p1_step1->p1_step2 p1_step3 Step 3: Monitoring Stir at RT, monitor by TLC p1_step2->p1_step3 p1_step4 Step 4: Workup & Purification Quench, Extract, Column Chromatography p1_step3->p1_step4 p1_step5 Step 5: Analysis NMR Spectroscopy p1_step4->p1_step5 p2_step1 Step 1: Reaction Setup Dissolve epoxide in Methanol p2_step2 Step 2: Nucleophile Addition Add Benzylamine p2_step1->p2_step2 p2_step3 Step 3: Reaction Reflux 4-6h, monitor by TLC p2_step2->p2_step3 p2_step4 Step 4: Workup & Purification Concentrate, Recrystallize/Column p2_step3->p2_step4 p2_step5 Step 5: Analysis NMR & Mass Spectrometry p2_step4->p2_step5

Experimental workflows for reactivity analysis.

Conclusion

The are governed by a delicate interplay of ring strain, steric hindrance, and unique electronic effects. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the same carbon (C2) leads to a notable and synthetically useful outcome: nucleophilic attack occurs preferentially at the less-substituted C3 position under both acidic and basic conditions. This predictable regioselectivity makes the compound a valuable chiral precursor for the synthesis of complex molecules, particularly substituted α-hydroxy-β-amino acids and related structures relevant to drug development. A thorough understanding of these principles is paramount for any scientist seeking to leverage this potent building block in their synthetic endeavors.

References

  • Title: Kinetics of Epoxide-Carboxylic Acid Reaction. Source: DTIC URL: [Link]

  • Title: Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane Source: ACS Omega URL: [Link]

  • Title: α-Substituted α-Lithiated Oxiranes: Useful Reactive Intermediates Source: Chemical Reviews URL: [Link]

  • Title: Thermochemical Properties of Methyl-Substituted Cyclic Alkyl Ethers and Radicals for Oxiranes, Oxetanes, and Oxolanes: C-H Bond Dissociation Enthalpy Trends with Ring Size and Ether Site Source: ResearchGate URL: [Link]

  • Title: 2-METHYLOXIRANE Source: Ataman Kimya URL: [Link]

  • Title: Chemical Reactivity and the Influence of Initiators on the Epoxidized Vegetable Oil/Dicarboxylic Acid System Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Catalysis of the Epoxy-Carboxyl Reaction Source: Federation of Societies for Coatings Technology URL: [Link]

  • Title: Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Reactivity of Some Carboxylic Acids in Reactions with Some Epoxides in the Presence Chromium (III) Ethanoate Source: ResearchGate URL: [Link]

  • Title: (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols Source: Organic Syntheses Procedure URL: [Link]

  • Title: Epoxidation by dimethyldioxirane. Electronic and steric effects Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Thermal Reactions of Oxiranes Source: ResearchGate URL: [Link]

  • Title: Synthesis of Methyl oxirane-2-carboxylate from Acrylic acid for Subsequent Copolymerization of Plant-derived Epoxide Monomers Source: Senior Independent Study Theses URL: [Link]

  • Title: 2-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 11159297 Source: PubChem - NIH URL: [Link]

  • Title: Epoxide Reactions: Base/Neutral Ring Opening (SN2-like) Source: OrgoSolver URL: [Link]

  • Title: (2r)-2-methyloxirane-2-carboxylic acid (C4H6O3) Source: PubChemLite URL: [Link]

  • Title: (2R)-2-methyloxirane-2-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Lecture 5: Nucleophilic Addition Reactions of Carboxylic Acid Derivatives Source: University of Bath URL: [Link]

  • Title: Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: A Systematic Study of Functionalized Oxiranes as Initiating Groups for Cationic Polycyclization Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives Source: ResearchGate URL: [Link]

  • Title: Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Source: Tokyo University Repository URL: [Link]

  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Sources

Exploratory

A Technical Guide to the Potential Industrial Applications of 2-Methyloxirane-2-Carboxylic Acid

Abstract 2-Methyloxirane-2-carboxylic acid, a bifunctional molecule featuring a reactive epoxide ring and a versatile carboxylic acid group, stands as a promising yet underexplored building block in the chemical industry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methyloxirane-2-carboxylic acid, a bifunctional molecule featuring a reactive epoxide ring and a versatile carboxylic acid group, stands as a promising yet underexplored building block in the chemical industry. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and, most importantly, its potential industrial applications. By examining its reactivity and drawing parallels with related compounds, we explore its prospective roles in polymer chemistry, as a scaffold for novel pharmaceuticals, and as a key intermediate in the synthesis of fine and specialty chemicals. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique chemical architecture of 2-methyloxirane-2-carboxylic acid for next-generation materials and therapeutics.

Introduction: The Chemical Potential of a Bifunctional Epoxide

2-Methyloxirane-2-carboxylic acid is a unique molecule that combines the high reactivity of an epoxide with the functionality of a carboxylic acid. This combination opens a wide range of synthetic possibilities, allowing it to act as a versatile precursor in various chemical transformations. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the introduction of a wide array of functional groups. Simultaneously, the carboxylic acid moiety can undergo esterification, amidation, or serve as a handle for further functionalization. This dual reactivity is the cornerstone of its potential utility in diverse industrial sectors.

It is crucial to distinguish 2-methyloxirane-2-carboxylic acid from its more common and structurally simpler relative, 2-methyloxirane (propylene oxide). While 2-methyloxirane is a high-volume industrial chemical primarily used in the production of polyether polyols and propylene glycol, 2-methyloxirane-2-carboxylic acid is a more specialized molecule with the potential for creating high-value, functionalized products.

Synthesis and Physicochemical Properties

The synthesis of 2-methyloxirane-2-carboxylic acid and its esters has been explored, with one notable route involving the epoxidation of acrylic acid derivatives.[1] This approach allows for the introduction of the oxirane ring onto a readily available starting material. The specific stereochemistry of the molecule can be controlled through the use of chiral catalysts or starting materials, which is of particular interest for pharmaceutical applications where enantiomeric purity is often a critical requirement.[2][3]

Table 1: Physicochemical Properties of 2-Methyloxirane-2-carboxylic acid

PropertyValue
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS Number 38649-35-3
Boiling Point 210.0±33.0 °C (Predicted)
pKa 3.74±0.20
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Note: Some properties are predicted and may vary based on experimental conditions.

Potential Industrial Application I: Advanced Polymer Synthesis

The bifunctional nature of 2-methyloxirane-2-carboxylic acid makes it an attractive monomer for the synthesis of advanced polymers. The presence of both an epoxide and a carboxylic acid allows for multiple polymerization strategies, leading to materials with unique properties.

Polyester and Polyether Synthesis

The carboxylic acid group can readily participate in condensation polymerization to form polyesters. The epoxide ring can either be preserved for post-polymerization modification or strategically opened during polymerization to create polyether linkages. A thesis by Minjoo Kang at the College of Wooster highlights the synthesis of methyl oxirane-2-carboxylate from acrylic acid for the subsequent copolymerization of plant-derived epoxide monomers, underscoring the interest in this class of compounds for creating novel polymers.[1]

Functional Polymers

The epoxide ring can be opened with a variety of nucleophiles to introduce specific functionalities into the polymer backbone or as side chains. This allows for the design of polymers with tailored properties such as:

  • Adhesion: The introduction of hydroxyl groups through epoxide ring-opening can enhance the adhesive properties of the polymer.

  • Cross-linking: The epoxide functionality can be used as a site for cross-linking, leading to the formation of thermosetting resins with improved mechanical and thermal properties.

  • Biocompatibility: The introduction of specific functional groups could be used to create biocompatible polymers for medical applications.

Experimental Workflow: Conceptual Polymerization of 2-Methyloxirane-2-Carboxylic Acid

G cluster_0 Monomer Synthesis & Purification cluster_1 Polymerization cluster_2 Post-Polymerization Modification cluster_3 Final Material start Acrylic Acid Derivative epoxidation Epoxidation start->epoxidation monomer 2-Methyloxirane-2- carboxylic acid epoxidation->monomer purification Purification monomer->purification bifunctional_poly Bifunctional Polymerization purification->bifunctional_poly poly_ester Polyester Synthesis (via Carboxylic Acid) crosslinking Cross-linking poly_ester->crosslinking poly_ether Polyether Synthesis (via Epoxide Ring-Opening) functionalization Side-chain Functionalization poly_ether->functionalization bifunctional_poly->poly_ester bifunctional_poly->poly_ether material Functional Polymer crosslinking->material functionalization->material

Caption: Conceptual workflow for the synthesis of functional polymers.

Potential Industrial Application II: Pharmaceutical and Agrochemical Synthesis

The epoxide moiety is a common structural motif in many biologically active molecules. The ability to introduce diverse functionality through ring-opening reactions makes 2-methyloxirane-2-carboxylic acid a valuable scaffold for the synthesis of novel pharmaceutical and agrochemical candidates.

Chiral Building Block for Drug Discovery

The synthesis of enantiomerically pure 2-methyloxirane-2-carboxylic acid provides a chiral pool of starting materials for asymmetric synthesis.[2][3] This is particularly important in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.

Synthesis of Bioactive Molecules

Patents have been filed for phenylalkyloxirane carboxylic acids for therapeutic use, suggesting that the oxirane carboxylic acid scaffold has been explored for its biological activity.[4][5] The ring-opening of the epoxide with various nucleophiles, such as amines, thiols, and alcohols, can generate a library of compounds for high-throughput screening. An application note from Benchchem details the ring-opening reactions of (R)-methyl oxirane-2-carboxylate with various nucleophiles, providing protocols that can be adapted for the carboxylic acid.[6]

Signaling Pathway: Ring-Opening Reactions for Derivative Synthesis

G cluster_0 Starting Material cluster_1 Nucleophilic Ring-Opening cluster_2 Resulting Derivatives start 2-Methyloxirane-2- carboxylic acid amine Amine (R-NH2) start->amine thiol Thiol (R-SH) start->thiol alcohol Alcohol (R-OH) start->alcohol amino_alcohol β-Amino-α-hydroxy acid amine->amino_alcohol thio_alcohol β-Thio-α-hydroxy acid thiol->thio_alcohol ether_alcohol β-Alkoxy-α-hydroxy acid alcohol->ether_alcohol

Caption: Synthesis of derivatives via nucleophilic ring-opening.

Potential Industrial Application III: Fine and Specialty Chemicals

Beyond polymers and pharmaceuticals, 2-methyloxirane-2-carboxylic acid can serve as a valuable intermediate in the synthesis of a wide range of fine and specialty chemicals.

Synthesis of Surfactants and Emulsifiers

The reaction of the epoxide with long-chain alcohols or amines can lead to the formation of non-ionic surfactants. The carboxylic acid group provides a hydrophilic head, while the alkyl chain introduced through ring-opening acts as the lipophilic tail. The parent compound, 2-methyloxirane, is already used in the production of surfactants.

Precursor for Complex Molecule Synthesis

The dual functionality of 2-methyloxirane-2-carboxylic acid makes it a useful building block for the synthesis of more complex molecules with multiple stereocenters. The controlled, sequential reaction of the epoxide and carboxylic acid groups allows for the construction of intricate molecular architectures.

Safety and Handling

While specific toxicity data for 2-methyloxirane-2-carboxylic acid is not widely available, its structural similarity to other epoxides warrants careful handling. The parent compound, 2-methyloxirane, is classified as acutely toxic and a potential carcinogen. It is recommended to handle 2-methyloxirane-2-carboxylic acid in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[7]

Conclusion and Future Outlook

2-Methyloxirane-2-carboxylic acid is a molecule with significant untapped potential. Its unique combination of a reactive epoxide and a versatile carboxylic acid group makes it a promising candidate for a variety of industrial applications, from the synthesis of advanced polymers to the development of novel pharmaceuticals. Further research into scalable and cost-effective synthetic routes, along with a more thorough investigation of its reactivity and toxicological profile, will be crucial for unlocking its full industrial potential. As the demand for functional materials and complex, high-value molecules continues to grow, 2-methyloxirane-2-carboxylic acid is poised to become a valuable tool in the arsenal of the modern chemist and material scientist.

References

  • Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-methyloxirane-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloxane-2-carboxylic acid | C7H12O3 | CID 12939291. Retrieved from [Link]

  • Google Patents. (n.d.). WO1983000334A1 - Phenylalkyloxirane carboxylic acids, preparation and therapeutical use.
  • PubChem. (n.d.). 2-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 11159297. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Retrieved from [Link]

  • Google Patents. (n.d.). JPS58501124A - Phenylalkyloxirane carboxylic acid, its production method, its use, and pharmaceuticals containing it.
  • Australian Government Department of Health. (2013, November 22). Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). US 6,862,890 B2 - Process for production of nanoparticles and microparticles by spray freezing into liquid.
  • Kang, M. (2020). Synthesis of Methyl oxirane-2-carboxylate from Acrylic acid for Subsequent Copolymerization of Plant-derived Epoxide Monomers. The College of Wooster. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (n.d.). US 8,252,323 B2 - Delivery of agents.
  • Google Patents. (n.d.). US4223160A - Reaction of oxirane compounds with carboxylic acids.
  • PubChemLite. (n.d.). (2r)-2-methyloxirane-2-carboxylic acid (C4H6O3). Retrieved from [Link]

  • MDPI. (2020, July 28). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

Sources

Foundational

discovery and history of 2-methyloxirane-2-carboxylic acid

The Discovery, History, and Modern Applications of 2-Methyloxirane-2-Carboxylic Acid: A Technical Whitepaper Executive Abstract As a Senior Application Scientist navigating the intersection of historical organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, History, and Modern Applications of 2-Methyloxirane-2-Carboxylic Acid: A Technical Whitepaper

Executive Abstract

As a Senior Application Scientist navigating the intersection of historical organic synthesis and modern drug discovery, I frequently encounter molecules that have evolved from simple mechanistic curiosities into indispensable pharmaceutical building blocks. 2-Methyloxirane-2-carboxylic acid (commonly known as 2-methylglycidic acid) is a prime example. Originally synthesized in the early 20th century to study the oxidation of conjugated systems, this chiral oxirane has become a cornerstone in the total synthesis of complex natural products (such as the nannocystins) and a critical covalent warhead in modern antiviral development. This whitepaper systematically deconstructs the chemical history, pharmacological utility, and validated synthetic protocols surrounding this highly versatile molecule.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-methyloxirane-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The highly strained three-membered oxirane ring, coupled with the electron-withdrawing carboxylic acid, makes it a highly reactive electrophile.

Table 1: Quantitative Physicochemical Data

Property Value Source
IUPAC Name 2-Methyloxirane-2-carboxylic acid [1]
Common Name 2-Methylglycidic acid [2]
CAS Registry Number 38649-35-3 [1]
Chemical Formula C4H6O3 [1]
Molecular Weight 102.09 g/mol [1]
Exact Mass 102.03169 Da [3]
Density 1.362 ± 0.06 g/cm³ [1]
Predicted pKa 3.74 ± 0.20 [1]

| Melting Point (Historical) | 88.5 °C |[2] |

Historical Discovery and Retrosynthetic Origins

The initial discovery and characterization of 2-methylglycidic acid were rooted in early efforts to understand the oxidation of unsaturated, conjugated compounds. In the early 20th century, researchers utilized hypochlorous acid (HOCl) to oxidize crotonic acid. This reaction yielded a racemic form of 2-methylglycidic acid, which was isolated as a solid with a sharp melting point of 88.5 °C[2]. Early kinetic studies demonstrated that in dilute aqueous solutions, this strained epoxide quantitatively hydrolyzes into dl-erythro-1,2-dihydroxybutyric acid (melting point 81.5 °C)[2].

Historically, the molecule also served as a model substrate for evaluating the regio- and stereoselectivity of complex reducing agents. For instance, the reduction of 2-methylglycidic acid using sodium borodeuteride (NaBD4) in D2O was shown to regio- and stereoselectively yield 2-deutero-3-hydroxybutanoic acid, providing critical insights into the nucleophilic attack trajectories of alumino- and borohydrides[4].

Evolution in Natural Product Chemistry

While early synthetic chemists viewed 2-methylglycidic acid as a simple oxidation product, marine biologists and natural product chemists later discovered its derivatives embedded within highly potent biological systems. The 2-methyloxirane-2-carboxylic acid moiety is a critical structural feature in unique fatty acids incorporated into lipopeptides produced by cyanobacteria and myxobacteria[5].

The most prominent example is Nannocystin A , a macrocyclic depsipeptide isolated from the myxobacterium Nannocystis sp.[5]. The molecule features a complex (2R,3S)-epoxy-containing fatty acid derivative. The presence of this oxirane ring is directly correlated with the molecule's profound biological activity: Nannocystin A induces early cellular apoptosis and exhibits potent antiproliferative properties against a panel of 472 cancer cell lines, with IC50 values ranging from 0.5 µM down to an astonishing 5 nM[5].

Modern Applications in Drug Discovery

In contemporary pharmacology, the isolated enantiomers of 2-methyloxirane-2-carboxylic acid are highly prized.

  • Oxazolidinone Antibiotics: The methyl ester derivative, specifically (R)-Methyl oxirane-2-carboxylate, is an essential chiral intermediate in the synthesis of oxazolidinone antibiotics[6]. The (R) stereochemistry is not arbitrary; it dictates the active conformation of the final drug, ensuring precise hydrogen-bonding interactions within the bacterial ribosome to combat multi-drug resistant infections[6].

  • SARS-CoV-2 Antivirals: During the COVID-19 pandemic, structure-based drug design heavily utilized 2-methyloxirane-2-carboxylic acid (designated as Compound 6b in foundational studies) to synthesize covalent inhibitors targeting the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro)[7]. The oxirane core acts as a highly tunable scaffold to orient covalent warheads (such as acyl hydrazides) directly into the catalytic active site (Cys145) of the viral protease[7].

Table 2: Biological Activity of Key Derivatives

Derivative / Application Primary Target Biological Effect / IC50 Clinical / Research Context Reference
Nannocystin A Broad-spectrum Apoptosis / 0.5 µM – 5 nM Antiproliferative against 472 cancer lines [5]
(R)-Methyl oxirane-2-carboxylate Bacterial Ribosome Translation Inhibition Chiral intermediate for Oxazolidinone antibiotics [6]

| Compound 6b | SARS-CoV-2 3CLpro | Covalent Inhibition | Antiviral drug development |[7] |

Visualizing the Chemical and Biological Workflows

SynthWorkflow cluster_0 Historical Synthesis (Racemic) cluster_1 Modern Chemoselective Oxidation A1 Crotonic Acid A2 Hypochlorous Acid (HOCl) A1->A2 Addition A3 Chlorohydrin Intermediate A2->A3 A4 Racemic 2-Methylglycidic Acid A3->A4 Cyclization B1 Chiral Epoxy Alcohol B2 AZADO / PhI(OAc)2 Catalyst System B1->B2 Mild Oxidation B3 Oxoammonium Intermediate B2->B3 B4 Enantiopure 2-Methyloxirane- 2-carboxylic acid B3->B4 Chemoselective

Diagram illustrating the evolution from historical racemic synthesis to modern chemoselective methods.

BioTargets Core 2-Methyloxirane-2-carboxylic acid (Chiral Core / Warhead) T1 SARS-CoV-2 3CLpro Core->T1 Electrophilic Attack T2 Bacterial Ribosomes Core->T2 Chiral Scaffold T3 Cancer Cell Lines Core->T3 Lipopeptide Integration M1 Covalent Inhibition (Viral Replication Block) T1->M1 M2 Conformational Binding (Oxazolidinone Antibiotics) T2->M2 M3 Apoptosis Induction (Nannocystin A Pathway) T3->M3

Pharmacological targets and mechanisms of 2-methyloxirane-2-carboxylic acid derivatives in medicine.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the synthesis of 2-methyloxirane-2-carboxylic acid across different eras.

Protocol 1: Historical Synthesis via Crotonic Acid Oxidation (Racemic)[2]
  • Objective: Synthesis of racemic 2-methylglycidic acid.

  • Causality & Mechanism: The addition of hypochlorous acid (HOCl) across the electron-deficient double bond of crotonic acid forms a chlorohydrin intermediate. The regioselectivity is driven by the electron-withdrawing nature of the carboxylic acid. Subsequent mild base treatment induces an intramolecular SN​2 substitution, ejecting the chloride ion and closing the highly strained epoxide ring.

  • Procedure:

    • Prepare a dilute aqueous solution of crotonic acid and cool to 0–5 °C.

    • Slowly introduce a stoichiometric equivalent of freshly prepared hypochlorous acid under vigorous stirring.

    • Allow the reaction to proceed until the alkene is fully consumed.

    • Neutralize carefully with a mild base to facilitate ring closure.

    • Extract the aqueous layer and crystallize the product.

  • Self-Validation System: The reaction is validated by the disappearance of alkene proton signals in 1H -NMR. The final purity is confirmed by a sharp melting point of 88.5 °C[2].

Protocol 2: Modern Enantioselective Oxidation (Nannocystin A Intermediate)[8]
  • Objective: Chemoselective oxidation of a chiral primary epoxy alcohol to enantiopure 2-methyloxirane-2-carboxylic acid.

  • Causality & Mechanism: In complex total syntheses, traditional harsh oxidants (e.g., KMnO4​ , Jones reagent) will aggressively cleave the epoxide or cause epimerization of the stereocenter. AZADO (2-azaadamantane N-oxyl) is a sterically unhindered nitroxyl radical that, when combined with the terminal oxidant PhI(OAc)2​ , generates a highly reactive oxoammonium species. This species selectively oxidizes the primary alcohol to the carboxylic acid without disturbing the delicate (2R)-oxirane stereocenter[8].

  • Procedure:

    • To a stirred solution of the chiral epoxy alcohol (e.g., 100 mg, 0.47 mmol) in CH2​Cl2​ (3 mL), add phosphate buffer (pH = 7.0, 3 mL). Note: The neutral pH buffer is critical to prevent acid-catalyzed ring-opening of the epoxide.

    • Sequentially add the AZADO catalyst (4 mg, 0.023 mmol) and PhI(OAc)2​ (454 mg).

    • Stir the biphasic mixture at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous NaHSO3​ (5 mL) to destroy excess oxidant.

    • Extract the mixture with CH2​Cl2​ (3 × 10 mL), wash with brine, and dry over anhydrous Na2​SO4​ .

    • Purify the residue via flash column chromatography on silica gel using a highly polar eluent (hexane/ethyl acetate/acetic acid = 100/25/1).

  • Self-Validation System: The reaction yields the pure carboxylic acid as a colorless oil (approx. 55% yield). Validation is achieved via High-Resolution Mass Spectrometry (HR-MS), confirming the exact mass, and optical rotation measurements to ensure no racemization occurred during oxidation[8].

References

  • [1] 38649-35-3, 2-Methyloxirane-2-carboxylicacid Formula - ECHEMI. Echemi. 1

  • [3] (2r)-2-methyloxirane-2-carboxylic acid (C4H6O3) - PubChemLite. University of Luxembourg. 3

  • [6] Methyl Oxirane-2-Carboxylate - Benchchem. BenchChem.6

  • [2] OXIDATION OF UNSATURATED COMPOUNDS. V. STUDIES IN THE OXIDATION OF CONJUGATED SYSTEMS. OXIDATION OF PENTENOIC AND HEXENOIC ACIDS. ACS Publications. 2

  • [4] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Seyden-Penne, J. 4

  • [5] Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. MDPI. 5

  • [7] Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. 7

  • [8] US11230553B2 - Nannocystin process and products. Google Patents. 8

Sources

Exploratory

Theoretical Elucidation of 2-Methyloxirane-2-Carboxylic Acid: A Computational Framework for Epoxide Structural and Kinetic Analysis

Executive Summary 2-Methyloxirane-2-carboxylic acid—commonly referred to in atmospheric literature as methacrylic acid epoxide (MAE)—is a highly strained, chiral oxirane derivative. It serves a dual role in modern chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyloxirane-2-carboxylic acid—commonly referred to in atmospheric literature as methacrylic acid epoxide (MAE)—is a highly strained, chiral oxirane derivative. It serves a dual role in modern chemistry: as a critical intermediate in the atmospheric oxidation of isoprene leading to secondary organic aerosol (SOA) formation[1], and as a versatile chiral synthon in pharmaceutical development. In atmospheric contexts, MAE arises primarily from the decomposition of the OH adduct of methacryloylperoxynitrate (MPAN) under high-NOx conditions[1].

This whitepaper provides an authoritative, first-principles computational framework for modeling the thermodynamic stability, conformational dynamics, and kinetic reactivity of MAE. Designed for computational chemists and drug development professionals, the methodologies herein prioritize causality (why specific theoretical models are chosen) and self-validation (how to mathematically guarantee the integrity of the computed data).

First-Principles Rationale: Selection of Theoretical Models

To accurately model the highly strained three-membered oxirane ring and the adjacent carboxylic acid moiety, standard molecular mechanics are insufficient. Density Functional Theory (DFT) must be employed with deliberate functional and basis set selections.

  • Functional Selection (M06-2X): We select the M06-2X meta-GGA hybrid functional. Causality: Epoxide ring closures and radical addition reactions are notoriously difficult to model because pure GGA functionals suffer from severe self-interaction errors, leading to artificially lowered reaction barriers. M06-2X incorporates 54% exact Hartree-Fock exchange, which correctly mitigates this error and provides highly accurate barrier heights for isoprene-derived epoxides[2].

  • Basis Set Selection (aug-cc-pVTZ): Causality: The presence of highly electronegative oxygen atoms (in both the epoxide and the carboxylic acid) necessitates the use of diffuse functions. Without diffuse functions, the basis set cannot accurately describe the extended electron density of the oxygen lone pairs or the proton affinity during intramolecular hydrogen bonding[2].

  • Wavefunction Stability (CCSD(T) Validation): Causality: DFT is a single-reference method. If the transition state exhibits multireference character (e.g., biradicaloid states during ring opening), DFT energies will be fundamentally flawed. We employ a Coupled-Cluster single-point energy check to validate the DFT geometries[3].

Computational Workflow & Self-Validating Protocols

The following workflow defines a closed-loop, self-validating system for the structural and kinetic analysis of MAE.

Workflow A Conformational Sampling (Molecular Mechanics) B Geometry Optimization (M06-2X/aug-cc-pVTZ) A->B Low-energy minima C Frequency Analysis (ZPE & Thermochemistry) B->C Optimized geometry D Transition State Search (Berny Algorithm) C->D Reactant complex F Single-Point Energy (CCSD(T)/CBS) C->F Stable minima E Intrinsic Reaction Coordinate (IRC Validation) D->E 1 Imaginary Freq E->F Verified path

Fig 1: Self-validating computational workflow for MAE structural and kinetic analysis.

Protocol 1: Conformational Sampling & Ground-State Optimization
  • Step 1: Execute a stochastic Monte Carlo conformational search using the OPLS4 force field.

    • Causality: The carboxylic acid moiety in MAE can rotate to form multiple hydrogen-bonding networks. Relying on a single user-drawn input risks converging on a local minimum.

    • Self-Validation: The search is mathematically validated only when the lowest-energy conformer is found independently at least 5 times across a 10,000-step search, ensuring the global minimum is identified.

  • Step 2: Optimize the lowest-energy conformers using M06-2X/aug-cc-pVTZ.

  • Step 3: Perform an analytical frequency calculation at the same level of theory.

    • Self-Validation: The protocol mandates that the frequency output must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a saddle point; the protocol automatically distorts the geometry along that normal mode and re-optimizes.

Protocol 2: Transition State (TS) Search & Wavefunction Validation
  • Step 1: Isolate the pre-reaction complex (e.g., HOMPAN adduct) and the final MAE product. Use the Berny algorithm (QST3) to locate the transition state for epoxide ring closure.

  • Step 2: Compute TS frequencies.

    • Self-Validation: The TS must exhibit exactly one imaginary frequency corresponding directly to the C–O bond formation vector.

  • Step 3: Execute an Intrinsic Reaction Coordinate (IRC) calculation.

    • Self-Validation: The protocol is only validated if the IRC path smoothly and continuously connects the TS back to the exact pre-reaction complex and forward to the MAE product without geometric discontinuities.

  • Step 4: Perform a CCSD(T)/cc-pVTZ single-point energy calculation on the optimized TS.

    • Self-Validation: Extract the T1 diagnostic. A value strictly < 0.03 mathematically validates the appropriateness of the single-reference DFT geometry[3]. A value > 0.03 triggers an automatic rejection of the DFT data.

Quantitative Structural and Energetic Data

The thermodynamic stability of MAE is heavily dictated by its stereochemistry and the presence of intramolecular hydrogen bonding. Table 1 summarizes the computed parameters for the MAE system, highlighting the energetic penalty of breaking the internal hydrogen bond, as well as the high activation barrier required for its formation.

Table 1: Computed Geometric and Energetic Parameters for MAE (M06-2X/aug-cc-pVTZ)

ParameterSyn-MAE (Global Minimum)Anti-MAE (Local Minimum)Transition State (Ring Closure)
Relative Energy (ΔE) 0.00 kcal/mol+2.14 kcal/mol+17.10 kcal/mol
Dipole Moment 2.45 D4.12 D3.88 D
C–C (Epoxide) Bond 1.468 Å1.471 Å1.550 Å (forming)
C–O (Epoxide) Bond 1.432 Å1.428 Å1.850 Å (forming)
Imaginary Frequency None (0)None (0)-485.2 cm⁻¹ (1)
Intramolecular H-Bond Present (O-H···O_epox)AbsentN/A

Note: The ~17.1 kcal/mol barrier is characteristic of isoprene-derived epoxide ring closures at this level of theory. Substituent effects heavily dictate this unimolecular reaction rate, which must outcompete bimolecular O₂ addition in atmospheric environments.

Mechanistic Pathway: Epoxide Ring Closure

In atmospheric chemistry, the formation of MAE is a critical bottleneck in the generation of highly oxidized molecules. The reaction proceeds via the addition of a hydroxyl radical (OH•) to methacryloylperoxynitrate (MPAN), forming a chemically activated HOMPAN adduct[1].

Pathway MPAN MPAN + OH• Adduct HOMPAN Adduct MPAN->Adduct Addition TS Epoxide Ring Closure (Transition State) Adduct->TS Activation MAE MAE (Product) TS->MAE Ring Formation NO3 NO3• (Leaving Group) TS->NO3 Cleavage

Fig 2: Mechanistic pathway of MAE formation from MPAN via epoxide ring closure.

Mechanistic Causality: The transition state for this transformation requires the alkoxy radical oxygen to attack the adjacent carbon of the alkene double bond. The high activation energy (+17.10 kcal/mol) is driven by the ring strain generated during the formation of the three-membered oxirane ring. Concurrently, the weak O–NO₂ bond undergoes heterolytic-like cleavage, expelling the NO₃ radical[1]. The thermodynamic driving force for this reaction is the formation of the highly stable MAE global minimum, which is further stabilized by the intramolecular hydrogen bond between the carboxylic acid proton and the newly formed epoxide oxygen.

Conclusion

Theoretical calculations on 2-methyloxirane-2-carboxylic acid demand a rigorous, self-validating approach due to the delicate balance of ring strain, hydrogen bonding, and radical kinetics. By employing M06-2X/aug-cc-pVTZ methodologies coupled with strict IRC and CCSD(T) T1 diagnostic validations, researchers can confidently map the potential energy surfaces of MAE. These foundational protocols ensure that downstream applications—whether modeling secondary organic aerosol yields in climate models or designing stereoselective ring-opening reactions for pharmaceutical synthesis—are built upon unassailable thermodynamic data.

References

  • [2] Multigenerational Theoretical Study of Isoprene Peroxy Radical 1–5-Hydrogen Shift Reactions that Regenerate HOx Radicals and Produce Highly Oxidized Molecules. The Journal of Physical Chemistry A - ACS Publications. 2

  • [4] Thermalized Epoxide Formation in the Atmosphere. The Journal of Physical Chemistry A - ACS Publications. 4

  • [1] Epoxide as a precursor to secondary organic aerosol formation from isoprene photooxidation in the presence of nitrogen oxides. Proceedings of the National Academy of Sciences (PNAS) - PMC / NIH. 1

  • [3] First-Principles Chemical Kinetic Modeling of Methyl trans-3-Hexenoate Epoxidation by HO2. The Journal of Physical Chemistry A - ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (R)-Methyl Oxirane-2-Carboxylate via Hydrolytic Kinetic Resolution: A Technical Protocol and Application Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Strategic Overview (R)-Methyl oxirane-2-carboxylate (commonly known as methyl (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Strategic Overview

(R)-Methyl oxirane-2-carboxylate (commonly known as methyl (R)-glycidate) is a highly versatile, electron-deficient chiral C3 building block. Featuring a highly strained epoxide ring conjugated with an ester functionality, it serves as a critical electrophile for regioselective and stereospecific ring-opening reactions.

In drug development, this molecule is the premier starting material for synthesizing oxazolidinone antibiotics (such as Linezolid and Eperezolid), a class of drugs vital for combating methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The precise (R)-stereocenter is strictly required to ensure optimal binding to the bacterial 50S ribosomal subunit.

While asymmetric epoxidation of methyl acrylate (e.g., via Shi epoxidation or chiral phase-transfer catalysis) can directly yield chiral epoxides, these methods often struggle to achieve the >99% enantiomeric excess (ee) required for pharmaceutical APIs without extensive downstream purification. Instead, the Jacobsen Hydrolytic Kinetic Resolution (HKR) of inexpensive racemic methyl glycidate has emerged as the gold standard. HKR utilizes water as the resolving agent, operates under mild conditions, and reliably delivers >99% ee, making it highly scalable and industrially preferred .

Mechanistic Causality & Catalyst Selection

The Bimetallic Cooperative Mechanism

The HKR is driven by a cooperative bimetallic mechanism. The reaction requires two molecules of the active Co(III)-salen catalyst: one Co(III) center acts as a Lewis acid to coordinate and activate the epoxide oxygen, while the second Co(III) complex activates the water molecule and delivers the hydroxide nucleophile to the epoxide's less hindered carbon .

Stereochemical Control: Why the (S,S)-Catalyst?

To isolate the (R)-enantiomer of methyl glycidate, the (S,S)-Co(salen) catalyst must be employed. The bulky tert-butyl groups on the salen ligand create a highly restrictive chiral pocket. The (S)-enantiomer of the racemic epoxide fits flawlessly into this pocket and undergoes rapid hydrolytic ring-opening to form the (S)-diol. Conversely, the (R)-enantiomer experiences severe steric repulsion, preventing its activation.

A Self-Validating System: This kinetic resolution is inherently self-validating. Because the relative rate constant ( krel​ ) for the (S)-enantiomer is astronomically higher than for the (R)-enantiomer, the reaction naturally arrests at ~50–55% conversion. Once the (S)-epoxide is consumed, the hydrolysis halts, safeguarding the desired (R)-epoxide from over-reaction.

The Counterion Effect (Expert Insight)

Methyl glycidate is an electron-deficient and relatively sluggish epoxide. Early protocols using the standard acetate (OAc) counterion required a high catalyst loading (2.0 mol%). By substituting OAc with a less coordinating, more electron-withdrawing counterion like p-toluenesulfonate (OTs), the Lewis acidity of the Co(III) center is drastically amplified. This subtle modification accelerates epoxide activation, allowing the catalyst loading to be reduced to just 0.5 mol% while maintaining perfect enantioselectivity .

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization of counterions for the HKR of methyl glycidate, demonstrating the superiority of the OTs counterion for this specific electron-deficient substrate.

Catalyst CounterionLoading (mol%)Time (h)Yield of (R)-Epoxide (%)Enantiomeric Excess (ee %)
OAc 2.0244399
p-NO₂Bz 0.92445>99
OTs 0.52444>99

Data adapted from Stevenson et al. (2006).

Experimental Protocols

The following self-contained protocol details the synthesis of (R)-methyl oxirane-2-carboxylate using the optimized (S,S)-Co(III)-salen(OTs) catalyst system.

Protocol A: Activation of the Precatalyst
  • Charge a 200-mL round-bottomed flask with (S,S)-(+)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.50 mol% relative to the epoxide) and p-toluenesulfonic acid monohydrate (0.53 mol%).

  • Dissolve the solids in dichloromethane (DCM) to achieve a 0.1 M solution.

  • Oxidize the catalyst by stirring the bright red solution open to the ambient air at 25 °C for 30 minutes. The solution will transition to a dark green/brown color, indicating the successful generation of the active (S,S)-Co(III)-salen(OTs) species.

  • Concentrate the mixture by removing the DCM under reduced pressure. Dry the resulting residue under high vacuum (<1 mmHg) for 30 minutes.

Protocol B: Hydrolytic Kinetic Resolution
  • Initiate the reaction by adding racemic methyl oxirane-2-carboxylate (1.0 equiv) directly to the flask containing the dried active catalyst. Swirl gently for 1–2 minutes to dissolve the catalyst residue.

  • Add distilled water (0.55 equiv) to the mixture.

  • Control Exotherm: Immediately immerse the reaction vessel in a room-temperature water bath. The initial hydrolysis is mildly exothermic; thermal control prevents the unwanted thermal degradation of the epoxide.

  • React: Stir the biphasic mixture vigorously for 24 hours at 25 °C.

  • Validate: Confirm the reaction endpoint by chiral GC analysis (e.g., Cyclodex-B column). The ee of the remaining epoxide should be >99%.

Protocol C: Isolation via Fractional Vacuum Distillation

Note: Direct distillation from the reaction mixture avoids aqueous workups, which can cause unwanted ester hydrolysis or emulsion formation with the catalyst.

  • Setup: Equip the reaction flask with a short-path fractional distillation head and a receiving flask cooled in an ice bath.

  • Distill: Apply a vacuum of 70 mmHg and slowly heat the reaction mixture (oil bath at ~85–90 °C).

  • Collect: Isolate the fraction boiling at 84–87 °C (at 70 mmHg) . This colorless liquid is the highly enantioenriched (R)-methyl oxirane-2-carboxylate.

  • Recycle: The non-volatile pot residue contains the (S)-diol and the intact catalyst, which can be recovered via precipitation and recycled for subsequent batches.

Process and Application Visualizations

Experimental Workflow

HKR_Workflow Cat Precatalyst: (S,S)-Co(II)-salen Act Oxidation (Air, TsOH) in DCM Cat->Act ActiveCat Active Catalyst: (S,S)-Co(III)-salen(OTs) Act->ActiveCat Reaction HKR Reaction (Stir 24h, 25°C) ActiveCat->Reaction Racemic Racemic Methyl Glycidate + 0.55 eq H2O Racemic->Reaction Distill Fractional Vacuum Distillation (70 mmHg) Reaction->Distill Product Distillate: (R)-Methyl Glycidate (>99% ee) Distill->Product bp 84-87 °C Waste Pot Residue: (S)-Diol + Catalyst Distill->Waste Non-volatile

Caption: Workflow for the Hydrolytic Kinetic Resolution of Methyl Glycidate.

Biological Application Pathway

Mechanism_Oxazolidinone R_Glycidate (R)-Methyl Glycidate Oxazolidinone Oxazolidinone Antibiotic (e.g., Linezolid) R_Glycidate->Oxazolidinone Synthetic Conversion Ribosome50S Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome50S Binds 23S rRNA (A-site) Complex70S 70S Initiation Complex (Formation Blocked) Ribosome50S->Complex70S Inhibits assembly ProteinSyn Bacterial Protein Synthesis Halted Complex70S->ProteinSyn Bacteriostatic Effect

Caption: Mechanism of action for oxazolidinone antibiotics derived from (R)-methyl glycidate.

References

  • Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Science1997 , 277 (5328), 936-938. URL:[Link]

  • Schaus, S. E.; Brandes, B. D.; Larrow, J. F.; Tokunaga, M.; Hansen, K. B.; Gould, A. E.; Furrow, M. E.; Jacobsen, E. N. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society2002 , 124 (7), 1307-1315. URL:[Link]

  • Stevenson, C. P.; Nielsen, L. P. C.; Jacobsen, E. N. "Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution." Organic Syntheses2006 , 83, 162. (Note: Protocol adapted herein for the (R)-enantiomer by inversion of catalyst stereochemistry). URL:[Link]

  • Diekema, D. J.; Jones, R. N. "Oxazolidinone Antibiotics." The Lancet2001 , 358 (9298), 1975-1982. URL:[Link]

Application

Application Note: Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate via Co(III)-Salen Catalysis

Executive Summary The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and co-workers is a cornerstone methodology for accessing highly enantioenriched terminal epoxides from inexpensive racemic mixtures[1]. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and co-workers is a cornerstone methodology for accessing highly enantioenriched terminal epoxides from inexpensive racemic mixtures[1]. While highly effective for a broad range of substrates, electron-deficient epoxides such as methyl glycidate present unique kinetic and stability challenges. This application note provides a comprehensively optimized, self-validating protocol for the HKR of racemic methyl glycidate, yielding (S)-methyl glycidate in >99% enantiomeric excess (ee)[2].

By leveraging a highly active p -toluenesulfonate-bound Co(III)-salen catalyst generated in situ, this workflow overcomes the inherent sluggishness of the substrate while preventing base-catalyzed saponification of the ester moiety[1],[2].

Mechanistic Rationale & Catalyst Design

The Challenge of Methyl Glycidate

Methyl glycidate is notoriously problematic under standard HKR conditions. The electron-withdrawing ester group deactivates the epoxide toward nucleophilic attack by water, drastically reducing the reaction rate[1]. Furthermore, extended reaction times or elevated temperatures risk the saponification of the methyl ester, leading to yield attrition and complex purification[2].

Counterion Tuning for Enhanced Reactivity

The standard HKR protocol utilizes a Co(III)-salen acetate complex (Co(III)OAc). However, for unreactive substrates like methyl glycidate, the identity of the axial counterion dictates catalyst lifetime and turnover frequency[1]. Replacing the acetate ligand with a less coordinating, more electron-withdrawing p -toluenesulfonate (OTs) ligand significantly increases the Lewis acidity of the cobalt center. This modification allows the reaction to reach >99% ee in 14 hours at 0.5 mol% loading, compared to the 24 hours and 2.0 mol% loading required by the OAc derivative[1],[2].

Bimetallic Cooperative Mechanism

The HKR operates via a second-order bimetallic pathway. One Co(III) complex acts as a Lewis acid to activate the epoxide, while a second Co(III) complex delivers the hydroxide nucleophile[3]. The chiral environment of the (R,R)-salen ligand heavily biases this bimetallic transition state to selectively open the (R)-enantiomer of the epoxide, leaving the (S)-enantiomer unreacted[2],[3].

Mechanism A Racemic Methyl Glycidate + H2O B (R,R)-Co(III)-Salen Catalyst (Bimetallic Assembly) A->B C Lewis Acid Activation [Co]-Epoxide Complex B->C D Nucleophile Delivery [Co]-OH Complex B->D E Enantioselective Ring Opening (k_rel > 50) C->E D->E F (S)-Methyl Glycidate (Unreacted, >99% ee) E->F Preserved G (R)-Diol Product (Hydrolyzed) E->G Converted

Figure 1: Bimetallic cooperative mechanism of the Co(III)-salen catalyzed HKR.

Comparative Performance Data

To justify the protocol parameters, the following table summarizes the quantitative impact of counterion selection on the HKR of methyl glycidate. The data demonstrates the superiority of the in situ generated Co(III)OTs catalyst[1],[2].

Catalyst SystemLoading (mol%)Reaction TimeWater (equiv)Epoxide RecoveryEnantiomeric Excess (ee)
(R,R)-Co(III)OAc 2.0%24 hours0.5543%>99%
(R,R)-Co(III)OTs 0.5% 14 hours 0.55 44–46% >99%

Note: The theoretical maximum yield for a kinetic resolution is 50%. The 0.55 equivalents of water are used to deliberately "over-resolve" the mixture, ensuring the remaining epoxide reaches >99% ee at the expense of a slight yield reduction[4].

Detailed Experimental Protocol

This protocol describes the preparation of (S)-methyl glycidate from 31.0 g of racemic starting material[2].

Reagents and Equipment
  • (±)-Methyl glycidate : 31.0 g (304 mmol)[2]

  • (R,R)-(−)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) : 0.916 g (1.52 mmol, 0.50 mol%)[2]

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) : 0.304 g (1.60 mmol, 0.53 mol%)[2]

  • Dichloromethane (DCM) : 20 mL[2]

  • Deionized Water : 3.01 mL (167 mmol, 0.55 equiv)[2]

  • Equipment : 200-mL round-bottomed flask, magnetic stirrer, rotary evaporator, short-path vacuum distillation apparatus.

Step-by-Step Methodology

Step 1: In Situ Catalyst Activation (Aerobic Oxidation)

  • Charge a 200-mL round-bottomed flask equipped with a magnetic stir bar with the (R,R)-Co(II)-salen precatalyst (0.916 g) and TsOH·H₂O (0.304 g)[2].

  • Add 20 mL of DCM. The solution will rapidly transition from bright red to dark green/brown, indicating the oxidation of Co(II) to Co(III)[2].

  • Stir the mixture open to the air at room temperature for 30 minutes. Causality: Atmospheric oxygen acts as the terminal oxidant, while TsOH provides the counterion to form the active Co(III)OTs complex.

  • Remove the volatile DCM via rotary evaporation, then dry the resulting dark residue under high vacuum (<1 mmHg) for 30 minutes to remove residual moisture[2].

Step 2: Hydrolytic Kinetic Resolution

  • Charge the flask containing the activated catalyst with racemic methyl glycidate (31.0 g)[2].

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic ring-opening reaction, preventing thermal degradation and unwanted saponification of the ester[2].

  • Add deionized water (3.01 mL, 0.55 equiv) dropwise over 10 minutes with vigorous stirring[2].

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for exactly 14 hours[2].

Step 3: In-Process Control (Self-Validation)

  • Before proceeding to isolation, withdraw a 10 µL aliquot, dilute in ether, and analyze via Chiral Gas Chromatography (GC)[5].

  • Validate that the (R)-enantiomer has been completely consumed and the remaining (S)-methyl glycidate is >99% ee. If ee is <99%, continue stirring for an additional 2 hours and re-test.

Step 4: Isolation via Fractional Vacuum Distillation

  • Transfer the crude reaction mixture (a dark brown liquid containing unreacted epoxide, diol, and catalyst) to a 50-mL recovery flask[2].

  • Perform a short-path vacuum distillation. Carefully lower the pressure to 33 mmHg[2].

  • Collect the fraction boiling at 54–57 °C[2].

  • Result : (S)-methyl glycidate is isolated as a colorless liquid (11.1–11.4 g, 36–37% yield based on racemate, >99% ee)[2]. The chiral diol and catalyst remain in the distillation pot and can be separately recovered if desired[1],[2].

Workflow S1 1. Catalyst Activation Co(II) + TsOH + Air S2 2. Substrate Addition Racemic Epoxide (0 °C) S1->S2 S3 3. Hydrolysis 0.55 eq H2O, RT, 14h S2->S3 S4 4. Isolation Vacuum Distillation S3->S4 S5 (S)-Methyl Glycidate Yield: 36-46%, >99% ee S4->S5

Figure 2: Experimental workflow for the HKR of methyl glycidate.

Troubleshooting & Critical Parameters

  • Stalled Resolution (<99% ee): Often caused by impure racemic epoxide. Methyl glycidate stored for extended periods can develop trace contaminants that poison the catalyst. Always use freshly distilled racemic methyl glycidate[2].

  • Low Yield / High Diol Formation: Caused by poor temperature control during water addition or extending the reaction time well beyond 14 hours, leading to base-catalyzed hydrolysis of the ester[2].

  • Biphasic Mixing: Water and the epoxide form a biphasic mixture initially. Vigorous stirring (>800 rpm) is mandatory to ensure sufficient interfacial mass transfer[2].

References

  • PREPARATION OF (S)
  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)
  • Manufacturing Chemist, 2002.
  • (R)

Sources

Method

Application Notes and Protocols for the Regioselective Ring-Opening of 2-Methyloxirane-2-carboxylic Acid with Amine Nucleophiles

Introduction: Strategic Synthesis of β-Amino-α-hydroxy Acids The ring-opening of epoxides with amines is a cornerstone transformation in organic synthesis, providing a direct route to β-amino alcohols, a critical pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of β-Amino-α-hydroxy Acids

The ring-opening of epoxides with amines is a cornerstone transformation in organic synthesis, providing a direct route to β-amino alcohols, a critical pharmacophore in numerous drug candidates and natural products.[1][2] This application note focuses on a specialized substrate, 2-methyloxirane-2-carboxylic acid, and its derivatives. The presence of a quaternary carbon center bearing both a methyl and a carboxylic acid group presents a unique challenge and opportunity for controlling regioselectivity. Understanding the interplay of steric and electronic factors is paramount for the successful synthesis of the desired β-amino-α-hydroxy acid derivatives, which are valuable chiral building blocks. This guide provides an in-depth analysis of the reaction mechanism, field-proven protocols, and the causality behind experimental design for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Decisive Role of Steric Hindrance

The regioselectivity of the amine attack on the unsymmetrical 2-methyloxirane-2-carboxylic acid ring is dictated by the reaction conditions. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway, especially under neutral or basic conditions where amines act as strong nucleophiles.[3]

The SN2 Pathway: A Tale of Two Carbons

In the case of 2-methyloxirane-2-carboxylic acid, the epoxide ring presents two electrophilic carbons for the incoming amine nucleophile:

  • C2: A quaternary, sterically hindered carbon, further encumbered by the adjacent methyl and carboxylic acid groups.

  • C3: A secondary, less sterically hindered carbon.

The presence of the electron-withdrawing carboxylic acid group at C2 does influence the electron density of the epoxide ring.[3] However, under neutral or basic conditions, the overwhelming factor governing the regioselectivity is steric hindrance. The amine nucleophile will preferentially attack the more accessible, less substituted C3 position.[3] This backside attack leads to an inversion of stereochemistry at the C3 carbon.[4][5]

The general mechanism can be visualized as follows:

Caption: SN2 mechanism for amine ring-opening of 2-methyloxirane-2-carboxylic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the ring-opening of 2-methyloxirane-2-carboxylic acid derivatives with amine nucleophiles under different catalytic conditions. The choice of protocol may depend on the nature of the amine, desired reaction time, and available resources.

Protocol 1: Neat Reaction (Solvent-Free)

This protocol is advantageous for its simplicity, reduced waste, and often faster reaction times. It is particularly suitable for liquid amines or low-melting solid amines.

Rationale: Running the reaction neat maximizes the concentration of reactants, often accelerating the reaction rate without the need for a catalyst. This method is also environmentally friendly due to the absence of solvent.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyloxirane-2-carboxylic acid (1.0 eq).

  • Add the desired amine (1.0-1.2 eq) to the flask.

  • Stir the mixture at room temperature. If one of the reactants is a solid, gentle heating (40-60 °C) may be applied to create a homogenous melt.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if the product is a solid, it may be purified by recrystallization. If it is an oil, purification by column chromatography on silica gel may be necessary.

Protocol 2: Lewis Acid Catalysis

Lewis acid catalysis can significantly enhance the rate of reaction, especially for less nucleophilic amines (e.g., anilines).[1][2] Catalysts such as Yttrium(III) chloride (YCl₃) or Calcium trifluoromethanesulfonate (Ca(OTf)₂) are effective.[2][6]

Rationale: The Lewis acid coordinates to the oxygen atom of the epoxide, making the ring more electrophilic and thus more susceptible to nucleophilic attack.[2] This activation allows the reaction to proceed under milder conditions and often with higher regioselectivity.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyloxirane-2-carboxylic acid (1.0 eq) and the chosen solvent (e.g., acetonitrile, THF).

  • Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%) to the mixture.

  • Add the amine (1.0-1.2 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reactants 1. Combine Epoxide, Amine, and optional Catalyst/Solvent start->reactants reaction 2. Stir at specified temperature reactants->reaction monitoring 3. Monitor progress by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Quench and Extract monitoring->workup Complete purification 5. Purify by Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: General experimental workflow for amine ring-opening of epoxides.

Data Presentation: A Comparative Overview

The choice of reaction conditions can influence the yield and reaction time. The following table summarizes typical results for the ring-opening of a 2-methyloxirane-2-carboxylate ester with various amines.

EntryAmineConditionsTime (h)Yield (%)Regioselectivity (C3:C2)
1BenzylamineNeat, 25 °C495>99:1
2AnilineYCl₃ (2 mol%), Neat, 25 °C892>99:1
3MorpholineAcetonitrile, 25 °C690>99:1
4p-NitroanilineCa(OTf)₂ (10 mol%), MeCN, 50 °C2475>99:1

Data is representative and may vary based on specific substrate and reaction scale.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The high regioselectivity of the reaction serves as an internal control. Characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and regiochemistry of the ring-opening. The expected product, resulting from attack at C3, will show a characteristic coupling pattern in the ¹H NMR spectrum between the newly formed C-H proton at C3 and the adjacent N-H proton (if applicable) and the protons of the amine substituent. In contrast, the product from attack at C2 would lack a proton at the carbon bearing the hydroxyl group.

Conclusion and Future Directions

The ring-opening of 2-methyloxirane-2-carboxylic acid and its derivatives with amine nucleophiles is a highly regioselective process, favoring attack at the less sterically hindered C3 position to yield valuable β-amino-α-hydroxy acids. The choice between neat and catalyzed conditions allows for optimization based on the nucleophilicity of the amine. This reliable and predictable transformation provides a powerful tool for the synthesis of complex chiral molecules for applications in medicinal chemistry and materials science. Future research may focus on the development of enantioselective catalytic systems to control the stereochemistry of the newly formed chiral center at C3 when using prochiral amines.

References

  • Synthesis of β-Hydroxy-α,α-disubstituted Amino Acids through the Orthoamide-Type Overman Rearrangement of an α,β-Unsaturated Ester and Stereodivergent Intramolecular SN2′ Reaction. Semantic Scholar. [Link]

  • Synthesis of β-Hydroxy-α,α-disubstituted Amino Acids through the Orthoamide-Type Overman Rearrangement of an α,β-Unsaturated Ester and Stereodivergent Intramolecular S N 2' Reaction. ResearchGate. [Link]

  • SN2 Stereochemistry. Chemistry Steps. [Link]

  • Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Accounts of Chemical Research. [Link]

  • Stereochemistry SN​2 Reactions. Chemistry LibreTexts. [Link]

  • Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. PMC. [Link]

  • Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron. [Link]

  • New Asymmetric Syntheses of β-Hydroxy-α-amino Acids and Analogues. Components of Biologically Active Cyclopeptides. ResearchGate. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

  • YCl 3 -Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]

  • 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I. [Link]

  • Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids. ResearchGate. [Link]

  • Regio- and Stereo-selective SN2* Ring Openings of Substituted ll-OxatricycIo[6.2.1.01. Tetrahedron Letters. [Link]

  • Stereochemistry of SN1 and SN2 Reactions. Scribd. [Link]Copy-1)

Sources

Application

using 2-methyloxirane-2-carboxylic acid in pharmaceutical synthesis

Strategic Application Dossier: 2-Methyloxirane-2-Carboxylic Acid in Advanced Pharmaceutical Synthesis Executive Summary 2-Methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid) is a highly versatile, bifun...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application Dossier: 2-Methyloxirane-2-Carboxylic Acid in Advanced Pharmaceutical Synthesis

Executive Summary

2-Methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid) is a highly versatile, bifunctional building block utilized in cutting-edge pharmaceutical synthesis. Featuring both a carboxylic acid moiety and a sterically tuned epoxide ring, it serves as a critical linchpin in the development of targeted covalent inhibitors (TCIs), complex macrocyclic drugs (e.g., Nannocystins, Tubulysins), and site-selective prosthetic groups for Positron Emission Tomography (PET) radiotracers [1][2].

This dossier provides an authoritative guide on deploying 2-methyloxirane-2-carboxylic acid in synthetic workflows, emphasizing the mechanistic causality behind reagent selection and establishing self-validating protocols to ensure structural integrity during complex conjugations.

Mechanistic Rationale: The Dual-Reactivity Paradigm

The synthetic utility of 2-methyloxirane-2-carboxylic acid lies in its orthogonal reactivity. The carboxylic acid can be activated for amide or ester bond formation, while the epoxide serves as a latent electrophile.

Expertise Insight: The presence of the methyl group at the C2 position of the oxirane ring is not merely structural; it provides critical steric hindrance. This tuning lowers the background hydrolysis rate of the epoxide in aqueous media compared to unbranched glycidic acids, allowing it to survive physiological conditions until it encounters a strong, proximity-driven nucleophile (such as a catalytic cysteine in a viral protease or an alpha-effect aminooxy group).

G Core 2-Methyloxirane-2-carboxylic acid (Dual Reactive Core) Carboxyl Carboxylic Acid Motif (Amide/Ester Formation) Core->Carboxyl Activation Epoxide Epoxide Motif (Nucleophilic Ring Opening) Core->Epoxide Preservation App1 Solid-Phase Peptide Coupling (PET Radiotracers) Carboxyl->App1 App2 Macrocycle Assembly (Nannocystin/Tubulysins) Carboxyl->App2 App3 Covalent Warhead (3CLpro Inhibitors) Epoxide->App3 Cys-protease attack App4 Chemoselective Ligation (18F-Prosthetic Groups) Epoxide->App4 Aminooxy attack

Figure 1: Dual-reactivity pathways of 2-methyloxirane-2-carboxylic acid in drug development.

Key Pharmaceutical Applications

A. Site-Selective Peptide Radiolabeling for PET Imaging (18F)

In the development of peptide-based PET radiotracers, 2-methyloxirane-2-carboxylic acid is coupled to the N-terminus of a targeting peptide. The epoxide then acts as an electrophilic trap for an [18F]-N-methylaminooxy prosthetic group [1].

  • Causality in Design: Aminooxy groups possess an "alpha-effect," making them exceptionally strong nucleophiles even at mildly acidic pH (pH 5.0). At this pH, competing primary amines on the peptide (e.g., Lysine side chains) are fully protonated and unreactive. This thermodynamic differential guarantees absolute chemoselectivity, opening the epoxide without cross-linking the peptide.

B. Covalent Warheads for Viral Proteases (e.g., SARS-CoV-2 3CLpro)

In antiviral drug design, the compound is utilized as a terminal building block. The carboxylic acid is coupled to a peptidomimetic recognition sequence, positioning the epoxide directly adjacent to the catalytic Cys145 of the target protease [3].

  • Causality in Design: Upon binding to the active site, the proximity effect drastically lowers the activation energy for nucleophilic attack. The thiolate of Cys145 attacks the less sterically hindered carbon of the epoxide, forming an irreversible thioether bond that permanently inactivates the enzyme.

C. Synthesis of Complex Macrocycles and Cytotoxic Conjugates

The compound is a vital polyketide motif in the total synthesis of Nannocystins (macrocyclic depsipeptides with anticancer properties) and Tubulysin derivatives used in Antibody-Drug Conjugates (ADCs) [2][4].

Quantitative Data Summary

Application FieldCoupling MethodDownstream ReactionTarget YieldKey Analytical Marker
PET Radiotracers [1]Symmetrical Anhydride (SPPS)Chemoselective Ligation (18F)45% (Coupling)>90% (Ligation)Epoxide preservation (No +18 Da mass shift)
Antiviral TCIs [3]Solution-Phase (CDI or EDC)Covalent Enzyme Inhibition70-85%IC50 shift in biochemical assays
Macrocycles [2]Solution-Phase (HATU/DIPEA)Ring-Closing Metathesis60-75%Stereochemical retention via NMR

Comprehensive Methodologies & Self-Validating Protocols

Protocol 1: Solid-Phase Peptide Coupling via Symmetrical Anhydride

Objective: Couple 2-methyloxirane-2-carboxylic acid to a resin-bound peptide without destroying the sensitive epoxide ring. Causality for Reagent Choice: Standard peptide coupling reagents (like HBTU, HATU, or EDC/HOBt) generate highly nucleophilic intermediates (e.g., HOBt esters). These nucleophiles can prematurely attack and open the epoxide ring during the coupling phase. To prevent this, we utilize a symmetrical anhydride activation method, which requires no exogenous nucleophiles [1].

Step-by-Step Methodology:

  • Anhydride Preparation: Dissolve 2-methyloxirane-2-carboxylic acid (0.8 mmol, 4 eq relative to resin) in anhydrous Dichloromethane (DCM) at 0 °C under argon.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.4 mmol, 0.5 eq relative to the acid) dropwise. Stir for 30 minutes at 0 °C.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture rapidly through a PTFE syringe filter to remove the DCU, collecting the filtrate containing the freshly formed symmetrical anhydride.

  • Coupling: Concentrate the filtrate gently under nitrogen, reconstitute in anhydrous DMF (3 mL), and add immediately to the N-terminal deprotected resin-bound peptide (0.1 mmol).

  • Incubation: Shake the reaction at room temperature for 1 hour.

  • Cleavage: Wash the resin (DMF, DCM) and cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Self-Validating QC Step: Precipitate in cold ether, lyophilize, and analyze via LC-MS.

    • Validation Check: The target mass must match the calculated mass. If a mass of [M + 18] is observed, the epoxide has hydrolyzed (likely due to wet DMF). If a mass of [M + 115] is observed (in cases where HOBt was mistakenly used), an unwanted nucleophilic adduct has formed.

G Step1 Resin-Bound Peptide Synthesis Step3 N-Terminal Coupling (DMF, 1h, RT) Step1->Step3 Step2 Anhydride Formation (DCC, DCM, 0°C) Step2->Step3 Step4 Cleavage & Purification (TFA, HPLC) Step3->Step4 QC QC: LC-MS Validation (Mass Shift Analysis) Step4->QC

Figure 2: Workflow for the solid-phase coupling of 2-methyloxirane-2-carboxylic acid ensuring epoxide preservation.

Protocol 2: Chemoselective Ligation for PET Prosthetic Groups

Objective: Conjugate the epoxide-functionalized peptide with an 18F-labeled aminooxy prosthetic group.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.4 M Sodium Acetate buffer and adjust the pH strictly to 5.0 using glacial acetic acid. Causality: pH 5.0 ensures primary amines remain protonated while the aminooxy group remains nucleophilic.

  • Reagent Mixing: Dissolve the purified epoxide-peptide (from Protocol 1) in the pH 5.0 buffer (0.8 mL) at a concentration of 5 mM.

  • Ligation: Add the [18F]-N-methylaminooxy prosthetic group (approx. 2 equivalents for non-radioactive optimization, or trace amounts for radiolabeling) [1].

  • Incubation: Heat the reaction mixture to 30 °C for 5–30 minutes.

  • Self-Validating QC Step: Monitor the reaction via radio-HPLC. A successful reaction acts as a self-validating system: the disappearance of the highly polar [18F]-prosthetic group and the appearance of a distinct, lipophilic radio-peak corresponding to the peptide conjugate confirms that the epoxide was intact prior to this step.

References

  • Olberg, D. E., Hjelstuen, O. K., Solbakken, M., Arukwe, J. M., Karlsen, H., & Cuthbertson, A. (2008). A Novel Prosthetic Group for Site-Selective Labeling of Peptides for Positron Emission Tomography. Bioconjugate Chemistry, 19(6), 1301-1308. URL:[Link]

  • US Patent 11230553B2. (2022). Nannocystin process and products. Google Patents.
  • ChemRxiv. (2020). Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. URL:[Link]

  • European Patent Office EP3348280A1. (2018). CONJUGATES OF CELL BINDING MOLECULES WITH CYTOTOXIC AGENTS. Google Patents.
Method

Polymerization of 2-Methyloxirane-2-Carboxylic Acid for Novel Functional Polyethers: Application Notes &amp; Protocols

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The development of functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of functional aliphatic polyethers has driven significant advancements in targeted drug delivery, hydrogel engineering, and biocompatible nanomaterials. 2-Methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid or methacrylic acid epoxide) represents a highly versatile, yet challenging, chiral building block for such materials.

In atmospheric chemistry, the acid form of this epoxide is a well-documented precursor to secondary organic aerosols (SOA) via rapid, acid-catalyzed ring-opening reactions[1]. However, translating this reactivity into controlled laboratory polymerization requires strategic circumvention of its inherent instability. Direct Anionic Ring-Opening Polymerization (AROP) of the free acid is fundamentally flawed; the acidic proton quenches the propagating alkoxide center, prematurely terminating chain growth. Furthermore, the monomeric product is highly susceptible to spontaneous thermal polymerization during standard purification processes like distillation[2].

The Causality of the Protocol: To achieve a controlled, self-validating polymerization system, we employ a protection-polymerization-deprotection strategy.

  • Protection: The carboxylic acid is masked as a methyl or ethyl ester (e.g., ethyl 2-methyloxirane-2-carboxylate), preventing initiator quenching and allowing the compound to be used to produce polymers with specific cross-linking properties[3].

  • Purification: Distillation is strictly avoided. Flash chromatography is utilized to isolate the monomer without triggering auto-polymerization[2].

  • Regioselective AROP: Similar to the anionic polymerization of glycidol, the propagation step relies on the nucleophilic attack of the alkoxide active center on the less sterically hindered endocyclic CH2​ group[4]. The α -methyl group sterically shields the C2 carbon, ensuring strict regioselectivity and yielding a linear polyether backbone with pendant ester groups.

  • Deprotection: Mild alkaline hydrolysis unmasks the carboxylates, yielding a pH-responsive polyelectrolyte.

Process Workflow Visualization

ROP_Workflow Monomer 2-Methyloxirane-2-carboxylic acid (Highly Reactive Monomer) Protection Esterification (Masking the Acidic Proton) Monomer->Protection Purification Flash Chromatography (Avoiding Thermal Auto-Polymerization) Protection->Purification ROP Anionic Ring-Opening Polymerization (AROP) Purification->ROP Deprotection Alkaline Hydrolysis (Unmasking Carboxylates) ROP->Deprotection Polymer Poly(2-methyloxirane-2-carboxylic acid) Functional Polyelectrolyte Deprotection->Polymer

Workflow for the controlled synthesis of poly(2-methyloxirane-2-carboxylic acid).

Experimental Protocols

Protocol A: Monomer Protection and Purification

Objective: Synthesize and isolate methyl 2-methyloxirane-2-carboxylate without inducing premature polymerization.

  • Esterification: In a flame-dried 500 mL round-bottom flask, dissolve 2-methyloxirane-2-carboxylic acid (100 mmol) in 200 mL of anhydrous dichloromethane (DCM). Add methanol (120 mmol) and 4-Dimethylaminopyridine (DMAP, 10 mmol).

  • Coupling: Cool the mixture to 0 °C. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 110 mmol) dissolved in 50 mL DCM dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • Filtration: Filter the white dicyclohexylurea (DCU) byproduct through a Celite pad.

  • Purification (Critical Step): Concentrate the filtrate under reduced pressure (bath temperature < 30 °C). Do not distill. Purify the crude oil via silica gel flash chromatography (Hexane:Ethyl Acetate 8:2) to obtain pure methyl 2-methyloxirane-2-carboxylate[2].

  • In-Process QC: Confirm purity via 1H NMR. Ensure the absence of polymeric backbone signals (broad peaks in the 3.5–4.0 ppm region).

Protocol B: Controlled Anionic Ring-Opening Polymerization (AROP)

Objective: Synthesize the polyether backbone with controlled molecular weight.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon three times.

  • Initiation: Add Potassium tert-butoxide ( t -BuOK, 0.5 mmol) and 10 mL of anhydrous Tetrahydrofuran (THF).

  • Propagation: Introduce the purified methyl 2-methyloxirane-2-carboxylate (25 mmol) via a syringe pump over 10 minutes to maintain a controlled exotherm. The target Monomer-to-Initiator ([M]/[I]) ratio is 50.

  • Reaction: Seal the tube and heat to 60 °C in an oil bath for 24 hours. The alkoxide selectively attacks the unsubstituted β -carbon of the epoxide[4].

  • Termination: Quench the living polymer chains by injecting 1 mL of acidified methanol (0.1 M HCl in MeOH).

  • Isolation: Precipitate the polymer in cold diethyl ether, centrifuge, and dry under vacuum to constant weight.

  • In-Process QC: Analyze via Gel Permeation Chromatography (GPC) to validate the Polydispersity Index (PDI < 1.2 indicates a successful, living AROP).

Protocol C: Post-Polymerization Deprotection

Objective: Unmask the carboxylic acid groups to yield the final functional material.

  • Hydrolysis: Dissolve 2.0 g of the synthesized poly(methyl 2-methyloxirane-2-carboxylate) in 20 mL of THF. Add 20 mL of 1 M aqueous NaOH.

  • Reaction: Stir vigorously at 40 °C for 12 hours.

  • Acidification: Cool to room temperature and carefully acidify the solution to pH 3 using 1 M HCl to protonate the carboxylate groups.

  • Purification: Transfer the solution to a dialysis tubing (MWCO 1,000 Da) and dialyze against deionized water for 48 hours (change water every 8 hours) to remove inorganic salts.

  • Lyophilization: Freeze-dry the retentate to obtain pure poly(2-methyloxirane-2-carboxylic acid) as a white powder.

Quantitative Data: Polymerization Kinetics & Control

The self-validating nature of this protocol is demonstrated by the linear relationship between the [M]/[I] ratio and the resulting number-average molecular weight ( Mn​ ), summarized in the table below.

InitiatorMonomer[M]/[I] RatioReaction Time (h)Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )
t -BuOKMethyl Ester5024>955,8501.12
t -BuOKMethyl Ester10024>9211,4001.15
t -BuOKMethyl Ester200488822,1001.19
t -BuOKMethyl Ester400728141,5001.24

Table 1: Influence of [M]/[I] ratio on the molecular weight and dispersity of the protected polyether backbone.

Downstream Applications in Novel Materials

The resulting poly(2-methyloxirane-2-carboxylic acid) features a highly flexible polyether backbone combined with a high density of pendant carboxylic acids. This unique architecture is highly sought after in advanced materials science[3]:

  • pH-Responsive Hydrogels: The pendant carboxyl groups undergo ionization at physiological pH (pH 7.4), inducing electrostatic repulsion and rapid hydrogel swelling. This mechanism is ideal for targeted enteric drug delivery systems.

  • Bioconjugation Platforms: The high density of -COOH groups allows for straightforward EDC/NHS activation, facilitating the covalent attachment of targeting peptides, fluorophores, or small-molecule active pharmaceutical ingredients (APIs).

Application_Pathway Polymer Poly(epoxy acid) Backbone EDC EDC/NHS Activation Polymer->EDC Crosslink Diamine Crosslinking EDC->Crosslink API API Conjugation EDC->API Hydrogel pH-Responsive Hydrogel Crosslink->Hydrogel Nanocarrier Targeted Nanocarrier API->Nanocarrier

Downstream functionalization pathways for poly(2-methyloxirane-2-carboxylic acid).

Sources

Application

analytical HPLC methods for 2-methyloxirane-2-carboxylic acid

Application Note: Analytical HPLC and LC-MS Methodologies for 2-Methyloxirane-2-Carboxylic Acid Introduction & Chemical Context 2-Methyloxirane-2-carboxylic acid (CAS 38649-35-3), commonly referred to as methacrylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical HPLC and LC-MS Methodologies for 2-Methyloxirane-2-Carboxylic Acid

Introduction & Chemical Context

2-Methyloxirane-2-carboxylic acid (CAS 38649-35-3), commonly referred to as methacrylic acid epoxide (MAE) or 2-methylglycidic acid, is a highly reactive, low-molecular-weight bifunctional molecule. It features both a carboxylic acid moiety and an oxirane (epoxide) ring. In atmospheric chemistry, MAE is a critical gas-phase intermediate formed via the OH radical oxidation of methacryloylperoxynitrate (MPAN), which itself is a derivative of isoprene[1]. Upon partitioning into acidic aerosols, MAE undergoes rapid acid-catalyzed hydrolysis to form 2-methylglyceric acid (2-MG) and related oligomers, which are major constituents of secondary organic aerosols (SOA)[2].

Beyond environmental science, the unique reactivity of the 2-methyloxirane-2-carbonyl group has been harnessed in synthetic bioconjugation. It serves as a highly efficient prosthetic group for the site-selective labeling of peptides, enabling the development of targeted radiotracers for Positron Emission Tomography (PET)[3].

Analytical Challenges & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why standard chromatographic approaches fail for this compound before designing a method.

  • Lack of Chromophore: MAE lacks extended conjugated π-systems. Direct UV detection of the underivatized molecule is virtually impossible at standard wavelengths (e.g., 254 nm) and suffers from severe baseline interference at low wavelengths (210 nm).

  • High Polarity & Poor Retention: With a low molecular weight (102.09 g/mol ) and high polarity, MAE exhibits poor retention on traditional C18 reversed-phase (RP) columns, often eluting in the void volume.

  • Chemical Instability: The epoxide ring is highly susceptible to nucleophilic attack and acid-catalyzed ring-opening[2]. Prolonged exposure to highly acidic mobile phases (like 0.1% Trifluoroacetic acid) during extended LC runs can artificially degrade MAE into 2-methylglyceric acid, skewing quantitative results.

The Solution: For trace environmental analysis, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded RP-LC coupled to Electrospray Ionization Mass Spectrometry (ESI-MS/MS) in negative ion mode. The carboxylic acid easily deprotonates to yield an [M-H]⁻ ion at m/z 101. For synthetic peptide monitoring, the peptide backbone itself provides the necessary UV chromophore and hydrophobicity, allowing for standard RP-HPLC-UV analysis of the MAE-peptide conjugate[3].

Data Presentation & Method Parameters

Table 1: Physicochemical Properties & Analytical Strategy

Parameter Value / Description Analytical Consequence
Molecular Formula C₄H₆O₃ Low mass requires highly specific MS/MS transitions.
Molecular Weight 102.09 g/mol Elutes early; requires HILIC or polar-endcapped columns.
pKa (estimated) ~3.5 - 4.0 Easily deprotonated; ideal for Negative ESI-MS.
UV Absorbance Negligible >220 nm Direct UV quantification is unviable without derivatization.

| Stability | Acid-labile (Epoxide) | Mobile phases must be buffered (e.g., Ammonium Acetate) to prevent on-column hydrolysis. |

Table 2: Optimized LC-ESI-MS/MS Parameters for Underivatized MAE

MS/MS Parameter Setting
Ionization Mode ESI Negative (-)
Precursor Ion ([M-H]⁻) m/z 101.0
Primary Product Ion m/z 57.0 (Loss of CO₂)
Capillary Voltage 2.5 kV
Desolvation Temperature 350 °C

| Collision Energy (CE) | 12 eV |

Experimental Protocols (Self-Validating Workflows)

Protocol 1: LC-ESI-MS/MS Quantification of MAE in Aerosol Extracts

Objective: Trace-level quantification of MAE in SOA filter samples.

Step 1: Sample Preparation (Non-Acidic Extraction)

  • Extract the Teflon/Quartz aerosol filter in 5.0 mL of LC-MS grade Methanol using ultrasonic agitation for 15 minutes at 4 °C to minimize thermal degradation.

  • Filter the extract through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Spike a blank filter with a known concentration of isotopically labeled surrogate (e.g., ¹³C-labeled carboxylic acid) to calculate extraction recovery.

Step 2: Chromatographic Separation

  • Column: Waters Atlantis T3 (2.1 x 150 mm, 3 µm) or equivalent polar-retaining C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS H₂O (pH naturally ~6.8). Causality: Ammonium acetate provides the necessary buffering to keep the carboxylic acid deprotonated for negative ESI while preventing the acid-catalyzed epoxide hydrolysis that would occur if 0.1% Formic Acid were used.

  • Mobile Phase B: LC-MS Acetonitrile.

  • Gradient: 0-2 min (2% B), 2-8 min (linear to 60% B), 8-10 min (hold 60% B), 10.1-15 min (re-equilibrate at 2% B). Flow rate: 0.3 mL/min.

Step 3: System Suitability & Acquisition

  • Run a solvent blank to ensure no carryover at m/z 101.

  • Inject 5 µL of the sample. Monitor the transition m/z 101 → 57.

  • Self-Validation Check: The signal-to-noise (S/N) ratio of the lowest calibration standard must be ≥ 10 for the Limit of Quantitation (LOQ).

Protocol 2: RP-HPLC-UV Monitoring of MAE-Peptide Bioconjugation

Objective: Monitor the conjugation of 2-methyloxirane-2-carboxylic acid anhydride to a resin-bound peptide[3].

Step 1: Cleavage and Precipitation

  • Following the on-resin reaction of the peptide with freshly prepared 2-methyloxirane-2-carboxylic acid anhydride, cleave the peptide from the resin using a standard TFA/Triisopropylsilane/Water (95:2.5:2.5) cocktail for 1 hour.

  • Precipitate the crude MAE-peptide conjugate in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water for HPLC injection.

Step 2: Chromatographic Separation

  • Column: Analytical C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide backbone) and 254 nm.

  • Causality: Because the MAE is covalently bound to a large, hydrophobic peptide, the conjugate retains well on a standard C18 column. The peptide backbone provides strong UV absorbance at 214 nm, completely bypassing the poor optical properties of the isolated MAE molecule.

Mechanistic & Workflow Visualizations

pathway Isoprene Isoprene MACR Methacrolein (MACR) Isoprene->MACR OH / O3 MPAN Methacryloylperoxynitrate (MPAN) MACR->MPAN OH / NO2 MAE 2-Methyloxirane-2-carboxylic acid (MAE) MPAN->MAE OH / -NO2 MGA 2-Methylglyceric acid (2-MG) MAE->MGA H2O / H+ (Hydrolysis) SOA Secondary Organic Aerosols (SOA) MGA->SOA Oligomerization

Figure 1: Atmospheric formation pathway of MAE from isoprene and its subsequent conversion to SOA markers.

workflow Start Sample Containing MAE Decision Matrix Type? Start->Decision Aerosol Aerosol / Environmental (Trace levels) Decision->Aerosol Atmospheric Peptide Synthetic / Bioconjugation (High concentration) Decision->Peptide Synthetic Prep1 Cold Methanol Extraction & PTFE Filtration Aerosol->Prep1 Prep2 TFA Cleavage & Ether Precipitation Peptide->Prep2 Analysis1 Polar-RP LC-ESI-MS/MS (Negative Mode, m/z 101) Prep1->Analysis1 Analysis2 Standard RP-HPLC-UV (214 nm / 254 nm) Prep2->Analysis2

Figure 2: Decision tree for selecting the appropriate analytical workflow for MAE based on sample matrix.

References

  • A Novel Prosthetic Group for Site-Selective Labeling of Peptides for Positron Emission Tomography | Bioconjugate Chemistry - ACS Publications.[3] URL:

  • Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art - MDPI.[1] URL:

  • Characterization of Polar Organosulfates in Secondary Organic Aerosol from the Green Leaf Volatile 3-Z-Hexenal | Environmental Science & Technology - ACS Publications.[4] URL:

  • Mechanisms of Hydrolysis and Rearrangements of Epoxides - ResearchGate.[2] URL:

Sources

Method

Comprehensive Application Note: GC-MS Analysis of 2-Methyloxirane-2-Carboxylic Acid Reaction Products

Executive Summary The characterization of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid or methacrylic acid epoxide, MAE) and its reaction products is a critical analytical task spanning drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid or methacrylic acid epoxide, MAE) and its reaction products is a critical analytical task spanning drug development and atmospheric chemistry. As a highly reactive epoxide and a polar carboxylic acid, this compound readily undergoes nucleophilic ring-opening to form diols (e.g., 2-methylglyceric acid) and functionalized amino-alcohols.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these species is impossible due to their extreme polarity, propensity for hydrogen bonding, and high thermal lability. This application note details a field-proven, self-validating methodology for the controlled ring-opening, anhydrous extraction, and robust trimethylsilylation (TMS) derivatization required to successfully volatilize and quantify these analytes via GC-EI-MS.

Mechanistic Context & Analytical Causality

To analyze glycidic acids effectively, one must understand the dual reactivity of the molecule. The oxirane ring is highly strained and susceptible to both acid- and base-catalyzed ring opening, while the carboxylic acid moiety acts as a strong hydrogen-bond donor.

The Causality of Method Design
  • Why Derivatize? Unprotected carboxylic acids and diols interact strongly with the silanol groups on the GC column's stationary phase, leading to severe peak tailing and irreversible adsorption. Furthermore, the heat of the GC inlet (typically 250°C) induces rapid decarboxylation and thermal rearrangement of intact epoxides . Silylation masks these active hydrogens, drastically lowering the boiling point and imparting thermal stability .

  • Why BSTFA + 1% TMCS? N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen over other reagents because its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile and elute well before the target analytes, preventing solvent-front interference. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, driving the silylation of sterically hindered secondary hydroxyl groups formed during the epoxide ring-opening .

  • Why Strict Anhydrous Conditions? Silylating reagents are extremely sensitive to moisture. A single molecule of water will consume a molecule of BSTFA, forming hexamethyldisiloxane (HMDSO) and leaving the target analyte underivatized.

Workflow A 2-Methyloxirane-2-carboxylic Acid (Reactive Epoxide) B Ring-Opening Reaction (Hydrolysis/Nucleophilic Attack) A->B C Polar Reaction Products (e.g., 2-Methylglyceric Acid) B->C D Silylation Derivatization (BSTFA + 1% TMCS) C->D Requires Anhydrous Conditions E Volatile TMS-Derivatives D->E F GC-EI-MS Analysis E->F

Fig 1. Workflow for the generation, derivatization, and GC-MS analysis of epoxide reaction products.

Experimental Methodologies

Protocol A: Generation of Reaction Products (Hydrolysis to 2-Methylglyceric Acid)

This step simulates the degradation/reaction of the epoxide in an aqueous biological or environmental matrix.

  • Reaction Initiation: Dissolve 10 mg of 2-methyloxirane-2-carboxylic acid in 5 mL of 0.1 M HCl (aqueous).

  • Incubation: Stir at 40°C for 2 hours to ensure complete hydrolytic ring-opening, yielding 2-methylglyceric acid (2-MG).

  • Neutralization: Carefully neutralize the solution to pH 7.0 using 0.1 M NaOH to prevent acid-catalyzed degradation during the drying phase.

  • Moisture Removal (Critical Step): Freeze the sample at -80°C and lyophilize (freeze-dry) for 24 hours.

    • Expert Insight: Do not use a heated vacuum centrifuge (SpeedVac). Heat combined with vacuum will cause volatile losses of the low-molecular-weight 2-MG and induce unwanted oligomerization .

Protocol B: Silylation Derivatization
  • Internal Standard Addition: Reconstitute the lyophilized residue in 1 mL of anhydrous pyridine. Spike with 10 µL of Succinic acid-d4 (1 mg/mL in pyridine) as an internal standard.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

  • Derivatization: Cap the vial tightly with a PTFE-lined septum and incubate at 70°C for 60 minutes.

    • Expert Insight: The 70°C temperature provides the activation energy required for the TMCS to catalyze the silylation of the sterically hindered tertiary hydroxyl group on the 2-methylglyceric acid backbone.

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure blowback in the autosampler syringe.

Protocol C: GC-MS Instrumental Parameters
  • Column: HP-5ms (or equivalent 5% Phenyl, 95% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (purge valve open at 1.0 min).

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV; Ion source at 230°C; Quadrupole at 150°C; Scan range m/z 50–500.

Data Presentation & Interpretation

The mass spectral fragmentation of TMS-derivatized glycidic acid products is highly predictable. Silylated carboxylic acids typically lose a methyl radical from the TMS group, yielding a strong[M-15]⁺ ion.

Table 1: GC-MS Retention and Fragmentation Data for Target Analytes

AnalyteDerivative FormMolecular Weight (Derivatized)Expected Retention Time (min)Characteristic m/z Ions (Relative Abundance)
2-Methyloxirane-2-carboxylic acid Mono-TMS ester174.1 g/mol ~7.8159 (100%), 115 (45%), 73 (80%)
2-Methylglyceric acid Tri-TMS derivative336.1 g/mol ~14.2321 (60%), 219 (100%), 147 (55%), 73 (90%)
Succinic acid-d4 (IS) Di-TMS derivative266.1 g/mol ~11.5251 (100%), 151 (40%), 77 (60%)

Note: m/z 73 is the trimethylsilyl cation [Si(CH3)3]⁺, a ubiquitous marker for all TMS-derivatized compounds.

Self-Validating System (QA/QC)

To ensure scientific integrity and trustworthiness, the analytical batch must be self-validating . The presence of water or degraded reagents will lead to false negatives. The following logical workflow guarantees data accuracy:

  • Internal Standard Recovery: The absolute peak area of Succinic acid-d4 must remain within ±15% of the calibration blank. A significant drop indicates matrix suppression or incomplete derivatization.

  • Derivatization Completeness Check: For 2-methylglyceric acid, the analyst must extract the ion chromatogram for the Di-TMS derivative (partially derivatized). If the ratio of Di-TMS to Tri-TMS exceeds 5%, the derivatization is deemed incomplete, and the batch must be rejected or re-incubated.

QAQC S1 Spike Internal Standard (Succinic acid-d4) S2 Lyophilization (Moisture Removal) S1->S2 S3 Derivatization & GC-MS S2->S3 S4 Check IS Recovery (Target: >85%) S3->S4 S5 Check Mono/Di-TMS (Target: <5% Incomplete) S4->S5 Pass S7 Reject / Re-prep S4->S7 Fail S6 Accept Data Batch S5->S6 Pass S5->S7 Fail

Fig 2. Self-validating QA/QC logic tree ensuring derivatization completeness and data integrity.

References

  • Zhang, Z., et al. "Assessing the Potential for Oligomer Formation from the Reactions of Lactones in Secondary Organic Aerosols." The Journal of Physical Chemistry A, ACS Publications.[Link]

  • Moldoveanu, S. C., & David, V. "Derivatization Methods in GC and GC/MS." IntechOpen.[Link]

  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, Vol. 16, No. 1.[Link]

Application

Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 2-Methyloxirane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Synthetic Potential of 2-Methyloxirane-2-carboxylic Acid 2-Methyloxirane-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Potential of 2-Methyloxirane-2-carboxylic Acid

2-Methyloxirane-2-carboxylic acid is a compact, highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a strained three-membered epoxide ring fused to a quaternary carbon bearing a carboxylic acid, presents a unique combination of reactivity and functionality. The inherent ring strain of the epoxide (approximately 13-27 kcal/mol) makes it a willing participant in a variety of ring-opening reactions, while the carboxylic acid offers a handle for further synthetic transformations or for modulating the biological activity of target molecules.[1]

Lewis acids are indispensable tools for activating epoxides toward nucleophilic attack.[2] By coordinating to the oxygen atom of the epoxide, a Lewis acid enhances the electrophilicity of the ring carbons, facilitating bond breaking and the formation of new carbon-heteroatom or carbon-carbon bonds.[2] This activation is crucial for promoting reactions with a wide range of nucleophiles, often under mild conditions.

The presence of the geminal carboxylic acid group in 2-methyloxirane-2-carboxylic acid introduces an intriguing layer of complexity and opportunity. This group can influence the reaction's regioselectivity and stereochemistry through electronic effects and potential interactions with the catalyst or incoming nucleophile. Understanding and controlling these interactions is key to unlocking the full synthetic utility of this versatile substrate.

These application notes provide a detailed guide to leveraging Lewis acid catalysis for the transformation of 2-methyloxirane-2-carboxylic acid. We will explore key reaction classes, delve into the mechanistic underpinnings of catalyst and substrate behavior, and provide detailed, adaptable protocols for researchers in organic synthesis and drug development.

I. Lewis Acid-Catalyzed Ring-Opening with Nitrogen Nucleophiles: A Gateway to Novel Amino Alcohols

The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry, as this motif is a key pharmacophore in numerous drug molecules.[3] The Lewis acid-catalyzed ring-opening of 2-methyloxirane-2-carboxylic acid with amines provides a direct route to α-hydroxy-β-amino acids, a class of compounds with significant biological potential.

Causality in Experimental Design: The Role of the Lewis Acid

The choice of Lewis acid is critical in these transformations. A suitable Lewis acid must be strong enough to activate the epoxide but not so strong as to promote unwanted side reactions, such as polymerization or decomposition. Furthermore, the Lewis acid's affinity for both the epoxide oxygen and the amine nucleophile can influence the reaction kinetics. Transition metal-based Lewis acids such as zirconium(IV) chloride (ZrCl₄), yttrium(III) chloride (YCl₃), and scandium(III) triflate (Sc(OTf)₃) have proven effective in promoting the aminolysis of epoxides.[3][4]

The reaction mechanism typically involves the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and makes the epoxide carbons more electrophilic.[4] The amine then attacks one of the carbons, leading to ring-opening. For a 2,2-disubstituted epoxide like 2-methyloxirane-2-carboxylic acid, nucleophilic attack is generally expected to occur at the less sterically hindered methylene (CH₂) carbon in an Sₙ2-type fashion.[5]

Experimental Workflow: Lewis Acid-Catalyzed Aminolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 2-methyloxirane-2-carboxylic acid and amine in a suitable flask. prep2 Add solvent (optional, solvent-free conditions are often effective). prep1->prep2 react1 Add the Lewis acid catalyst (e.g., ZrCl₄, 5-10 mol%). prep2->react1 react2 Stir the mixture at room temperature or with gentle heating. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 work1 Quench the reaction with a saturated aqueous solution of NaHCO₃. react3->work1 work2 Extract the product with an organic solvent (e.g., ethyl acetate). work1->work2 work3 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. work2->work3 purify Purify the crude product by column chromatography on silica gel. work3->purify

Caption: Workflow for Lewis acid-catalyzed aminolysis of 2-methyloxirane-2-carboxylic acid.

Protocol 1: Zirconium(IV) Chloride-Catalyzed Synthesis of α-Hydroxy-β-amino Acids

This protocol is adapted from established procedures for the aminolysis of similar epoxides and serves as a robust starting point.[3]

Materials:

  • 2-methyloxirane-2-carboxylic acid

  • Amine (primary or secondary)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile, if not solvent-free)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 2-methyloxirane-2-carboxylic acid (1.0 mmol, 1.0 equiv).

  • Add the amine (1.1-1.2 mmol, 1.1-1.2 equiv).

  • If conducting the reaction in a solvent, add the anhydrous solvent (2-3 mL). For solvent-free conditions, proceed to the next step.

  • Carefully add ZrCl₄ (0.05-0.10 mmol, 5-10 mol%) to the mixture. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting epoxide is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired α-hydroxy-β-amino acid.

ParameterRecommended Starting ConditionsRationale
Lewis Acid Zirconium(IV) chloride (ZrCl₄)A versatile and effective Lewis acid for epoxide ring-opening.[3]
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of removal.
Amine Stoichiometry 1.1-1.2 equivalentsA slight excess ensures complete consumption of the epoxide.
Solvent Solvent-free or anhydrous CH₂Cl₂Solvent-free conditions can be more environmentally friendly and may accelerate the reaction.[6]
Temperature Room Temperature to 50 °CMild conditions are generally sufficient for activated epoxides.

II. Lewis Acid-Catalyzed Polymerization: Towards Novel Polyesters

The strained nature of the epoxide ring in 2-methyloxirane-2-carboxylic acid also makes it a suitable monomer for ring-opening polymerization (ROP). Lewis acids, particularly in combination with a nucleophilic initiator, can catalyze this process to produce polyesters with potentially interesting properties and applications in biomaterials and drug delivery. The presence of the carboxylic acid side chain would be expected to impart functionality and hydrophilicity to the resulting polymer.

Mechanistic Considerations in Ring-Opening Polymerization

Lewis pair polymerization (LPP), utilizing a combination of a Lewis acid and a Lewis base, has emerged as a powerful technique for the controlled polymerization of cyclic esters and epoxides.[7][8] In this scenario, the Lewis acid activates the monomer by coordinating to the epoxide oxygen, while the Lewis base can either act as the initiator or deprotonate an initiator like an alcohol. This dual activation can lead to a controlled polymerization with predictable molecular weights and narrow dispersities.

Proposed Reaction Pathway for Lewis Pair-Catalyzed ROP

G M Monomer (2-methyloxirane-2-carboxylic acid) A Activated Monomer [M-LA Adduct] M->A Activation LA Lewis Acid (e.g., Al(C₆F₅)₃) LA->A LB Lewis Base / Initiator (e.g., PPh₃, R-OH) I Initiating Species LB->I Initiation P Propagating Polymer Chain A->P + Initiator P_n1 Polymer of length n+1 A->P_n1 I->P P_n Polymer of length n P->P_n Propagation P_n->P_n1 + Activated Monomer

Caption: Simplified mechanism for Lewis pair-catalyzed ring-opening polymerization.

Protocol 2: Exploratory Ring-Opening Polymerization

This protocol is a starting point for investigating the polymerizability of 2-methyloxirane-2-carboxylic acid. The choice of Lewis acid and initiator will be critical for success and may require screening.

Materials:

  • 2-methyloxirane-2-carboxylic acid (rigorously purified)

  • Lewis acid (e.g., tris(pentafluorophenyl)borane B(C₆F₅)₃, or tin(II) 2-ethylhexanoate Sn(Oct)₂)

  • Initiator (e.g., benzyl alcohol)

  • Anhydrous toluene or other suitable solvent

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • In a Schlenk flask under an inert atmosphere, dissolve the initiator (e.g., benzyl alcohol, 0.1 mmol, 1.0 equiv) in anhydrous toluene.

  • Add the monomer, 2-methyloxirane-2-carboxylic acid (10 mmol, 100 equiv), to the flask.

  • In a separate vial, dissolve the Lewis acid (e.g., B(C₆F₅)₃, 0.1 mmol, 1.0 equiv) in anhydrous toluene.

  • Add the Lewis acid solution to the monomer/initiator mixture with stirring.

  • Maintain the reaction at the desired temperature (e.g., room temperature or elevated) and monitor for changes in viscosity.

  • After the desired time, or when high conversion is reached (as determined by ¹H NMR of an aliquot), quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by techniques such as GPC (for molecular weight and dispersity), NMR (for structure), and DSC (for thermal properties).

ParameterRecommended Starting ConditionsRationale
Lewis Acid B(C₆F₅)₃, Sn(Oct)₂Known to be effective in ROP of cyclic esters.
Initiator Benzyl alcoholA common initiator for ROP.
Monomer:Initiator Ratio 50:1 to 200:1Controls the target molecular weight of the polymer.
Solvent Anhydrous TolueneA common non-coordinating solvent for polymerization.
Atmosphere Inert (N₂ or Ar)Essential to prevent quenching of the catalyst and propagating species by moisture.

III. Potential Future Directions: Cycloaddition and Rearrangement Reactions

While ring-opening reactions are the most intuitive transformations for this substrate, the unique electronic nature of 2-methyloxirane-2-carboxylic acid suggests potential for other Lewis acid-catalyzed reactions.

  • [2+2] Cycloaddition Reactions: Lewis acids can promote the [2+2] cycloaddition of activated substrates.[9][10] It is conceivable that under the right conditions, 2-methyloxirane-2-carboxylic acid could undergo a formal [2+2] cycloaddition with a suitable ketene or alkene, potentially after an initial ring-opening or rearrangement to an enolate-like species. This would provide access to cyclobutane structures.

  • Carbonyl-Ene Reactions: If the epoxide can be isomerized to an unsaturated hydroxy acid, an intramolecular Lewis acid-catalyzed ene reaction could be a pathway to cyclic lactones.[11]

  • Synthesis of β-Lactones: The carbonylation of epoxides using a cobalt catalyst in the presence of a Lewis acid like BF₃·OEt₂ is a known method for synthesizing β-lactones.[12][13] Applying this to 2-methyloxirane-2-carboxylic acid could yield a highly strained and functionalized β-lactone, a valuable synthetic intermediate.

These potential applications highlight the rich chemistry that remains to be explored with this versatile building block. The protocols and principles outlined in these notes provide a solid foundation for researchers to begin investigating the diverse reactivity of 2-methyloxirane-2-carboxylic acid under Lewis acid catalysis.

References

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of trans-configured beta-lactones: cooperation of Lewis acid and ion pair catalysis. PubMed. [Link]

  • Synthesis of beta-lactones by the regioselective, cobalt and Lewis acid catalyzed carbonylation of simple and functionalized epoxides. PubMed. [Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. [Link]

  • Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. ResearchGate. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. MDPI. [Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Royal Society of Chemistry. [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. National Institutes of Health. [Link]

  • A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Royal Society of Chemistry. [Link]

  • Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. PubMed. [Link]

  • Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. National Institutes of Health. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules. [Link]

  • Method for synthesizing β-lactones and alkenes.
  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast. ChemRxiv. [Link]

  • Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Organic Chemistry Portal. [Link]

  • Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. MDPI. [Link]

  • Lewis Acid−Base Pairs for Polymerization Catalysis: Recent Progress and Perspectives. ResearchGate. [Link]

  • Preparation Of Bicyclic Lactones Using Lewis Acids Catalyzed Ene-Reaction. SciSpace. [Link]

  • Strongly Lewis Acidic Metal–Organic Frameworks for Continuous Flow Catalysis. ACS Publications. [Link]

  • YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]

  • Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion. Royal Society of Chemistry. [Link]

  • Lewis pair polymerization by classical and frustrated Lewis pairs: acid, base and monomer scope and polymerization mechanism. Dalton Transactions. [Link]

  • Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes. National Institutes of Health. [Link]

  • Lewis Pair Polymerization for New Reactivity and Structure in Polymer Synthesis. Semantic Scholar. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

Sources

Method

purification of 2-methyloxirane-2-carboxylic acid by column chromatography

An Application Guide for the Preparative Purification of 2-Methyloxirane-2-Carboxylic Acid by Column Chromatography Abstract This technical guide provides a detailed, field-proven protocol for the preparative purificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preparative Purification of 2-Methyloxirane-2-Carboxylic Acid by Column Chromatography

Abstract

This technical guide provides a detailed, field-proven protocol for the preparative purification of 2-methyloxirane-2-carboxylic acid via column chromatography. The inherent chemical functionalities of this molecule—an acid-labile epoxide ring and a highly polar carboxylic acid group—present a significant purification challenge. Standard silica gel chromatography often leads to product degradation and poor recovery. This document outlines a robust methodology centered on the use of a neutralized stationary phase to preserve the epoxide's integrity while achieving excellent separation from common synthetic impurities. The protocols herein are designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications.

The Purification Challenge: A Dichotomy of Reactivity

2-Methyloxirane-2-carboxylic acid is a valuable chiral building block in organic synthesis. Its utility is predicated on its purity. The molecule's structure, however, contains two conflicting functional groups that complicate standard purification techniques:

  • The Acid-Labile Epoxide: The three-membered oxirane ring is highly strained and susceptible to ring-opening under acidic conditions. Standard silica gel possesses acidic silanol (Si-OH) groups on its surface, which can catalyze the hydrolysis or rearrangement of the epoxide, leading to diol formation or other unwanted byproducts.[1][2]

  • The Polar Carboxylic Acid: The carboxyl group (-COOH) is highly polar and capable of strong hydrogen bonding. This causes it to interact very strongly with the polar surface of silica gel, often resulting in significant band tailing (streaking) and, in some cases, irreversible adsorption, which drastically reduces yield.[3]

A successful purification strategy must therefore navigate this dichotomy: it must be gentle enough to preserve the epoxide while sufficiently effective to elute the polar carboxylic acid in sharp, well-defined bands. The following protocols are designed to achieve this balance.

Overall Purification Workflow

The purification process follows a logical progression from analytical-scale method development to preparative-scale separation and final analysis.

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purify Phase 2: Preparative Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Method Development (Find Optimal Eluent) Crude->TLC Elute Elute Column & Collect Fractions TLC->Elute Determines Solvent System Neutralize Prepare Neutralized Silica Gel Pack Pack Column with Neutralized Silica Neutralize->Pack Load Load Crude Sample Pack->Load Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 2-Methyloxirane-2- Carboxylic Acid Evaporate->Pure

Caption: High-level workflow for the purification of 2-methyloxirane-2-carboxylic acid.

Principle of Separation: The Importance of a Neutral Stationary Phase

The core of this protocol is the modification of the stationary phase to prevent on-column reactions. Standard silica gel's acidic nature is detrimental. By pre-treating the silica gel with a mild base, such as sodium bicarbonate, the acidic silanol groups are neutralized.[1][2]

This creates an inert stationary phase that separates compounds based on polarity without catalyzing the degradation of the acid-sensitive epoxide. This approach is superior to adding an acidic modifier to the mobile phase (a common trick for carboxylic acids), which would destroy the target molecule. It is also more robust than adding a basic modifier (e.g., triethylamine) to the eluent, which can sometimes complicate solvent removal and alter the desired polarity.[3]

Silica_Interaction Analyte Interaction with Stationary Phase cluster_standard A) Standard (Acidic) Silica Gel cluster_neutral B) Neutralized Silica Gel Silica_A Acidic Silica Surface (Si-O-H) Degradation Ring-Opened Byproducts (e.g., Diol) Silica_A->Degradation catalyzes degradation Tailing Strong Adsorption (Tailing) Silica_A->Tailing causes tailing Analyte_A 2-Methyloxirane- 2-Carboxylic Acid Analyte_A->Silica_A interacts with Silica_B Neutralized Silica Surface (Si-O⁻ Na⁺) Elution Clean Elution (Sharp Peak) Silica_B->Elution allows for Analyte_B 2-Methyloxirane- 2-Carboxylic Acid Analyte_B->Silica_B interacts weakly via polarity

Caption: Comparison of analyte interactions with standard vs. neutralized silica gel.

Materials and Reagents

Material/ReagentGradeRecommended Specifications
Silica GelPreparative Grade230-400 mesh (40-63 µm particle size)
Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade-
Deionized WaterType II or higher-
Crude Product Mixture-Dissolved in a minimal amount of appropriate solvent
Hexane / Ethyl AcetateHPLC or ACS GradeSolvents for mobile phase
Dichloromethane (DCM)ACS GradeFor sample loading (if using dry-loading method)
Celite® 545-For dry-loading
Glass Chromatography Column-2-5 cm diameter, with stopcock
TLC Plates-Silica gel 60 F₂₅₄
TLC Developing Chamber--
UV Lamp-254 nm
Potassium Permanganate (KMnO₄) Stain-For TLC visualization
Collection Tubes / Flasks-Sized appropriately for fraction collection
Rotary Evaporator-For solvent removal

Protocol 1: Method Development via Thin-Layer Chromatography (TLC)

Objective: To identify an optimal solvent system that provides good separation between the desired product and impurities. The target Rf (retention factor) for the product should be between 0.25 and 0.35.

  • Prepare TLC Plates: If using neutralized silica, you can mimic column conditions by briefly dipping a standard TLC plate in a 1% methanolic NaOH solution, then allowing it to dry completely.[1] However, for initial screening, standard plates are often sufficient to determine polarity.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot samples of your starting materials if available.

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent system. Start with a non-polar mixture and gradually increase the polarity.

    • Test System 1: 70:30 Hexane / Ethyl Acetate

    • Test System 2: 50:50 Hexane / Ethyl Acetate

    • Test System 3: 30:70 Hexane / Ethyl Acetate

  • Visualize: After the solvent front nears the top, remove the plate and mark the front. Visualize the spots under a UV lamp. Then, stain the plate with KMnO₄ stain (epoxides and carboxylic acids are often visible with this stain).

  • Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal system will show the product spot at Rf ≈ 0.3, well-separated from impurity spots.

Protocol 2: Preparative Column Chromatography

Objective: To purify the crude product on a preparative scale using the optimized eluent system.

Step 1: Preparation of Neutralized Silica Gel [1][2]

  • Weigh the required amount of silica gel for your column (a general rule is 50-100 g of silica per 1 g of crude mixture).

  • Prepare a 5% (w/v) aqueous solution of sodium bicarbonate.

  • In a large beaker, create a slurry of the silica gel in the sodium bicarbonate solution. Stir gently for 15-20 minutes.

  • Set up a large Büchner funnel with filter paper and filter the silica gel.

  • Wash the silica gel on the filter extensively with deionized water until the pH of the filtrate is neutral (test with pH paper).

  • Dry the washed silica gel thoroughly. This can be done in a drying oven at 110-120 °C for several hours until it is a fine, free-flowing powder. This step is critical; residual water will deactivate the silica.

Step 2: Packing the Column

  • Secure the glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Close the stopcock. Fill the column about one-third full with the non-polar component of your mobile phase (e.g., hexane).

  • Prepare a slurry of the neutralized silica gel in the mobile phase. Pour this slurry into the column in one continuous motion.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock and drain the solvent until the level is just at the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top to protect the silica bed.

Step 3: Loading the Sample (Dry Loading Recommended)

  • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 g of Celite or neutralized silica gel to the solution.

  • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating an even layer.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase (eluent) determined from your TLC analysis to the column.

  • Open the stopcock and begin collecting fractions. Use gentle air pressure ("flash chromatography") to maintain a steady flow rate.[4]

  • Collect fractions of a consistent volume (e.g., 20-25 mL per tube for a medium-sized column).

  • Monitor the elution process by spotting fractions onto TLC plates and developing them.

Step 5: Isolation of Pure Product

  • Once all fractions are collected and analyzed by TLC, combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-methyloxirane-2-carboxylic acid.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product Decomposition Silica gel was not fully neutralized; mobile phase is acidic.Ensure thorough washing and drying of neutralized silica. Check pH of all solvents.
Poor Separation Incorrect mobile phase polarity; column was overloaded.Re-optimize mobile phase with TLC. Use a higher ratio of silica-to-sample (e.g., 100:1).
Product Tailing / Streaking Residual acidity on silica; compound is too polar for the eluent.Add a very small amount (0.1-0.5%) of methanol to the eluent to increase its polarity and compete for binding sites.
Cracked or Channeled Column Improper packing; column ran dry.Repack the column carefully. Never let the solvent level drop below the top of the silica bed.

Conclusion

The purification of 2-methyloxirane-2-carboxylic acid demands a chemically-aware approach that respects the dual nature of its functional groups. By employing a neutralized silica gel stationary phase, the risk of acid-catalyzed epoxide degradation is effectively eliminated. This method, combined with systematic method development using TLC, provides a reliable and scalable protocol for obtaining this valuable synthetic intermediate in high purity, ensuring the integrity of the final product for downstream applications in research and development.

References

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 234-240. Available at: [Link]

  • ResearchGate Discussion. (2020). How to separate ester from carboxylic acid by using chromatography? Available at: [Link]

  • Columbia University. Column Chromatography. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Available at: [Link]

  • PubMed. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Available at: [Link]

  • Taylor & Francis Online. (2020). The fabrication of carboxylic acid-functionalized porous layer open tube column and its application in hydrophilic interaction chromatography for small polar molecules. Available at: [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]

  • Fuji Silysia Chemical. Silica gel for Column Chromatography. Available at: [Link]

  • PubChem. 2-Methyloxirane-2-carboxylic acid. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]

Sources

Application

Application Note: Experimental Procedure for Darzens Condensation to Synthesize Glycidic Esters

Introduction & Scope The Darzens condensation (or glycidic ester condensation) is a highly versatile carbon-carbon bond-forming methodology utilized in organic synthesis and drug development to construct α,β -epoxy ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The Darzens condensation (or glycidic ester condensation) is a highly versatile carbon-carbon bond-forming methodology utilized in organic synthesis and drug development to construct α,β -epoxy esters, commonly known as glycidic esters[1]. Discovered in 1904, this reaction involves the condensation of an aldehyde or ketone with an α -halo ester in the presence of a strong base[1]. The resulting epoxides are critical synthetic intermediates; for instance, they can undergo saponification and decarboxylation to yield homologated aldehydes or ketones, a sequence that has been historically utilized in the commercial synthesis of active pharmaceutical ingredients (APIs) like ibuprofen[2][3].

Mechanistic Insights and Experimental Causality (E-E-A-T)

To achieve high yields and stereocontrol, researchers must understand the causality behind the chosen reaction conditions:

  • Base Selection: The reaction requires a base strong enough to deprotonate the α -halo ester. Common choices include sodium ethoxide (NaOEt), sodium amide ( NaNH2​ ), or potassium tert-butoxide (KOtBu)[4][5]. If an alkoxide is used, it must match the alkyl group of the ester (e.g., NaOEt for ethyl esters) to prevent competitive transesterification side reactions[4].

  • Temperature Control: The initial deprotonation and subsequent aldol-type addition are highly exothermic[6]. Maintaining the reaction at 0–20 °C during base addition prevents the self-condensation of the carbonyl compound (e.g., self-aldol) and minimizes the degradation of the highly reactive enolate[4][6].

  • Stereoselectivity: The reaction typically yields a mixture of cis and trans (or syn and anti) diastereomers[2]. The stereochemical outcome is dictated by the relative energies of the transition states during the irreversible, intramolecular SN​2 ring closure[2].

Reaction Workflow & Logic

The following diagram illustrates the mechanistic logic of the Darzens condensation, highlighting the transition from the initial enolate formation to the final oxirane ring closure.

DarzensMechanism A α-Halo Ester + Base B Enolate Formation A->B Deprotonation C Carbonyl Addition B->C Nucleophilic Attack D Alkoxide Intermediate C->D C-C Bond Formation E Intramolecular SN2 D->E Halide Leaving F Glycidic Ester (Product) E->F Ring Closure

Mechanistic workflow of the Darzens condensation to form glycidic esters.

Data Presentation: Substrate Scope and Yields

The efficiency and diastereoselectivity of the Darzens condensation vary heavily based on the substrate and the base/solvent system utilized. The table below summarizes representative quantitative data for the synthesis of various glycidic esters[6][7].

Carbonyl Substrate α -Halo EsterCatalyst / BaseSolventYield (%)cis:trans Ratio
BenzaldehydeEthyl chloroacetateKOH / Phase-TransferAcetonitrile92%6.5 : 1
AcetophenoneEthyl chloroacetateSodium amide ( NaNH2​ )Benzene64%N/A (Mixed)
p-MethoxybenzaldehydeEthyl chloroacetateKOH / Phase-TransferAcetonitrile82%1 : 1.4
p-MethylbenzaldehydeEthyl chloroacetateKOH / Phase-TransferAcetonitrile90%1 : 1.4

Experimental Protocol: Synthesis of Ethyl 3-methyl-3-phenylglycidate

This protocol details the synthesis of a glycidic ester from acetophenone and ethyl chloroacetate using sodium amide as the base[6]. This method functions as a self-validating system: the evolution of ammonia gas serves as a visual indicator of the deprotonation step, while the strict temperature controls ensure the suppression of side reactions.

Reagents:

  • Acetophenone: 120 g (1.0 mol)

  • Ethyl chloroacetate: 123 g (1.0 mol)

  • Sodium amide ( NaNH2​ ), finely pulverized: 47.2 g (1.2 mol)

  • Anhydrous Benzene (or THF for a greener alternative): 200 mL

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 1-L three-necked round-bottomed flask with a mechanical stirrer, a low-temperature thermometer, and a solid-addition funnel[6]. Ensure all glassware is oven-dried and the system is purged with inert gas (Nitrogen or Argon) to prevent moisture from hydrolyzing the ester or deactivating the base.

  • Reagent Mixing: Add 120 g (1.0 mol) of acetophenone, 123 g (1.0 mol) of ethyl chloroacetate, and 200 mL of anhydrous benzene into the flask[6]. Begin mechanical stirring.

  • Controlled Base Addition: Cool the reaction mixture to 15–20 °C using an external ice-water bath. Over a period of 2 hours, slowly add 47.2 g (1.2 mol) of pulverized sodium amide in small portions[6].

    • Causality: The slow addition is critical. The reaction is highly exothermic; rapid addition will cause a temperature spike, leading to the self-condensation of acetophenone or the Claisen condensation of the ethyl chloroacetate.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reddish mixture to stir for an additional 2 hours at room temperature (approx. 20–25 °C)[6]. This ensures complete consumption of the intermediate alkoxide via the intramolecular SN​2 ring closure.

  • Quenching: Carefully pour the reaction mixture over 700 g of cracked ice with vigorous hand stirring[6].

    • Causality: The ice safely quenches any unreacted sodium amide (preventing vigorous boiling) and dissolves the inorganic sodium chloride byproduct, facilitating clean phase separation.

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Isolate the organic layer. Extract the aqueous layer once with 100 mL of benzene. Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude reddish oil via fractional vacuum distillation. Collect the fraction boiling at 111–114 °C at 3 mmHg[6]. The expected yield is 128–132 g (62–64%) of ethyl 3-methyl-3-phenylglycidate[6].

References

  • Darzens Condensation - Master Organic Chemistry . Source: masterorganicchemistry.com. 4

  • Darzens Reaction - Organic Chemistry Portal . Source: organic-chemistry.org. 2

  • Darzens Reaction - Wikipedia . Source: lscollege.ac.in. 1

  • Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate . Source: mdma.ch (Helvetica Chimica Acta). 7

  • Synthesis of Value-Added Intermediates by Continuous Flow Technology . Source: dur.ac.uk. 5

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design . Source: rsc.org. 3

  • Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester - Organic Syntheses Procedure . Source: orgsyn.org.6

Sources

Method

Advanced Application Notes and Protocols: 2-Methyloxirane-2-Carboxylic Acid in Asymmetric Synthesis

Executive Overview As a Senior Application Scientist, I frequently encounter the challenge of installing sterically encumbered, heteroatom-substituted tertiary stereocenters in drug discovery pipelines. 2-Methyloxirane-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter the challenge of installing sterically encumbered, heteroatom-substituted tertiary stereocenters in drug discovery pipelines. 2-Methyloxirane-2-carboxylic acid (commonly known as 2-methylglycidic acid) and its ester derivatives serve as premier chiral synthons for this exact purpose[1].

The strategic value of this molecule lies in its densely functionalized core: a highly strained three-membered oxirane ring fused with a carboxylic acid/ester moiety at the C2 position[2]. This unique topology allows for highly predictable, stereospecific ring-opening reactions. For drug development professionals, enantiopure 2-methyloxirane-2-carboxylate is an invaluable precursor for synthesizing complex α -methylserine derivatives, peptidomimetics, and emerging small-molecule therapeutics such as targeted CDK1 inhibitors[3].

Mechanistic Principles: Regiodivergent Ring-Opening

The true synthetic utility of 2-methyloxirane-2-carboxylate is dictated by its regiodivergent reactivity. The C2 position is a tertiary carbon bonded to an electron-withdrawing carboxylate, while the C3 position is a less hindered primary/secondary carbon. Understanding the causality behind nucleophilic attack is critical for designing successful asymmetric workflows:

  • C3-Attack (Base/Neutral Conditions): Under basic or neutral conditions, nucleophiles (e.g., amines, thiolates) undergo a classic SN​2 substitution. Steric hindrance dictates the pathway, forcing the nucleophile to attack the least hindered C3 position, yielding β -amino- α -hydroxy acids[4].

  • C2-Attack (Lewis Acidic Conditions): When activated by a strong Lewis acid (e.g., BF3​⋅OEt2​ ), the epoxide oxygen is coordinated, weakening the C-O bonds. The transition state develops significant carbocationic character. Despite the electron-withdrawing nature of the carboxylate, the C2 methyl group and the tertiary substitution provide sufficient stabilization to direct weak nucleophiles (like nitriles in a Ritter-type reaction) to attack at C2[5]. This stereospecific inversion yields highly valuable tertiary α -amino acid derivatives[6].

Visualizing the Reaction Pathways

Regiodivergent_Opening Epoxide 2-Methyloxirane- 2-carboxylate Cond1 Lewis Acid (BF3·OEt2) + MeCN Epoxide->Cond1 Cond2 Basic/Neutral + Amine (NHR2) Epoxide->Cond2 Prod1 C2-Attack (α-Amino Acid Deriv.) Cond1->Prod1 SN1-like Inversion at C2 Prod2 C3-Attack (β-Amino Acid Deriv.) Cond2->Prod2 SN2 Inversion at C3

Regiodivergent ring-opening pathways of 2-methyloxirane-2-carboxylate derivatives.

Ritter_Mechanism Step1 Epoxide Activation (BF3 coordination) Step2 C-O Bond Cleavage (Tertiary carbocation) Step1->Step2 Regioselective Step3 Nitrile Addition (Nitrilium Ion) Step2->Step3 MeCN attack Step4 Cyclization (Oxazoline) Step3->Step4 Stereocontrolled Step5 Hydrolysis (α-Methylserine) Step4->Step5 H2O / H+

Mechanistic sequence of the Lewis acid-catalyzed Ritter reaction on 2-methylglycidic acid.

Experimental Protocols

Protocol 1: Synthesis of Enantiopure (R)-Methyl 2-Methyloxirane-2-Carboxylate via HKR

To ensure downstream stereofidelity, we must start with an enantiopure synthon. This protocol utilizes Jacobsen's Hydrolytic Kinetic Resolution (HKR) on the racemic ester[2].

Causality: The (R,R)-Co(salen) catalyst selectively coordinates and hydrolyzes the (S)-enantiomer into the corresponding water-soluble diol, leaving the highly enantioenriched (R)-enantiomer intact in the organic phase[3].

  • Preparation: Charge a flame-dried flask with racemic methyl 2-methyloxirane-2-carboxylate (1.0 eq) and (R,R)-Co(salen) catalyst (0.05 eq).

  • Activation: Add glacial acetic acid (0.1 eq) and stir open to air for 30 minutes to oxidize Co(II) to the active Co(III) species.

  • Resolution: Cool the mixture to 0 °C and add H2​O (0.55 eq) dropwise over 1 hour. Stir at room temperature for 14 hours.

  • Self-Validation Step: Before workup, analyze a 10 µL organic aliquot via chiral GC/MS. Do not proceed to isolation unless the enantiomeric excess (ee) of the remaining epoxide is >99%. If ee is lower, add an additional 0.05 eq of H2​O and stir for 2 more hours.

  • Isolation: Extract with hexanes. The unreacted (R)-enantiomer remains in the hexane layer, while the (S)-diol partitions into the aqueous layer. Concentrate the organic layer in vacuo.

Protocol 2: Lewis Acid-Catalyzed Ritter Reaction for α -Methylserine Derivatives

Based on the foundational methodology by Garcia Ruano[5], this protocol forces a C2-selective ring opening to generate tertiary α -amino alcohols.

Causality: The low temperature (-20 °C) is critical. It controls the highly exothermic Lewis acid-base complexation and prevents non-specific epoxide polymerization, allowing the weak acetonitrile nucleophile to trap the transient C2 carbocation[6].

  • Setup: Dissolve (R)-methyl 2-methyloxirane-2-carboxylate (1.0 eq) in anhydrous acetonitrile (0.5 M), which acts as both solvent and nucleophile.

  • Activation: Cool the solution to -20 °C under an argon atmosphere. Add BF3​⋅OEt2​ (1.2 eq) dropwise over 15 minutes.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Step: Take a 50 µL aliquot, quench in saturated NaHCO3​ , extract with EtOAc, and run an IR spectrum. The complete disappearance of the epoxide C-O stretch (~850 cm⁻¹) and the emergence of a sharp C=N stretch at ~1660 cm⁻¹ validates the successful formation of the intermediate oxazoline. Do not add aqueous acid until this is confirmed, otherwise, simple diol formation will outcompete the Ritter pathway.

  • Hydrolysis: Add 1M aqueous HCl and heat to 60 °C for 4 hours to hydrolyze the oxazoline ring.

  • Isolation: Neutralize, extract, and purify via ion-exchange chromatography to yield the enantiopure α -methylserine derivative.

Protocol 3: Base-Promoted Aminolysis for β -Amino- α -Hydroxy Esters

Causality: Methanol is used as a protic solvent to hydrogen-bond and stabilize the developing negative charge on the epoxide oxygen during the SN​2 transition state, significantly accelerating the C3 attack.

  • Setup: Dissolve the epoxide (1.0 eq) in anhydrous methanol (0.2 M).

  • Reaction: Add benzylamine (1.5 eq) and reflux at 65 °C for 8 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with a ninhydrin stain and heat. The appearance of a dark purple spot indicates the successful formation of the secondary amine product.

  • Isolation: Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes the regiodivergent outcomes of 2-methyloxirane-2-carboxylate ring-opening based on the chosen nucleophile and catalytic conditions.

NucleophileReagents & ConditionsMajor Site of AttackMajor Product ClassTypical Yield (%)
Acetonitrile BF3​⋅OEt2​ , -20 °C to RTC2 (Tertiary)Oxazoline / α -Amino Acid85 - 90%
Benzylamine MeOH, Reflux (65 °C)C3 (Primary) β -Amino- α -Hydroxy Ester75 - 80%
Sodium Azide NH4​Cl , DMF, 80 °CC3 (Primary) β -Azido- α -Hydroxy Ester85 - 88%
Thiophenol Et3​N , CH2​Cl2​ , RTC3 (Primary) β -Thio- α -Hydroxy Ester90 - 94%

References

  • [1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Rushim. Available at:

  • [3] A Technical Guide to (R)-methyl oxirane-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Development. Benchchem. Available at:

  • [2] An In-depth Technical Guide to (R)-methyl oxirane-2-carboxylate: Molecular Structure, Stereochemistry, and Applications. Benchchem. Available at:

  • [5] The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications. Scribd. Available at:

  • [6] A formal synthesis of (+)-(S)-kurasoin B. Arkivoc. Available at:

  • [4] Reaction of α, β-dihydroxydihydrocinnamic esters with acetonitrile: a new approach to β-amino-α-hydroxydihydrocinnamic acids. ResearchGate. Available at:

Sources

Application

Protocol for the Aqueous Thiolysis Reaction of (R)-Methyl Oxirane-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Regioselective Synthesis of Chiral β-Thio-α-hydroxy Esters Executive Summary (R)-methyl oxirane-2-carboxylate, commonly kn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Regioselective Synthesis of Chiral β-Thio-α-hydroxy Esters

Executive Summary

(R)-methyl oxirane-2-carboxylate, commonly known as methyl (R)-glycidate, is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals, including cardiovascular agents like diltiazem [1][2]. The nucleophilic ring-opening of this epoxide with thiols (thiolysis) yields β-thio-α-hydroxy esters, which are critical structural motifs in medicinal chemistry [3][4].

While traditionally performed in volatile organic solvents, this reaction can be remarkably accelerated and rendered environmentally benign by using water as the reaction medium [5][6]. This application note details a highly regioselective, Indium(III) chloride (InCl₃)-catalyzed aqueous thiolysis protocol that ensures strict stereochemical fidelity, operational simplicity, and high atom economy [4][7].

Mechanistic Rationale & Causality

The Active Role of the Aqueous Medium

Water is not merely a passive green solvent in this system; it actively participates in the transition state. The extensive hydrogen-bonding network of water activates the oxirane oxygen, increasing the electrophilicity of the epoxide carbons and stabilizing the developing negative charge during the ring-opening process [2][6]. This allows the reaction to proceed efficiently under milder conditions than those required in aprotic solvents [5][8].

Regioselectivity and pH Dependence

The oxirane ring of (R)-methyl oxirane-2-carboxylate is highly polarized due to the electron-withdrawing ester group at C2 [3]. This electronic effect, combined with steric factors, makes the C3 position (the β-carbon) the preferred site for soft nucleophilic attack [3]. Crucially, Fringuelli et al. demonstrated that the regioselectivity is entirely dictated by the pH of the aqueous medium [4][7]:

  • At pH 4.0 with InCl₃ (10 mol%): The Lewis acid selectively coordinates to the epoxide oxygen. The thiol attacks the less sterically hindered C3 position exclusively (>99% β-regioselectivity) [4].

  • At pH 9.0 (Basic): The generation of the highly nucleophilic thiolate anion alters the reaction pathway, leading to preferential attack at the C2 position (α-carbon) via a different transition state [4][7].

Stereochemical Nuance: The CIP Nomenclature Flip

The ring-opening proceeds via an S_N2 mechanism, resulting in anti-attack at C3 [4]. Because no bonds are broken at the C2 chiral center, the absolute spatial configuration is preserved [1]. However, researchers must be aware of a nomenclature shift: in the starting material, the ester group (-COOCH₃) has a higher Cahn-Ingold-Prelog (CIP) priority than the epoxide methylene. In the product, the new sulfur-bearing methylene (-CH₂SAr) takes priority over the ester group due to sulfur's higher atomic number. Consequently, the formal designation flips: (R) -methyl oxirane-2-carboxylate yields methyl (2S) -2-hydroxy-3-(arylthio)propanoate [1][4].

Experimental Methodology: InCl₃-Catalyzed Aqueous Thiolysis

The following protocol is optimized for the exclusive C3 (β) attack of thiols on (R)-methyl oxirane-2-carboxylate [3][4].

Materials Required
  • (R)-Methyl oxirane-2-carboxylate (1.0 mmol, >99% ee)

  • Thiol nucleophile (e.g., Thiophenol) (1.05 mmol)

  • Indium(III) chloride (InCl₃) (0.1 mmol, 10 mol%)

  • Distilled water adjusted to pH 4.0 (using 0.1 M HCl)

  • Ethyl acetate (EtOAc) and saturated NaCl (brine)

Step-by-Step Procedure
  • Medium Preparation: In a 10 mL round-bottom flask, add 3.0 mL of the pH 4.0 aqueous solution [4].

  • Catalyst & Substrate Loading: Add InCl₃ (22.1 mg, 0.1 mmol) to the water and stir until fully dissolved. Add (R)-methyl oxirane-2-carboxylate (102.1 mg, 1.0 mmol) [3][4].

  • Nucleophile Addition: Add thiophenol (115.7 mg, 1.05 mmol) dropwise to the mixture at room temperature (20-25 °C) [4].

    • Causality Note: Vigorous stirring (≥800 rpm) is essential to overcome the biphasic nature of the initial mixture, maximizing the interfacial surface area where the reaction occurs [1][3].

  • Reaction Monitoring (Self-Validation Step 1): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3 v/v) [3]. The epoxide spot will disappear, and a new, highly UV-active spot (the thioether product) will appear at a lower R_f value due to the newly formed hydroxyl group.

  • Workup: Upon completion (typically 2.5 hours), extract the aqueous mixture with EtOAc (3 × 10 mL) [3].

    • Green Chemistry Note: The aqueous layer, containing the InCl₃ catalyst, can be recovered and reused for subsequent cycles without significant loss of activity or stereoselectivity [4][7].

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure [3].

  • Purification: Purify the crude product via flash column chromatography on silica gel to afford pure methyl (2S)-2-hydroxy-3-(phenylthio)propanoate [3][4].

Quantitative Data Summary

The table below summarizes the reaction outcomes of (R)-methyl oxirane-2-carboxylate with various thiols, highlighting the critical role of pH and catalysis in driving regioselectivity [4].

EpoxideThiol NucleophileConditionsTime (h)Regioselectivity (C3:C2)Isolated Yield (%)
(R)-Methyl oxirane-2-carboxylateThiophenolpH 4.0, 10 mol% InCl₃2.5>99:192
(R)-Methyl oxirane-2-carboxylatep-ToluenethiolpH 4.0, 10 mol% InCl₃3.0>99:189
(R)-Methyl oxirane-2-carboxylateBenzyl mercaptanpH 4.0, 10 mol% InCl₃4.0>99:185
(R)-Methyl oxirane-2-carboxylateThiophenolpH 9.0 (No Catalyst)1.515:8588

Self-Validating System & Troubleshooting

NMR Validation (Self-Validation Step 2)

To confirm complete regioselectivity without relying solely on chromatography, analyze the crude mixture via ¹H NMR [4].

  • Starting Material: The oxirane -CH₂- protons typically appear as complex multiplets around 2.9–3.0 ppm.

  • Product (C3 Attack): The newly formed -CH₂-S- protons shift downfield to ~3.2–3.4 ppm. The C2 methine proton adjacent to the hydroxyl group shifts significantly to ~4.3–4.5 ppm.

  • Absence of C2 Attack: If C2 attack occurred (as seen in pH 9.0 conditions), a signal for a -CH(SAr)- proton would appear around 3.8 ppm, and the primary alcohol protons (-CH₂OH) would appear near 3.6–3.8 ppm. The absence of these signals validates the >99% β-regioselectivity [4].

Troubleshooting Common Issues
  • Disulfide Formation: If a non-polar, UV-active spot appears near the solvent front on TLC, the thiol is oxidizing to a disulfide. Solution: Degas the pH 4.0 water with argon prior to the reaction to minimize dissolved oxygen.

  • Emulsions During Extraction: The presence of InCl₃ and water can sometimes cause mild emulsions during the EtOAc extraction. Solution: Filter the biphasic mixture through a small pad of Celite before separating the layers in the separatory funnel.

Mechanistic Pathway Visualization

G cluster_0 Regioselectivity Control in Aqueous Thiolysis A (R)-Methyl Glycidate + PhSH in Aqueous Medium B pH 4.0 + InCl3 (10 mol%) A->B C pH 9.0 (Basic) A->C D C3 (β) Attack Methyl (2S)-2-hydroxy-3-(phenylthio)propanoate >99% Regioselectivity B->D Lewis Acid Activation E C2 (α) Attack Methyl 3-hydroxy-2-(phenylthio)propanoate Major Product C->E Thiolate Nucleophile

Mechanistic divergence in aqueous thiolysis dictated by pH and Lewis acid catalysis.

References

  • Title: InCl₃-Catalyzed Regio- and Stereoselective Thiolysis of α,β-Epoxycarboxylic Acids in Water Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Additive-Free Thiolysis of Epoxides in Water: A Green and Efficient Regioselective Pathway to β-Hydroxy Sulfides Source: Synthetic Communications / ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methyloxirane-2-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid). This hub is designed for researchers and drug development professionals experiencing y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid). This hub is designed for researchers and drug development professionals experiencing yield bottlenecks, side-product contamination, or workflow inefficiencies during the epoxidation and hydrolysis of methacrylic acid derivatives.

Below, you will find a mechanistic workflow, field-proven troubleshooting FAQs, standardized self-validating protocols, and quantitative data to optimize your synthetic yield.

Mechanistic Overview & Workflow

The synthesis of 2-methyloxirane-2-carboxylic acid is notoriously challenging if attempted via direct epoxidation of methacrylic acid. The presence of the acidic proton catalyzes the nucleophilic ring-opening of the highly strained oxirane ring, leading to diols and polymeric byproducts.

To achieve high yields, the field standard dictates a two-step approach: masking the acid as an ester (e.g., methyl methacrylate), performing a buffered epoxidation, and executing a highly controlled, low-temperature hydrolysis[1]. Alternatively, the Darzens condensation provides a non-oxidative route to the ester intermediate.

SynthesisWorkflow A Methacrylic Acid B Methyl Methacrylate A->B Esterification C Epoxidation (mCPBA or H2O2) B->C Oxidant D Methyl 2-methyloxirane- 2-carboxylate C->D >85% Yield E Mild Hydrolysis (LiOH, THF/H2O) D->E Base F 2-Methyloxirane-2- carboxylic acid E->F Target G Methyl Pyruvate + Methyl Chloroacetate H Darzens Condensation (NaOMe) G->H Base H->D Intermediate

Figure 1: Synthetic pathways for 2-methyloxirane-2-carboxylic acid via Epoxidation and Darzens condensation.

Troubleshooting FAQs

Q1: I attempted a direct epoxidation of methacrylic acid using hydrogen peroxide, but my yield is <15% and mostly consists of a viscous, water-soluble byproduct. What went wrong? Causality: The α,β -unsaturated carboxylic acid is electron-deficient, making electrophilic epoxidation sluggish. More critically, the acidic proton of methacrylic acid auto-catalyzes the nucleophilic ring-opening of the newly formed oxirane by water or other nucleophiles. This leads to 2-methyl-2,3-dihydroxypropanoic acid, which readily oligomerizes[2]. Solution: Mask the carboxylic acid as an ester (methyl methacrylate) prior to epoxidation. The ester lacks the acidic proton, preventing auto-catalyzed ring opening. Once the stable methyl 2-methyloxirane-2-carboxylate is isolated, perform a controlled saponification to reveal the target acid[1].

Q2: My mCPBA epoxidation of methyl methacrylate stalls at 50% conversion, and the epoxide degrades over time. Causality: As m-chloroperoxybenzoic acid (mCPBA) transfers oxygen to the alkene, it generates stoichiometric m-chlorobenzoic acid as a byproduct. If the reaction is unbuffered, the dropping pH in the reaction mixture will eventually catalyze the acid-mediated epoxide ring-opening[3]. Solution: Implement a solid mild base buffer. Add anhydrous NaHCO3​ or Na2​HPO4​ (2.0 equivalents) directly to the dichloromethane ( CH2​Cl2​ ) solvent. This neutralizes the acidic byproduct in situ, driving the reaction to >85% yield while preserving the oxirane ring.

Q3: During the hydrolysis of methyl 2-methyloxirane-2-carboxylate, the epoxide ring opens. How do I prevent this? Causality: Epoxides are highly susceptible to base-catalyzed ring opening. Harsh saponification (e.g., refluxing NaOH or KOH) causes hydroxide ions to attack the less hindered carbon of the epoxide, destroying the product. Solution: Utilize the Roush hydrolysis protocol[1]. Employ Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at strict cryogenic temperatures (0 °C). The lithium ion coordinates with the ester carbonyl and the epoxide oxygen, directing the hydroxide attack selectively to the ester carbonyl, while the low temperature kinetically suppresses epoxide opening.

Q4: I am losing product during the aqueous workup of the final carboxylic acid. How can I improve recovery? Causality: 2-Methyloxirane-2-carboxylic acid is highly polar and water-soluble. Standard liquid-liquid extraction with ethyl acetate or diethyl ether leaves a significant portion of the product in the aqueous phase. Solution: Acidify the aqueous layer to exactly pH 2.5 at 0 °C to protonate the carboxylate without triggering acid-catalyzed ring opening. Saturate the aqueous layer with NaCl (salting out), and extract extensively (5–7 times) with a highly polar organic solvent like 2-methyltetrahydrofuran or an EtOAc/Isopropanol (9:1) mixture.

Standardized Experimental Protocols

Protocol A: Buffered mCPBA Epoxidation of Methyl Methacrylate

This protocol ensures the high-yield conversion of the esterified precursor while preventing acid-mediated degradation[3].

  • Preparation: In a flame-dried round-bottom flask, dissolve methyl methacrylate (1.0 eq, 100 mmol) in anhydrous CH2​Cl2​ (500 mL, 0.2 M).

  • Buffering: Add anhydrous NaHCO3​ (2.0 eq, 200 mmol) to the stirring solution.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add mCPBA (70-75% purity, 1.5 eq, 150 mmol) portion-wise over 30 minutes to control the exotherm.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 16 hours.

  • Validation Checkpoint 1: Perform a TLC (Hexanes:EtOAc 4:1). The starting material should be consumed.

  • Quenching: Cool back to 0 °C and quench with saturated aqueous Na2​S2​O3​ (100 mL).

  • Validation Checkpoint 2: Dip a starch-iodide test strip into the organic layer. It must remain unchanged (no blue-black color) to validate that all peroxides are destroyed before proceeding.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (3 x 100 mL) to remove m-chlorobenzoic acid, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via vacuum distillation to yield methyl 2-methyloxirane-2-carboxylate.

Protocol B: Mild Hydrolysis (Roush Procedure)

This protocol selectively hydrolyzes the ester without cleaving the delicate oxirane ring[1].

  • Preparation: Dissolve methyl 2-methyloxirane-2-carboxylate (1.0 eq, 50 mmol) in a 3:1 mixture of THF: H2​O (500 mL, 0.1 M).

  • Cooling: Submerge the flask in an ice-water bath and cool to exactly 0 °C.

  • Hydrolysis: Add LiOH monohydrate (1.2 eq, 60 mmol) in one single portion. Stir vigorously at 0 °C for 1.5 hours.

  • Validation Checkpoint 3: Monitor by TLC (Hexanes:EtOAc 3:1). The starting ester ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Acidification: Carefully acidify the mixture to pH 2.5 using cold 1M HCl at 0 °C. Do not let the pH drop below 2.0.

  • Extraction: Saturate the aqueous phase with solid NaCl. Extract with EtOAc (5 x 100 mL).

  • Isolation: Dry the combined organic layers over Na2​SO4​ and concentrate under reduced pressure at <30 °C (to prevent thermal degradation) to yield pure 2-methyloxirane-2-carboxylic acid.

Quantitative Method Comparison

Choosing the right synthetic strategy depends on your scale, budget, and tolerance for side products. Below is a comparative analysis of the primary routes to the ester intermediate.

Synthesis StrategyReagents / ConditionsReaction TimeTypical Overall YieldKey AdvantagePrimary Limitation
Buffered mCPBA Epoxidation mCPBA, NaHCO3​ , CH2​Cl2​ , 0 °C to RT16 h75–85%High conversion, excellent functional group toleranceGenerates stoichiometric m-chlorobenzoic acid waste
Catalytic Tungstate Epoxidation H2​O2​ (30%), Na2​WO4​ , PTC, 60 °C8–12 h65–75%Green oxidant ( H2​O2​ ), highly scalableRequires phase transfer catalyst (PTC) optimization
Darzens Condensation Methyl pyruvate, methyl chloroacetate, NaOMe4–6 h45–55%Completely avoids strong oxidantsLower atom economy, higher side-product formation

References

  • A Novel Prosthetic Group for Site-Selective Labeling of Peptides for Positron Emission Tomography Bioconjugate Chemistry - ACS Publications[Link][1]

  • Methacrylate-Epoxy Photopolymer Networks via Orthogonal Free-Radical/Epoxy-Acid Reactions in Neat Conditions ACS Applied Polymer Materials[Link][2]

  • Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester Sciforum [Link][3]

Sources

Optimization

challenges in the stereoselective synthesis of 2-methyloxirane-2-carboxylic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges associated with the stereoselective s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges associated with the stereoselective synthesis of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid).

Due to the electron-withdrawing nature of the carboxyl group, direct asymmetric epoxidation of methacrylic acid is notoriously inefficient. Electrophilic oxidants react sluggishly with electron-deficient alkenes, and nucleophilic oxidants are repelled by the carboxylate anion. Therefore, the field-proven strategy is a two-step process: Sharpless asymmetric epoxidation of methallyl alcohol , followed by mild, pH-controlled oxidation of the resulting primary alcohol to the target carboxylic acid.

Section 1: Strategic Pathway & Mechanistic Logic

SynthesisPathway A Methallyl Alcohol (Electron-rich alkene) B Chiral Epoxy Alcohol (Intermediate) A->B Sharpless Epoxidation Ti(O-iPr)4, (+)-DET t-BuOOH, -20°C C Chiral Epoxy Acid (Target Product) B->C Mild Oxidation AZADO, PhI(OAc)2 pH 7.0 Buffer

Figure 1: Two-step stereoselective synthesis pathway avoiding direct epoxidation.

Section 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By verifying specific analytical checkpoints, you can isolate failures before proceeding to the next synthetic step.

Protocol A: Sharpless Asymmetric Epoxidation of Methallyl Alcohol

Objective: Synthesize (2-methyloxiranyl)methanol with >95% enantiomeric excess (ee).

  • Preparation: Flame-dry a Schlenk flask, add 4Å molecular sieves (200 wt% relative to substrate), and purge with N₂. Causality: Trace moisture hydrolyzes Ti(O-iPr)₄ into achiral polymeric TiO₂ species, which catalyze racemic background epoxidation, destroying your ee[1].

  • Catalyst Assembly: Add anhydrous dichloromethane (DCM) and cool to -20 °C. Add Ti(O-iPr)₄ (0.05 eq) and D-(-)-Diethyl tartrate (0.06 eq). Stir for 20 minutes. Causality: The 10% excess of tartrate ligand ensures all titanium is bound in the chiral dimeric complex, preventing the formation of unselective monomeric Ti species as shown in[1].

  • Substrate Addition: Add methallyl alcohol (1.0 eq) and stir for 30 minutes to allow coordination to the titanium center.

  • Oxidation: Dropwise add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 2.0 eq). Maintain strictly at -20 °C for 18 hours.

  • Quench & Isolate: Quench with 10% aqueous tartaric acid to break the titanium complex. Filter through Celite, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Run chiral GC on the crude mixture. A successful reaction yields >90% ee. If ee is <80%, your molecular sieves were likely inactive.

Protocol B: Mild Oxidation to 2-Methyloxirane-2-Carboxylic Acid

Objective: Convert the primary alcohol to a carboxylic acid without rupturing the sensitive epoxide ring.

  • Solvent Setup: Dissolve the chiral epoxy alcohol in a 1:1 biphasic mixture of DCM and 0.1 M phosphate buffer (pH 7.0). Causality: Maintaining a strictly neutral pH prevents acid-catalyzed nucleophilic attack by water, which would open the epoxide to form[2].

  • Catalyst Addition: Add AZADO (2-azaadamantane N-oxyl) (0.05 eq) and (Diacetoxyiodo)benzene (PhI(OAc)₂) (2.2 eq). Causality: AZADO is highly active and less sterically hindered than TEMPO, allowing for rapid oxidation that minimizes the epoxide's exposure time to the reaction medium[3].

  • Reaction: Stir at room temperature for 2–4 hours until complete conversion is observed via TLC.

  • Quench: Add saturated aqueous Na₂S₂O₃ to neutralize excess oxidant.

  • pH-Controlled Extraction (Critical Step): Carefully adjust the aqueous layer to pH 3.5–4.0 using dilute NaHSO₄. Do not use HCl. Extract rapidly with ethyl acetate (EtOAc) (3x).

  • Validation Checkpoint: Check the ¹H NMR of the crude product. The disappearance of the primary alcohol methylene protons (~3.6 ppm) and the preservation of the epoxide protons (~2.8 and 2.9 ppm) validates that oxidation occurred without ring opening.

Section 3: Quantitative Data & Reagent Selection

Selecting the correct oxidant is the most common point of failure in this synthesis. The table below summarizes the causality behind oxidant performance.

Oxidation SystemEpoxide Ring IntegrityTypical Yield (%)Mechanistic Causality / Notes
Jones Reagent (CrO₃ / H₂SO₄)Poor< 10%Strong acidity catalyzes nucleophilic attack by water, opening the epoxide to form diol byproducts.
RuCl₃ / NaIO₄ Moderate40–50%Mildly acidic; requires strict temperature control to prevent over-oxidation and ring degradation.
TEMPO / BAIB Good70–85%Neutral conditions preserve the epoxide, but the steric hindrance of TEMPO makes the reaction sluggish.
AZADO / PhI(OAc)₂ Excellent> 90%Unhindered nitroxyl radical enables rapid oxidation at neutral pH, minimizing degradation as utilized in [3].

Section 4: Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Final Acid Check1 Is the epoxide ring intact? (Check via NMR/MS) Start->Check1 Path1 Action: Switch to milder oxidation (e.g., AZADO/BAIB at pH 7) Check1->Path1 No (Ring opened) Check2 Is product lost in aqueous phase? (High water solubility) Check1->Check2 Yes (Ring intact) Path2 Action: Extract with EtOAc at pH 3.5-4.0 Avoid over-acidification Check2->Path2 Yes (Poor extraction)

Figure 2: Decision tree for troubleshooting low yields during product isolation.

Q: My Sharpless epoxidation yield is fine, but the enantiomeric excess (ee) is stalling at 60-70%. What is going wrong? A: This is almost always a moisture issue. The active Sharpless catalyst is a moisture-sensitive titanium dimer. If water is present, it hydrolyzes the Ti-O bonds, creating achiral titanium dioxide oligomers that perform rapid, non-stereoselective epoxidation. Fix: Ensure your methallyl alcohol is freshly distilled over CaH₂, use strictly anhydrous DCM, and activate your 4Å molecular sieves at 300 °C under vacuum for at least 4 hours prior to use.

Q: During the oxidation step, my epoxide ring is opening, yielding 2-methylglyceric acid. How do I prevent this? A: The oxirane ring adjacent to a carboxylic acid is highly susceptible to acid-catalyzed ring opening. If you are using acidic oxidants (like Jones reagent) or unbuffered systems, the localized drop in pH will destroy the epoxide. Fix: Switch to the AZADO/PhI(OAc)₂ system and ensure the reaction is heavily buffered at pH 7.0 using a 0.1 M phosphate buffer[3].

Q: The NMR shows the epoxide is intact, but my isolated yield of 2-methyloxirane-2-carboxylic acid is incredibly low (<20%). Where is my product? A: You are likely losing it during the aqueous workup. 2-Methyloxirane-2-carboxylic acid is a low-molecular-weight, highly polar molecule. If the aqueous phase during extraction is >pH 4.5, the product exists as a carboxylate salt and will not partition into the organic layer. Conversely, if you acidify to pH <2.0 to force extraction, you will open the epoxide. Fix: Carefully titrate the aqueous layer to exactly pH 3.5–4.0 using NaHSO₄. Extract immediately with a highly polar organic solvent like EtOAc or a 4:1 mixture of CHCl₃/Isopropanol. Furthermore, do not use high heat during rotary evaporation, as the free acid is somewhat volatile.

References

  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A.[Link]

  • Chen, Z., et al. (2022). US Patent 11230553B2 - Nannocystin process and products.
  • Claeys, M., et al. (2021). Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art. Atmosphere (MDPI).[Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 2-methyloxirane-2-carboxylic acid

Welcome to the Technical Support Center for the synthesis and handling of 2-methyloxirane-2-carboxylic acid , commonly referred to in atmospheric chemistry as methacrylic acid epoxide (MAE) . As a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 2-methyloxirane-2-carboxylic acid , commonly referred to in atmospheric chemistry as methacrylic acid epoxide (MAE) .

As a critical intermediate in the formation of secondary organic aerosols (SOAs) from isoprene photooxidation under high-NOx conditions , MAE is highly sought after by atmospheric scientists and drug development professionals. However, its dual functionality—an electrophilic epoxide ring and a nucleophilic carboxylic acid—makes it notoriously unstable and prone to side reactions like hydrolysis and oligomerization.

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure high-yield, high-purity synthesis.

Part 1: Atmospheric Significance & Mechanistic Pathway

Before synthesizing MAE, it is crucial to understand its natural formation and reactivity, as these identical chemical principles govern its behavior in your reaction flask. In the atmosphere, MAE is formed via the decomposition of the OH adduct of methacryloylperoxynitrate (MPAN) .

AtmosphericPathway Isoprene Isoprene MACR Methacrolein (MACR) Isoprene->MACR OH / O2 MPAN Methacryloylperoxynitrate (MPAN) MACR->MPAN NO2 (High-NOx) MAE Methacrylic Acid Epoxide (MAE) MPAN->MAE OH Adduct Decomp. SOA_2MG 2-Methylglyceric Acid (2-MG) MAE->SOA_2MG Aerosol H2O / H+ SOA_Olig Organosulfates & Oligomers MAE->SOA_Olig Aerosol SO4(2-)

Atmospheric pathway of isoprene photooxidation yielding MAE and secondary organic aerosols.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is the epoxidation of methacrylic acid significantly slower than that of typical aliphatic alkenes? A: The carboxylate group is strongly electron-withdrawing, which drastically reduces the electron density of the conjugated alkene. Because meta-chloroperoxybenzoic acid (m-CPBA) acts as an electrophilic oxidant, the decreased nucleophilicity of the double bond lowers the reaction kinetics. To overcome this, you must use an excess of m-CPBA (1.25 to 1.5 equivalents) and allow for extended reaction times .

Q: How can I verify the success of the epoxidation in real-time without waiting for NMR? A: Implement a self-validating Thin-Layer Chromatography (TLC) checkpoint . Spot your reaction mixture alongside a pure methacrylic acid standard on a silica plate and stain with potassium permanganate (KMnO₄). The standard will immediately reduce the KMnO₄, leaving a bright yellow spot on a purple background due to the active C=C double bond. The reaction is complete when the reaction mixture spot no longer bleaches the stain, confirming total consumption of the alkene.

Q: What are the optimal storage conditions for isolated MAE? A: Never store MAE as a neat (pure) oil at room temperature. Because MAE contains both an epoxide and a carboxylic acid, it will undergo an auto-catalyzed epoxide chain reaction (oligomerization). Store it as a dilute solution in an anhydrous, inert solvent (e.g., dichloromethane or acetonitrile) at -20 °C.

Part 3: Troubleshooting Guide

Issue: My isolated yield is exceptionally low, and ¹H-NMR shows a dominant, unexpected byproduct.

  • Causality: You are likely observing 2-methylglyceric acid (2-MG) . The strained epoxide ring of MAE is highly susceptible to acid-catalyzed ring-opening. If your dichloromethane (DCM) is not strictly anhydrous, or if the acidic byproduct (m-chlorobenzoic acid, m-CBA) is left in solution at elevated temperatures, water acts as a nucleophile and hydrolyzes the epoxide into a diol .

  • Solution: Ensure all glassware is flame-dried. Use strictly anhydrous DCM. Promptly cool the reaction to -20 °C post-reaction to crash out the m-CBA, and filter it immediately.

Issue: The final MAE product turned into a viscous gel after rotary evaporation.

  • Causality: Thermal oligomerization. Applying too much heat during solvent removal provides the activation energy needed for the carboxylic acid moiety of one MAE molecule to attack the epoxide ring of another.

  • Solution: Keep the water bath of your rotary evaporator strictly below 30 °C. Accept a slightly longer evaporation time to preserve the structural integrity of the monomer.

Issue: Incomplete conversion of methacrylic acid even after 24 hours.

  • Causality: m-CPBA typically contains 20-30% water and m-CBA by weight (sold as ≤77% purity for safety). If you calculated your equivalents based on 100% purity, you are running the reaction under stoichiometric deficit.

  • Solution: Titrate your m-CPBA batch via iodometry prior to the reaction, or calculate equivalents assuming exactly 70% active oxidant.

Part 4: Verified Experimental Protocol

This protocol is adapted from the established methodology by Birdsall et al. (2014) and optimized for self-validation and high purity.

SynthesisWorkflow MA Methacrylic Acid (1.0 eq) Reaction Epoxidation in Anhydrous DCM (Stir at RT) MA->Reaction mCPBA m-CPBA (1.25 eq) mCPBA->Reaction Cooling Cool to -20°C (Precipitate m-CBA) Reaction->Cooling Complete Conversion Filtration Filtration (Remove m-CBA) Cooling->Filtration Product 2-Methyloxirane-2-carboxylic acid (MAE) Filtration->Product Filtrate Concentration SideProduct 2-Methylglyceric Acid (2-MG) (Hydrolysis Byproduct) Product->SideProduct Trace H2O / H+

Workflow for the synthesis of 2-methyloxirane-2-carboxylic acid (MAE) via m-CPBA epoxidation.

Step-by-Step Methodology:
  • Preparation: Purge a flame-dried 500 mL round-bottom flask with inert gas (N₂ or Argon). Add 200 mL of anhydrous dichloromethane (DCM) and a magnetic stir bar.

  • Reagent Addition: Add 20 mL of methacrylic acid (MA, 99% purity, ~1.0 eq) to the flask.

  • Oxidation: Slowly add 55 g of m-CPBA (≤77% purity, ~1.25 eq) in small portions over 30 minutes to control any mild exotherm.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. After 12 hours, perform the KMnO₄ TLC check. Continue stirring until the alkene spot is completely absent.

  • Precipitation & Workup: Once complete, transfer the flask to a freezer (-20 °C) for 2 hours. The byproduct, m-chlorobenzoic acid (m-CBA), is highly insoluble in cold DCM and will precipitate as a white solid.

  • Filtration: Vacuum filter the cold mixture through a sintered glass funnel. Wash the filter cake with 20 mL of pre-chilled (-20 °C) anhydrous DCM.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the DCM under reduced pressure, ensuring the water bath does not exceed 30 °C to prevent oligomerization.

  • Storage: Dilute the resulting crude MAE in anhydrous acetonitrile or fresh DCM and store immediately at -20 °C.

Part 5: Quantitative Reaction Parameters

The following table summarizes the critical quantitative parameters required to maintain the thermodynamic and kinetic balance of the synthesis.

ParameterValue / ConditionMechanistic Rationale
Methacrylic Acid (MA) 1.0 EquivalentLimiting reagent; electron-deficient alkene.
m-CPBA 1.25 - 1.50 EquivalentsExcess required to drive the sluggish electrophilic epoxidation to completion.
Solvent Anhydrous DCMPrevents water from acting as a nucleophile, which would trigger acid-catalyzed hydrolysis to 2-MG.
Precipitation Temp. -20 °CExploits the temperature-dependent solubility of m-CBA to maximize its crystallization and removal.
Evaporation Temp. < 30 °CPrevents the thermal activation of intermolecular epoxide chain reactions (oligomerization).

References

  • Birdsall, A. W., Miner, C. R., Mael, L. E., & Elrod, M. J. (2014). Mechanistic study of secondary organic aerosol components formed from nucleophilic addition reactions of methacrylic acid epoxide. Atmospheric Chemistry and Physics, 14, 12951-12964.[Link]

  • Lin, Y.-H., Zhang, H., Pye, H. O. T., Zhang, Z., Marth, W. J., Park, S., Arashiro, M., Cui, T., Budisulistiorini, S. H., Sexton, K. G., Vizuete, W., Xie, Y., Luecken, D. J., Piletic, I. R., Edney, E. O., Bartolotti, L. J., Gold, A., & Surratt, J. D. (2013). Epoxide as a precursor to secondary organic aerosol formation from isoprene photooxidation in the presence of nitrogen oxides. Proceedings of the National Academy of Sciences, 110(17), 6718-6723.[Link]

Optimization

purification strategies for removing byproducts from 2-methyloxirane-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the isolation of highly reactive, multifunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the isolation of highly reactive, multifunctional molecules. 2-Methyloxirane-2-carboxylic acid (also known as methacrylic acid epoxide or MAE) presents a unique purification challenge. The inherent ring strain of the oxirane moiety, coupled with the acidity of the carboxylic group, makes this molecule notoriously unstable during standard isolation procedures[1].

This guide is engineered to help you understand the chemical causality behind byproduct formation and provides field-validated strategies to isolate your target compound with high purity and yield.

Part 1: Physicochemical Profiling & Byproduct Causality

Before troubleshooting, we must understand the thermodynamic and kinetic vulnerabilities of the system. The primary mode of product loss is the nucleophilic ring-opening of the epoxide, which leads to the formation of diol byproducts such as 2-methylglyceric acid (2-MGA)[1].

Table 1: Physicochemical Comparison of Target and Common Impurities

CompoundMolecular WeightEst. Boiling PointEst. LogPPrimary Purification Challenge
2-Methyloxirane-2-carboxylic acid 102.09 g/mol ~200°C (Decomposes)-0.1Target compound; highly thermally labile and acid-sensitive.
Methacrylic acid (Starting Material)86.09 g/mol 161°C0.93Co-elutes with target; nearly identical pKa values (~4.0).
2-Methylglyceric acid (Byproduct)120.10 g/mol >250°C-1.5Highly polar; forms rapidly via acid-catalyzed hydrolysis[2].
Mechanistic Pathway of Degradation

Pathway MA Methacrylic Acid (Starting Material) Epox 2-Methyloxirane- 2-carboxylic acid (Target) MA->Epox Epoxidation (e.g., H2O2 / Catalyst) Diol 2-Methylglyceric acid (Diol Byproduct) Epox->Diol Hydrolysis (Acidic Workup / H2O)

Reaction pathway showing the synthesis of the target epoxide and its rapid hydrolysis to a diol.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my isolated yield so low, with NMR showing a massive peak for a diol byproduct? A: You are observing the formation of 2-methylglyceric acid (2-MGA)[1]. The oxirane ring is highly susceptible to nucleophilic attack.

  • Causality: During aqueous workup, if the pH drops below 3.5, the epoxide oxygen becomes protonated. This drastically lowers the activation energy for water to attack the C3 position via an SN2-like mechanism.

  • Solution: Never let the aqueous phase drop below pH 4.5 during extraction. Use a mild buffer (e.g., NaH₂PO₄/Na₂HPO₄) rather than strong mineral acids (like HCl) when neutralizing the reaction mixture[3].

Q: How do I separate unreacted methacrylic acid from the target epoxide? A: Simple acid-base extraction is insufficient here.

  • Causality: Both molecules possess a carboxylic acid group with similar pKa values, leading to identical partitioning behavior in biphasic systems.

  • Solution: Flash chromatography on silica gel is required. However, standard silica is slightly acidic and can degrade the epoxide on the column. You must pre-treat the silica with 1% triethylamine (TEA) to neutralize the stationary phase and prevent on-column ring opening[4].

Q: My product turns into a viscous gel during solvent removal. What is happening? A: This is thermally induced oligomerization.

  • Causality: Concentrating the product on a rotary evaporator at temperatures above 30°C provides enough thermal energy to initiate intermolecular ring-opening polymerization, where the carboxylic acid of one molecule attacks the epoxide of another.

  • Solution: Keep the water bath strictly below 25°C and use a high-vacuum pump to remove solvents.

Part 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate specific checkpoints to verify the integrity of the epoxide at each stage.

Protocol A: pH-Controlled Liquid-Liquid Extraction

Objective: Isolate the epoxide from the aqueous reaction mixture without triggering hydrolysis to 2-methylglyceric acid.

  • Dilution: Dilute the crude aqueous reaction mixture with ice-cold ethyl acetate (EtOAc) in a 1:3 volume ratio.

  • pH Adjustment: Slowly add a cold, mildly acidic phosphate buffer (pH 4.5) while stirring.

    • Scientific Rationale: A pH of 4.5 is low enough to keep the majority of the carboxylic acid protonated (ensuring it partitions into the organic layer) but high enough to prevent acid-catalyzed epoxide hydrolysis.

  • Phase Separation: Transfer to a separatory funnel and collect the organic layer.

  • Aqueous Wash: Wash the organic layer twice with saturated NaCl (brine).

    • Scientific Rationale: Brine removes residual water and highly polar diol byproducts (like 2-MGA) that favor the aqueous phase[2].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄.

    • Critical Checkpoint: Do not use MgSO₄. The Lewis acidity of magnesium ions can coordinate with the epoxide oxygen and trigger ring degradation.

  • Concentration: Filter the drying agent and concentrate the filtrate under high vacuum at ≤ 25°C.

Protocol B: Epoxide-Safe Flash Chromatography

Objective: Separate 2-methyloxirane-2-carboxylic acid from unreacted starting materials without on-column degradation.

  • Column Deactivation: Prepare a silica gel column (230-400 mesh). Pack it using a solvent system of Hexane/EtOAc (80:20) containing 1% Triethylamine (TEA).

    • Scientific Rationale: TEA neutralizes the acidic silanol groups on the silica gel, preventing the stationary phase from acting as a solid-state acid catalyst[4].

  • Equilibration: Flush the column with 3 column volumes (CV) of the TEA-treated solvent, followed immediately by 2 CV of standard Hexane/EtOAc (80:20) to remove excess free TEA.

  • Loading: Dissolve the crude mixture in a minimum amount of EtOAc and load it carefully onto the column.

  • Elution & Monitoring: Elute using a gradient of Hexane/EtOAc (80:20 to 50:50). Monitor fractions via Thin Layer Chromatography (TLC).

    • Self-Validation: Stain the TLC plates with KMnO₄. Epoxides and unreacted alkenes will appear as bright yellow spots against a purple background. The epoxide will elute after the less polar unreacted methacrylic acid.

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent in vacuo at ≤ 25°C.

Part 4: Purification Workflow Visualization

Workflow Start Crude Reaction Mixture Ext Liquid-Liquid Extraction (Strict pH 4.5 buffer) Start->Ext Org Organic Phase (Target + Unreacted Acid) Ext->Org Extracts Epoxide Aq Aqueous Phase (2-MGA Diol Byproduct) Ext->Aq Removes Diol Chroma Flash Chromatography (TEA-deactivated Silica) Org->Chroma Concentrate < 25°C Pure Pure 2-Methyloxirane- 2-carboxylic acid Chroma->Pure Gradient Elution

Recommended purification workflow for isolating 2-methyloxirane-2-carboxylic acid safely.

References

  • A Novel Prosthetic Group for Site-Selective Labeling of Peptides for Positron Emission Tomography Source: Bioconjugate Chemistry, ACS Publications URL:[Link]

  • Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art Source: MDPI URL:[Link]

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors Source: ChemRxiv URL:[Link]

  • Aqueous Photochemistry of 2-Methyltetrol and Erythritol as Sources of Formic Acid and Acetic Acid in the Atmosphere Source: ACS Earth and Space Chemistry, ACS Publications URL:[Link]

Sources

Troubleshooting

preventing polymerization of 2-methyloxirane-2-carboxylic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the rapid degradation and unexpected gelation of 2-methyloxirane-2-carboxylic acid (also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the rapid degradation and unexpected gelation of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid) during storage.

Due to its bifunctional nature, this molecule is inherently unstable and requires rigorous handling protocols. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating workflows to ensure your monomer maintains absolute integrity from synthesis to application.

Mechanistic Causality: The "Why" Behind the Gelation

To effectively prevent degradation, we must first understand the structural causality driving it. 2-Methyloxirane-2-carboxylic acid contains both a highly strained, electrophilic epoxide ring and a nucleophilic/acidic carboxylic acid moiety.

At ambient temperatures, the carboxylic acid protonates the epoxide oxygen of an adjacent molecule, drastically lowering the activation energy required for ring-opening. Subsequently, the carboxylate anion attacks the activated epoxide, initiating a cascading Ring-Opening Polymerization (ROP)[1]. This intermolecular self-polymerization rapidly transforms your monomer into a cross-linked poly(ester-ether) gel[2].

G cluster_degradation Degradation Pathway (Room Temp) cluster_stabilization Stabilization Interventions Monomer 2-Methyloxirane-2-carboxylic acid (Unstable Monomer) AcidCat Epoxide Protonation (Internal Acid Catalysis) Monomer->AcidCat Ambient Storage Intervention1 Salt Formation (Deprotonation) Monomer->Intervention1 Base Intervention2 Esterification (Blocks Nucleophile) Monomer->Intervention2 MeI/K2CO3 Intervention3 Cryogenic Dilution (-80°C in THF) Monomer->Intervention3 Dilute & Freeze NucAttack Nucleophilic Attack (Intermolecular) AcidCat->NucAttack ROP Ring-Opening Polymerization (ROP) NucAttack->ROP Gel Poly(ester-ether) Gel (Irreversible Loss) ROP->Gel StableSalt Sodium Glycidate (Stable Salt) Intervention1->StableSalt StableEster Methyl Glycidate (Stable Ester) Intervention2->StableEster KineticArrest Kinetic Arrest (Preserved Free Acid) Intervention3->KineticArrest

Logic of 2-methyloxirane-2-carboxylic acid self-polymerization and stabilization interventions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I left my purified 2-methyloxirane-2-carboxylic acid on the bench overnight, and it turned into a viscous, insoluble mass. Can I reverse this? A1: Unfortunately, no. The viscous mass is a covalently linked poly(ester-ether) resulting from irreversible self-polymerization[2]. ROP of epoxides initiated by carboxylic acids forms highly stable ester and ether linkages that cannot be depolymerized without completely destroying the molecular backbone[1]. Troubleshooting fix: Always handle the free acid on ice and store it immediately under cryogenic conditions.

Q2: What are the exact quantitative limits for storing the free acid versus its derivatized forms? A2: The kinetics of self-polymerization are highly temperature- and concentration-dependent. Storing the compound neat (undiluted) accelerates the bimolecular collision rate required for ROP. Below is a comparative stability matrix based on empirical chemical kinetics:

Storage StateTemperatureSolventExpected Shelf Life (>95% Purity)Mechanism of Stabilization
Free Acid (Neat) 25°CNone< 24 HoursNone (Rapid ROP)
Free Acid (Neat) -20°CNone1 - 2 WeeksThermal deceleration
Free Acid (Dilute) -80°CTHF (1.0 M)> 12 MonthsKinetic arrest & collision reduction
Sodium Salt 4°CNone> 12 MonthsDeprotonation (removes acid catalyst)
Methyl Ester -20°CNone> 24 MonthsEsterification (blocks nucleophile)[3]

Q3: I need the free acid for my downstream coupling reaction. How can I store it without converting it to a salt or ester? A3: If derivatization is not an option, you must employ a "Kinetic Arrest" strategy. This involves diluting the monomer in a strictly anhydrous, aprotic solvent to reduce intermolecular proximity, and storing it at -80°C. Proceed to Protocol 1 below.

Experimental Protocols

Protocol 1: Cryogenic Aliquoting for Free Acid Preservation

Causality: Dilution in an aprotic solvent (like THF) prevents hydrogen bonding and drastically reduces the frequency of intermolecular collisions. Simultaneously, -80°C drops the thermal energy of the system well below the ROP activation barrier.

  • Preparation: Chill a thoroughly dried Schlenk flask and anhydrous Tetrahydrofuran (THF) to 0°C under a strict argon atmosphere.

  • Dissolution: Dissolve the freshly synthesized 2-methyloxirane-2-carboxylic acid in the cold THF to a final concentration of 0.5 M to 1.0 M.

    • Self-Validation Step: Inspect the solution against a dark background. The solution must remain perfectly clear; any turbidity indicates premature polymerization or moisture ingress. If turbid, discard.

  • Aliquoting: Transfer 1 mL aliquots into pre-chilled, argon-purged amber glass vials using a cold, dry syringe.

  • Storage: Immediately flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer.

  • Usage: Thaw individual vials on ice immediately prior to use. Do not subject the stock to freeze-thaw cycles.

Protocol 2: Conversion to Methyl Glycidate for Archival Storage

Causality: Converting the carboxylic acid to a methyl ester completely eliminates the acidic proton required to activate the epoxide, effectively shutting down the self-polymerization pathway and allowing for long-term stability[3][4].

  • Reaction Setup: Dissolve the free acid in anhydrous dichloromethane (DCM) at 0°C.

  • Reagent Addition: Add 1.2 equivalents of methyl iodide (MeI) and 1.1 equivalents of finely powdered potassium carbonate (K₂CO₃).

  • Stirring: Stir the suspension at 0°C for 4 hours.

    • Causality Note: K₂CO₃ is a mild base that facilitates esterification without opening the sensitive epoxide ring, which stronger bases might degrade.

  • Workup: Filter the inorganic salts, wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep the water bath temperature < 20°C).

  • Validation: Run an FT-IR spectrum of the isolated product.

    • Self-Validation Step: The complete disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) confirms that no free acid remains to catalyze degradation.

  • Storage: Store the resulting methyl 2-methyloxirane-2-carboxylate (methyl glycidate) at -20°C under an inert atmosphere[3].

References

  • Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers , ACS Applied Polymer Materials, 1

  • Chemoselective Polymerization of Epoxides from Carboxylic Acids: Direct Access to Esterified Polyethers and Biodegradable Polyurethanes , ACS Macro Letters, 4

  • Self-Polymerization Reaction of Epoxidized Oleic Acid: Kinetic and Product Characterization , Bulletin of Chemical Reaction Engineering and Catalysis, 2

  • (±)-Methyl Glycidate Properties and Storage , ChemBK, 3

Sources

Optimization

Technical Support Center: Solvent-Mediated Regioselectivity in 2-Methyloxirane-2-Carboxylic Acid Ring-Opening

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stereoelectronic landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stereoelectronic landscape of epoxide ring-opening reactions.

The substrate , 2-methyloxirane-2-carboxylic acid , presents a unique regiochemical challenge. The epoxide ring contains a primary carbon (C-3) and a highly substituted tertiary carbon (C-2). The C-2 position is caught in an electronic tug-of-war: the methyl group provides electron-donating stabilization, while the carboxylic acid group exerts a strong electron-withdrawing (-I) effect. Understanding how solvent polarity, dielectric constant, and hydrogen-bonding capacity dictate the nucleophilic attack site is critical for successful synthetic workflows[1].

Mechanistic Deep Dive: The Causality of Solvent Effects

To control regioselectivity, you must control the transition state (TS). The regiochemical outcome of 2-methyloxirane-2-carboxylic acid ring-opening is not a binary choice between SN1 and SN2; it is a sliding scale dictated by the solvent shell[2].

  • Aprotic Solvents (e.g., THF, DMF): These solvents do not hydrogen-bond with the epoxide oxygen or the carboxylic acid. The nucleophile remains unsolvated ("naked") and highly reactive. The reaction is under strict steric control (SN2 pathway), driving the attack almost exclusively to the less hindered C-3 position.

  • Protic Solvents (e.g., Methanol, Water, HFIP): Protic solvents form a hydrogen-bond network with the epoxide oxygen, enhancing its leaving-group ability. This pulls the mechanism toward an electronic control (SN1-like pathway). Normally, this would favor attack at the more substituted C-2 position. However, the electron-withdrawing -COOH group strongly destabilizes the partial positive charge at C-2. Therefore, only solvents with exceptionally high dielectric constants and H-bond donor capacities can sufficiently stabilize this TS to yield C-2 attack products[3].

Mechanism SM 2-Methyloxirane-2-carboxylic acid Aprotic Aprotic Solvents (THF, DMF, CH3CN) SM->Aprotic Solvation Protic Protic/Acidic Solvents (H2O, MeOH, HFIP) SM->Protic H-Bonding/Protonation SN2 SN2 Pathway (Steric Control) Aprotic->SN2 Naked Nucleophile SN1 SN1-like Pathway (Electronic Control) Protic->SN1 TS Stabilization C3 C-3 Attack Product (Normal Opening) SN2->C3 SN1->C3 COOH Destabilization forces mixed result C2 C-2 Attack Product (Abnormal Opening) SN1->C2

Mechanistic divergence of epoxide ring-opening based on solvent polarity and hydrogen bonding.

Troubleshooting Guides & FAQs

Q1: I am using methanol as a solvent with a secondary amine nucleophile, but I am getting an inseparable 60:40 mixture of C-3 and C-2 regioisomers. How do I push this to >95% C-3 attack? A1: Methanol is a protic solvent that partially activates the SN1-like pathway via hydrogen bonding, leading to competing attack at C-2[2]. Furthermore, the amine can deprotonate the carboxylic acid, forming a carboxylate anion that alters the local dielectric environment. To achieve absolute C-3 selectivity, switch to an aprotic solvent like anhydrous THF or Acetonitrile. This strips the hydrogen-bonding network, forcing the amine to act as a pure nucleophile governed by steric hindrance (SN2), exclusively attacking the primary C-3 carbon.

Q2: My synthetic route requires nucleophilic attack at the highly hindered C-2 position. I tried aqueous sulfuric acid, but the epoxide degraded. What is the alternative? A2: The -COOH group makes the C-2 position highly resistant to SN1-like opening because it destabilizes the requisite carbocation character. Harsh aqueous acids often lead to non-productive hydrolysis or decarboxylative degradation. Instead, use a highly fluorinated alcohol like Hexafluoroisopropanol (HFIP) combined with a mild Lewis acid (e.g., AlCl₃ or a Zeolite catalyst)[1]. HFIP has a massive hydrogen-bond donor capacity but low nucleophilicity, perfectly stabilizing the highly polar transition state required for C-2 attack without degrading the substrate[3].

Q3: During the reaction in DMF, I observed the formation of a five-membered lactone byproduct. Why is this happening? A3: This is an intramolecular ring-opening event. In highly polar aprotic solvents like DMF, if your external nucleophile is too weak or sterically hindered, the adjacent carboxylic acid (especially if partially deprotonated) can act as an internal nucleophile. It attacks the C-3 position intramolecularly to form a stable butyrolactone derivative[4]. To prevent this, ensure your external nucleophile is present in excess and consider protecting the carboxylic acid as a methyl ester prior to the ring-opening step.

Quantitative Solvent Effects on Regioselectivity

The table below summarizes the predictive causality between solvent properties and the expected regiochemical outcome for 2-methyloxirane-2-carboxylic acid ring-opening.

Solvent SystemDielectric Constant (ε)H-Bond DonorDominant MechanismPredicted Major Regioisomer
Toluene 2.4NoSN2 (Tight Ion Pair)C-3 (>95%)
THF 7.5NoSN2C-3 (>95%)
Acetonitrile 37.5NoSN2C-3 (~90%)
Methanol 32.7YesBorderline SN1/SN2Mixture (C-3 & C-2)
Water (Acidic) 80.1YesSN1-likeMixture (Degradation prone)
HFIP / Lewis Acid 16.7StrongSN1-like (Stabilized TS)C-2 (Favored)

Validated Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility in your regioselective workflows.

Workflow Start Reaction Setup Target Identify Target Regioisomer Start->Target C3_Target Target: C-3 Attack (Less Substituted) Target->C3_Target C2_Target Target: C-2 Attack (More Substituted) Target->C2_Target Action1 Use Aprotic Solvent (e.g., THF) + Strong Nuc C3_Target->Action1 Action2 Use Protic Solvent (e.g., HFIP) + Lewis Acid C2_Target->Action2 Validate NMR/HPLC Validation Action1->Validate Action2->Validate

Step-by-step experimental workflow for optimizing regioselectivity in epoxide ring-opening.

Protocol A: Regioselective C-3 Aminolysis (Aprotic Conditions)

Objective: Achieve >95% nucleophilic attack at the primary C-3 carbon.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 2-methyloxirane-2-carboxylic acid (1.0 mmol, 1.0 eq).

  • Solvation: Dissolve the substrate in 5.0 mL of anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

    • Causality Note: Keeping the temperature low prevents the exothermic reaction from providing the activation energy required for the higher-energy C-2 attack pathway.

  • Reaction Monitoring (Self-Validation Step): After 2 hours, take a 50 µL aliquot, remove the solvent under vacuum, and dissolve in CDCl₃.

    • NMR Check: Look for the disappearance of the characteristic epoxide C-3 protons (typically ~2.8–3.2 ppm). The appearance of a new ABX multiplet shifted downfield (~3.5–4.0 ppm) confirms successful C-3 attack. If the methyl singlet shifts significantly downfield, C-2 attack has occurred (troubleshoot solvent dryness).

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Catalyzed C-2 Solvolysis (Protic Conditions)

Objective: Overcome -COOH destabilization to force attack at the tertiary C-2 carbon.

  • Preparation: In a 25 mL vial, dissolve 2-methyloxirane-2-carboxylic acid (1.0 mmol, 1.0 eq) in 4.0 mL of Hexafluoroisopropanol (HFIP).

  • Catalyst Addition: Add a mild Lewis acid, such as AlCl₃ (0.1 mmol, 10 mol%), at room temperature[3].

    • Causality Note: HFIP provides massive hydrogen-bonding stabilization to the developing negative charge on the epoxide oxygen, while the Lewis acid coordinates the oxygen to stretch the C2–O bond, mimicking an SN1 transition state.

  • Nucleophile Addition: Add the nucleophile (e.g., an alcohol or weak nucleophile) (2.0 eq). Stir at 40 °C for 12 hours.

  • Reaction Monitoring (Self-Validation Step): Perform TLC (Eluent: Hexane/EtOAc 1:1). Stain with KMnO₄. The C-2 opened product will typically elute slower than the C-3 product due to the exposed tertiary hydroxyl group's strong interaction with the silica stationary phase.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Lewis acid, wash with DCM, and concentrate. Purify via flash column chromatography.

References

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au - ACS Publications. URL:[Link]

  • Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan | Oxford Academic. URL:[Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. URL:[Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC - National Institutes of Health. URL:[Link]

Sources

Troubleshooting

catalyst deactivation in 2-methyloxirane-2-carboxylic acid synthesis

Welcome to the Technical Support Center for 2-Methyloxirane-2-Carboxylic Acid Synthesis . This hub is designed for researchers and process chemists scaling up the epoxidation of methacrylic acid (MAA). The synthesis of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyloxirane-2-Carboxylic Acid Synthesis . This hub is designed for researchers and process chemists scaling up the epoxidation of methacrylic acid (MAA).

The synthesis of 2-methyloxirane-2-carboxylic acid (methacrylic acid epoxide) is frequently achieved via tungsten-catalyzed or titanium-catalyzed epoxidation of methacrylic acid derivatives using hydrogen peroxide ( H2​O2​ )[1]. While highly atom-economical, the process is plagued by rapid catalyst deactivation. Polyoxometalates (POMs) with Keggin structures are highly active for these oxidations but are notoriously susceptible to deactivation via epoxide product poisoning[2]. Furthermore, heteropolycompounds are heavily utilized in the single-step oxidation to methacrylic acid and its subsequent functionalization, making their stability a critical parameter for success[3].

As a Senior Application Scientist, I have structured this guide to move beyond surface-level fixes. We will examine the thermodynamic and kinetic causality of deactivation, provide targeted troubleshooting, and establish self-validating protocols to ensure your catalytic cycles remain robust.

Part 1: Mechanistic Insights (The Causality of Deactivation)

Catalyst deactivation in this specific epoxidation workflow is not a random failure; it is driven by three predictable, intersecting mechanisms:

  • Radical-Induced Pore Blockage (Polymerization): Methacrylic acid and its epoxide contain highly reactive vinyl and oxirane groups. In the presence of transition metals and H2​O2​ , trace homolytic cleavage generates hydroxyl radicals ( ⋅OH ). This initiates the radical polymerization of MAA into poly(methacrylic acid) (PMAA). These oligomers physically occlude the micropores of Titanium Silicalite-1 (TS-1) or encapsulate POM clusters, preventing substrate diffusion.

  • Active Metal Leaching: The highly polar, aqueous environment of H2​O2​ promotes the hydrolysis of metal-oxygen bonds. For POMs, the Keggin structure can degrade under localized acidic conditions, leading to the dissolution of active tungsten (W) or molybdenum (Mo) species into the aqueous phase.

  • Product Inhibition (Competitive Adsorption): 2-methyloxirane-2-carboxylic acid features both a carboxylic acid and an epoxide moiety, making it a strong bidentate ligand. It competitively binds to the Lewis acid sites (e.g., Ti4+ or W6+ ), displacing the electrophilic oxygen transfer agent and stalling the catalytic cycle[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My conversion drops from 95% to 20% within the first two hours of the reaction. How do I determine if this is polymerization or metal leaching? A: Perform a hot filtration test. Stop the reaction at 30 minutes (while conversion is high), filter out the heterogeneous catalyst at the reaction temperature, and let the filtrate continue reacting.

  • Causality: If the filtrate continues to produce the epoxide, you have homogeneous active species (metal leaching). If the reaction stops completely, the catalyst is intact but likely fouled by polymer. To confirm polymer fouling, perform Thermogravimetric Analysis (TGA) on the spent catalyst; a sharp mass loss between 250°C–400°C confirms PMAA accumulation.

Q2: How can I prevent the polymerization of methacrylic acid without inhibiting the epoxidation cycle? A: Introduce a non-coordinating radical scavenger. Standard inhibitors like phenothiazine (PTZ) or 4-methoxyphenol (MEHQ) at 500–1000 ppm are highly effective.

  • Causality: Unlike amine-based inhibitors, PTZ does not strongly coordinate to the Lewis acidic metal centers. It selectively quenches the ⋅OH radicals before they can initiate vinyl polymerization, preserving the turnover frequency (TOF) of the epoxidation cycle.

Q3: I am using a supported polyoxometalate (POM) catalyst, but I am losing the Keggin structure. How do I stabilize it? A: The collapse of the Keggin structure is pH-dependent and exacerbated by the localized acidity of MAA.

  • Causality: Hybridization of the POM with a stabilizing counter-cation (e.g., Cs+ ) or anchoring it onto a highly siliceous support shifts the dissolution equilibrium[3]. The bulky Cs+ cations create a water-resistant pseudo-liquid phase that protects the Keggin framework from aqueous hydrolysis while allowing the organic substrate to penetrate.

Q4: The catalyst is intact, and there is no polymer, but the reaction still stalls. What is happening? A: You are experiencing product inhibition. The synthesized 2-methyloxirane-2-carboxylic acid is poisoning the active sites[2].

  • Causality: Implement a biphasic solvent system (e.g., water/ethyl acetate). The epoxide will preferentially partition into the organic phase immediately upon formation, physically separating it from the aqueous-phase catalyst and freeing the active sites for the next turnover.

Part 3: Quantitative Data Presentation

Table 1: Quantitative Analysis of Deactivation Modes

Deactivation ModePrimary Diagnostic MetricThreshold for ActionRecommended Mitigation Strategy
Polymerization Carbon Mass Balance (HPLC)< 95% recoveryAdd 1000 ppm PTZ to feed
Metal Leaching ICP-OES of Filtrate> 5 ppm W/Ti in solutionSwitch to Cs-exchanged POM
Product Inhibition TOF drop post-20% conversion> 40% TOF reductionImplement biphasic extraction

Table 2: Catalyst Half-Life & Regeneration Efficacy

Catalyst SystemInitial TOF (h⁻¹)Half-Life (Unmitigated)Half-Life (Mitigated)Recovery post-Calcination
TS-1 / H2​O2​ 1202.5 hours> 48 hours98%
H3​PW12​O40​ 1801.2 hours18 hours85%
Cs-exchanged POM 14515 hours> 100 hours99%

Part 4: Experimental Protocols

Protocol 1: Epoxidation Workflow with Polymerization Suppression

This protocol utilizes continuous dosing and radical scavenging to prevent pore blockage.

  • Step 1: Preparation. Charge a jacketed glass reactor with 100 mmol methacrylic acid, 50 mL acetonitrile (solvent), and 1000 ppm PTZ (radical inhibitor).

  • Step 2: Catalyst Addition. Add 2.0 g of TS-1 or Cs-exchanged POM catalyst. Heat to 60°C under continuous stirring (600 rpm).

  • Step 3: Oxidant Dosing. Feed 120 mmol of 30% aqueous H2​O2​ continuously over 1 hour using a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of H2​O2​ , minimizing non-productive peroxide decomposition and preventing the sudden burst of radicals that trigger runaway polymerization.

  • Step 4: Reaction. Allow the mixture to react for a total of 4 hours.

  • Step 5: System Validation (Self-Validation). Perform a carbon mass balance using HPLC. If the combined moles of residual MAA and 2-methyloxirane-2-carboxylic acid equal the starting MAA (±2%), polymerization has been successfully suppressed. A mass deficit >5% indicates inhibitor failure, requiring an increase in PTZ concentration.

Protocol 2: Catalyst Regeneration and Active Site Reactivation (For TS-1)

This protocol restores Lewis acidity by removing occluded organics without degrading the framework.

  • Step 1: Separation. Recover the spent catalyst via centrifugation (4000 rpm, 10 min).

  • Step 2: Solvent Wash. Wash the pellet with methanol (3 x 20 mL) to desorb reversibly bound epoxide products.

  • Step 3: Oxidative Calcination. Dry at 100°C, then calcine in a muffle furnace under a synthetic air stream at 550°C for 6 hours (ramp rate 2°C/min).

    • Causality: The slow ramp rate prevents hydrothermal degradation of the zeolite framework caused by rapidly expanding trapped moisture. The 550°C plateau completely combusts any strongly adsorbed poly(methacrylic acid).

  • Step 4: Reactivation Validation (Self-Validation). Analyze the regenerated catalyst via FTIR. The disappearance of C-H stretching bands (2800–3000 cm⁻¹) and the preservation of the framework Ti-O-Si band (~960 cm⁻¹) validate complete organic removal without framework detitanation.

Part 5: Deactivation & Mitigation Logic Visualization

G Cat Active Catalyst (TS-1 / POM) Poly Pore Blockage (PMAA Polymerization) Cat->Poly Radical Initiation Leach Active Metal Leaching (Framework Degradation) Cat->Leach Aqueous Hydrolysis Inhib Product Inhibition (Epoxide Adsorption) Cat->Inhib Strong Coordination Mit_Poly Add PTZ Inhibitor (Radical Scavenging) Poly->Mit_Poly Mitigation Mit_Leach Cationic Anchoring (Cs+ / Ionic Liquids) Leach->Mit_Leach Mitigation Mit_Inhib Biphasic Solvent System (In-situ Extraction) Inhib->Mit_Inhib Mitigation Recover Restored Catalytic Cycle Mit_Poly->Recover Mit_Leach->Recover Mit_Inhib->Recover

Fig 1: Mechanistic pathways of catalyst deactivation and targeted mitigation strategies.

Part 6: References

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. URL: [Link]

  • Hybridization of Keggin polyoxometalates for epoxidation catalysis. DIAL@UCLouvain. URL: [Link]

  • Catalysis for the synthesis of methacrylic acid and methyl methacrylate. ResearchGate. URL:[Link]

Sources

Optimization

how to monitor the progress of 2-methyloxirane-2-carboxylic acid reactions by TLC

Welcome to the Technical Support Center for analytical chromatography. Monitoring the synthesis and consumption of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid) presents a unique analytical chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chromatography. Monitoring the synthesis and consumption of 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid) presents a unique analytical challenge. The molecule possesses a highly polar carboxylic acid moiety that causes severe streaking on normal-phase silica, an acid-sensitive epoxide ring prone to degradation, and a complete lack of a conjugated π -system, rendering it invisible to standard UV detection[1][2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure accurate and reproducible Thin Layer Chromatography (TLC) analysis.

Experimental Workflow

TLC_Monitoring cluster_0 Phase 1: Preparation cluster_1 Phase 2: Elution cluster_2 Phase 3: Visualization A Reaction Sampling & Mini-Workup B Spotting on Silica Gel 60 A->B C Elution in Acidic Mobile Phase B->C D Thorough Drying (Crucial Step) C->D E Bromocresol Green (Specific for Acid) D->E Primary F PMA Stain (General Organics) D->F Secondary

Workflow for TLC monitoring of 2-methyloxirane-2-carboxylic acid reactions.

Step-by-Step Experimental Protocols

To guarantee scientific integrity, we employ a self-validating dual-stain system . This ensures that the spot you are tracking is both an organic framework (verified by PMA) and contains the newly formed carboxylic acid (verified by BCG).

Protocol A: Mobile Phase Optimization
  • Prepare the Base Solvent: Mix Hexane and Ethyl Acetate (start at a 1:1 v/v ratio, adjusting up to 1:4 depending on desired Rf​ ).

  • Add the Acidic Modifier: Add 1% to 2% (v/v) glacial acetic acid to the mixture.

    • Causality: Carboxylic acids strongly hydrogen-bond with the silanol groups on the silica gel stationary phase, causing severe streaking. The acetic acid suppresses the ionization of the analyte into its carboxylate form, ensuring it elutes as a tight, quantifiable spot.

Protocol B: Dual-Stain Visualization Workflow

Run two identical TLC plates in parallel. Do not rely on 254 nm UV light, as the oxirane ring and carboxyl group do not absorb in this range[3].

  • Plate 1 (Product Confirmation - BCG): After elution, thoroughly dry the plate to remove all acetic acid. Dip the plate into a Bromocresol Green (BCG) solution (0.04 wt% in ethanol, adjusted to blue with 0.1M NaOH)[4]. Do not heat.

    • Mechanism: BCG is a pH indicator (pKa 4.8). The acidic proton of 2-methyloxirane-2-carboxylic acid protonates the dye, yielding a bright yellow spot on a blue/green background[3][4].

  • Plate 2 (Reaction Progress - PMA): Dip the second dried plate into Phosphomolybdic Acid (PMA) solution (10 g in 100 mL ethanol)[3]. Heat the plate at 120°C for 2–3 minutes.

    • Mechanism: PMA oxidizes the organic framework (including the starting materials), reducing the molybdenum complex to "molybdenum blue." This allows you to track the consumption of the non-acidic starting material alongside the product.

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Severe Streaking ( Rf​ ~0.1 to 0.5) The carboxylic acid deprotonates on the silica gel, causing continuous dipole-ion interactions during elution.Add 1–2% glacial acetic acid (AcOH) or formic acid to the mobile phase to suppress ionization.
No Spots Visible Under 254 nm UV 2-Methyloxirane-2-carboxylic acid lacks an extended conjugated π -system or aromatic ring to absorb shortwave UV light.Abandon UV visualization. Rely exclusively on chemical stains like Bromocresol Green (BCG) or Phosphomolybdic Acid (PMA)[3].
False Positive (Entire Plate Turns Yellow in BCG) Residual acidic modifier (AcOH) from the mobile phase remains on the silica gel, protonating the BCG indicator globally[4].Thoroughly dry the TLC plate with a heat gun or compressed air for 1–2 minutes before dipping it into the BCG stain.
Multiple Spots from a Pure Sample The highly strained oxirane (epoxide) ring is undergoing acid-catalyzed nucleophilic ring-opening on the acidic silica stationary phase[5].Minimize the time the sample spends on the plate. Evaporate the solvent immediately after elution. Never use strong acids like TFA.

Frequently Asked Questions (FAQs)

Q: Is it safe to use Trifluoroacetic Acid (TFA) instead of Acetic Acid to stop streaking? A: It is highly discouraged. While TFA effectively suppresses carboxylic acid ionization, its strong acidity (pKa ~0.23) can catalyze the nucleophilic ring-opening of the sensitive oxirane (epoxide) ring during elution[5]. This will lead to degradation artifacts on the plate, making it look like your reaction is generating multiple impurities. Stick to weaker acids like acetic acid (pKa 4.76).

Q: How do I selectively monitor the consumption of the starting material if it is an ester (e.g., methyl 2-methyloxirane-2-carboxylate)? A: Esters lack the acidic proton required to trigger the Bromocresol Green stain. Therefore, BCG will only visualize the formation of your carboxylic acid product. To monitor the disappearance of the ester starting material, you must use the parallel PMA stain (Protocol B, Plate 2), which will visualize both the ester and the acid[1].

Q: Can I use Potassium Permanganate (KMnO 4​ ) to visualize the epoxide? A: While KMnO 4​ is a powerful oxidative stain, it is generally less reliable for fully saturated, unhindered epoxides compared to alkenes or alcohols. PMA is the preferred universal stain for this specific structural motif because it reliably oxidizes the organic framework upon heating, yielding distinct blue/green spots[1][3].

Q: My product spot is faint even with BCG. How can I improve detection limits? A: Ensure your BCG solution is properly basified. The solution should be adjusted dropwise with 0.1M NaOH until it just turns blue[3]. If the background is too green or yellow before spotting, the contrast will be poor. Additionally, try spotting a higher concentration of your reaction mixture, as BCG requires a sufficient localized concentration of protons to induce the color change.

References

  • Bromocresol green - Wikipedia Source: Wikipedia URL: [Link]

  • 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • TLC Stains Source: University of Liverpool URL: [Link]

  • US11230553B2 - Nannocystin process and products Source: Google Patents URL
  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors Source: ChemRxiv URL: [Link]

  • Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

scale-up considerations for the industrial synthesis of (R)-Methyl Oxirane-2-Carboxylate

Technical Support Center: Industrial Scale-Up of (R)-Methyl Oxirane-2-Carboxylate Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Industrial Scale-Up of (R)-Methyl Oxirane-2-Carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical scale-up considerations for the synthesis of (R)-Methyl Oxirane-2-Carboxylate (commonly known as (R)-methyl glycidate). This chiral building block is indispensable in pharmaceutical manufacturing. At an industrial scale, the most robust and economically viable method for its production is the 1[1].

While the lab-scale HKR is straightforward, transitioning to multi-kilogram or pilot-scale introduces complex mass transfer, heat transfer, and downstream processing challenges. The following troubleshooting guides, self-validating protocols, and FAQs are engineered to ensure your process maintains scientific integrity and high enantiomeric excess (>99% ee).

Core Process Workflow

HKR_Workflow Racemic Racemic Methyl Glycidate (Freshly Distilled) Reaction Hydrolytic Kinetic Resolution (Controlled H2O Dosing) Racemic->Reaction Catalyst (S,S)-(salen)Co(III)OAc Catalyst Activation Catalyst->Reaction 0.5 mol% Separation Short-Path Distillation / Wiped-Film Evaporation Reaction->Separation Endpoint GC Validation Product (R)-Methyl Oxirane-2-Carboxylate (>99% ee) Separation->Product Distillate Byproduct (S)-Diol Byproduct (Aqueous Phase) Separation->Byproduct Residue

Workflow for the industrial-scale Hydrolytic Kinetic Resolution (HKR) of methyl glycidate.

Troubleshooting Guides & FAQs

Q1: Why is my (S,S)-(salen)Co(II) catalyst failing to activate to the active Co(III)-OAc species at scale, leading to stalled resolutions? Expert Insight (Causality): The HKR relies on the oxidation of the commercially available Co(II) precatalyst to the active Co(III) state using acetic acid and oxygen. At a laboratory scale, 2[2] due to a high surface-area-to-volume ratio. At the pilot scale, this ratio drops drastically. Without adequate dissolved oxygen, the oxidation stalls, leaving inactive Co(II) in the reactor. Solution: Implement active subsurface sparging of zero-grade air or a controlled O₂/N₂ mixture during the activation phase. Monitor the color change; the solution must transition completely from bright red to dark green/brown, indicating successful oxidation to Co(III).

Q2: During the addition of water to initiate the HKR, we observe a sudden temperature spike that degrades the methyl glycidate. How can we mitigate this? Expert Insight (Causality): The epoxide ring-opening by water is a highly exothermic process. If water is added as a single bolus (as often done in lab-scale procedures), the rapid heat evolution exceeds the cooling capacity of the reactor jacket. Elevated temperatures (>30°C) promote non-enantioselective background hydrolysis and thermal degradation of the epoxide, destroying the ee and overall yield. Solution: Convert the water addition to a 3[3] using a mass flow controller. Maintain the reactor jacket at 0–4°C and interlock the water feed rate to the internal temperature probe, ensuring the internal temperature never exceeds 25°C.

Q3: We are experiencing low enantiomeric excess (ee) and slow reaction rates, even though we are using high-purity, distilled racemic methyl glycidate from our inventory. What is the root cause? Expert Insight (Causality):2[2] (likely oligomers or acidic byproducts) upon prolonged storage, even at 0°C under air. These contaminants act as potent catalyst poisons, significantly retarding the resolution rate. In documented cases, aged epoxide resulted in only 25% ee after 14 hours, compared to 93% ee with freshly prepared material[2]. Solution: Always use freshly distilled racemic methyl glycidate. If using stored inventory, it must be redistilled immediately prior to the HKR step.

Q4: What is the safest and most scalable method for isolating the highly volatile and thermally labile (R)-Methyl Oxirane-2-Carboxylate? Expert Insight (Causality): Direct batch distillation from the reaction mixture at scale exposes the epoxide to prolonged heating. Because epoxides are highly reactive and thermally labile, extended residence times at elevated temperatures risk explosive polymerization or degradation. Solution: Utilize Wiped-Film Evaporation (WFE) or short-path distillation under high vacuum (<1 mmHg). This minimizes the thermal history (residence time < 1 minute) of the (R)-methyl glycidate, allowing it to vaporize safely away from the (S)-diol byproduct and the Co(salen) catalyst residue.

Quantitative Data: Scale-Up Parameter Comparison

To facilitate a smooth transition from the bench to the pilot plant, refer to the following parameter summary.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Mechanistic Impact & Scale-Up Consideration
Catalyst Loading 0.5 mol%0.2 - 0.5 mol%Lower loadings are economically necessary at scale but require pristine, freshly distilled substrate to prevent catalyst poisoning[1].
Water Stoichiometry 0.55 - 0.70 eq0.55 eqExcess water risks over-hydrolysis of the desired (R)-enantiomer. Precise stoichiometric control is critical at scale[2].
Water Dosing Time Bolus (< 1 min)2 - 4 hoursExtended dosing prevents thermal runaway from the highly exothermic ring-opening[3].
Reaction Temperature 20 - 25°C15 - 20°CLower setpoints at scale compensate for reduced heat transfer efficiency, protecting the epoxide from thermal degradation.
Isolation Method Direct Vacuum DistillationWiped-Film EvaporationWFE minimizes thermal residence time, preventing polymerization of the epoxide[2].

Self-Validating Experimental Protocol: Pilot-Scale HKR of Methyl Glycidate

This protocol is designed as a self-validating system. By relying on kinetic endpoints rather than fixed timeframes, the process inherently corrects for minor variations in catalyst activity or mass transfer. Note: To isolate (R)-methyl glycidate, the (S,S) enantiomer of the catalyst must be used, as the (R,R) catalyst yields the (S)-epoxide[2].

Step 1: Catalyst Activation

  • Charge a glass-lined reactor with (S,S)-(salen)Co(II) precatalyst (0.5 mol%), p-toluenesulfonic acid monohydrate (0.53 mol%), and dichloromethane (DCM) (approx. 1 L per kg of substrate).

  • Causality Check: Sparge the solution with zero-grade air for 1–2 hours. The system is validated when the solution transitions completely from bright red to dark brown.

  • Remove the DCM via vacuum distillation until a dry, dark residue remains.

Step 2: Substrate Preparation & Initiation 4. Charge the reactor with freshly distilled racemic methyl glycidate (1.0 equivalent). Stir to dissolve the activated Co(III) catalyst residue. 5. Cool the reactor jacket to 4°C. 6. Begin dosing distilled water (0.55 equivalents) via a mass flow controller. 7. Self-Validating Control: Interlock the dosing pump to the internal temperature. If Tinternal​ > 20°C, the pump automatically pauses. This ensures the exotherm never compromises the thermodynamic stability of the epoxide.

Step 3: In-Process Control (IPC) & Validation 8. Once water dosing is complete, adjust the jacket to maintain an internal temperature of 20°C. 9. Endpoint Validation: After 12 hours, sample the reaction mixture and analyze via chiral Gas Chromatography (GC). The kinetic resolution is complete only when the unreacted (R)-methyl glycidate reaches >99% ee. If ee < 99%, continue stirring and sample every 2 hours. The system validates its own completion.

Step 4: Product Isolation 10. Transfer the crude reaction mixture to a Wiped-Film Evaporator (WFE) equipped with a high-vacuum system (<1 mmHg). 11. Set the evaporator jacket to 60°C. The highly volatile (R)-methyl glycidate will rapidly vaporize and condense in the cold trap, leaving the (S)-diol and catalyst in the heavy residue. 12. Yield & Purity: The resulting distillate is pure (R)-Methyl Oxirane-2-Carboxylate (>99% ee, >40% isolated yield based on the racemate).

References

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. unipd.it.
  • Oxiranecarboxylic Acid, Methyl Ester, (2S) - Organic Syntheses Procedure. orgsyn.org.
  • US6693206B2 - Hydrolytic kinetic resolution of epoxides. google.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 2-Methyloxirane-2-Carboxylic Acid

Executive Summary 2-Methyloxirane-2-carboxylic acid, a chiral epoxide, represents a class of molecules where the precise three-dimensional arrangement of atoms is not merely an academic detail but a critical determinant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyloxirane-2-carboxylic acid, a chiral epoxide, represents a class of molecules where the precise three-dimensional arrangement of atoms is not merely an academic detail but a critical determinant of its biological activity and chemical reactivity. For researchers in synthetic chemistry and drug development, unambiguous confirmation of its absolute stereochemistry is paramount. This guide provides an in-depth comparison of the analytical methodologies available for this purpose, establishing single-crystal X-ray crystallography as the definitive "gold standard." We will explore the causality behind experimental choices, present detailed, field-proven protocols, and compare the rich, unambiguous data from crystallography with the complementary information provided by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

The Imperative of Stereochemical Integrity

In the realm of pharmacology and material science, enantiomers—non-superimposable mirror-image isomers—can have dramatically different properties. One enantiomer of a drug might be therapeutic, while the other could be inert or, in the worst case, toxic. 2-Methyloxirane-2-carboxylic acid possesses a quaternary stereocenter, making the synthesis of enantiomerically pure samples a common goal. Consequently, validating the success of such a synthesis is a non-negotiable step. While many techniques can suggest the structure or purity, only a select few can provide irrefutable proof of the absolute configuration. Among these, single-crystal X-ray crystallography is unique in its ability to provide a direct visualization of the molecular structure in three-dimensional space.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone as the most powerful method for determining the absolute structure of a chiral molecule.[1][2] It does not rely on inference or comparison to standards but on the fundamental interaction of X-rays with the electron clouds of the atoms within a highly ordered crystal lattice.[3] The resulting diffraction pattern, when analyzed, yields a precise 3D electron density map from which atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry can be determined.[4][5]

The Principle of Unambiguous Assignment: Anomalous Dispersion

The ability to determine absolute configuration hinges on a phenomenon called anomalous dispersion (or resonant scattering).[6] When the X-ray energy is near the absorption edge of an atom, subtle phase shifts occur in the scattered X-rays. This effect breaks Friedel's Law, meaning that the diffraction pattern is no longer perfectly centrosymmetric. The intensities of specific pairs of reflections (known as Bijvoet pairs) will be slightly different.[7] This difference, though small, is measurable and directly relates to the absolute arrangement of the atoms.

The refinement of this data yields the Flack parameter , a single value that serves as a powerful indicator of the correct enantiomer.[8][9]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the modeled absolute configuration is correct.[7]

  • A value close to 1 suggests that the inverted structure is the correct one.[7]

  • A value near 0.5 may indicate a racemic crystal or twinning.[7]

Modern diffractometers and computational methods have advanced to the point where the absolute configuration of light-atom molecules, like 2-methyloxirane-2-carboxylic acid (composed only of C, H, and O), can often be determined reliably, provided the crystal quality is high.[5][6]

Visualization: The X-ray Crystallography Workflow

The path from a synthesized powder to a validated 3D structure is a multi-step process requiring patience and precision.

xray_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Purified Compound (2-Methyloxirane-2-carboxylic Acid) B Screening Crystallization Conditions (Solvent, Temperature, Method) A->B C Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) B->C D Harvest High-Quality Crystal (>0.1 mm, No visible defects) C->D E Mount Crystal on Goniometer D->E F X-ray Diffraction Experiment (Monochromatic X-ray Source) E->F G Collect Reflection Intensities & Angles F->G H Determine Unit Cell & Space Group G->H I Solve Phase Problem (Generate Initial Electron Density Map) H->I J Build & Refine Atomic Model I->J K Determine Absolute Configuration (Calculate Flack Parameter) J->K L Final Structure Validation & CIF Generation K->L

Caption: Workflow for Single-Crystal X-ray Crystallography.

Field-Proven Experimental Protocol: Crystallizing 2-Methyloxirane-2-Carboxylic Acid

While no public crystal structure for the parent 2-methyloxirane-2-carboxylic acid is currently available in the Cambridge Structural Database (CSD)[10], this protocol outlines the best-practice approach for obtaining diffraction-quality crystals of such a small, polar, and potentially challenging molecule. The tendency of carboxylic acids to form strong hydrogen-bonded dimers is a key structural feature to leverage.[11]

Objective: To grow single crystals of 2-methyloxirane-2-carboxylic acid suitable for X-ray diffraction.

Materials:

  • Purified 2-methyloxirane-2-carboxylic acid (>98% purity).

  • A selection of high-purity solvents (e.g., ethanol, ethyl acetate, acetone, acetonitrile, water, hexane).

  • Small glass vials (1-2 mL) or a micro-crystallization plate.

  • Microscope for crystal inspection.

Methodology: Slow Evaporation & Vapor Diffusion

  • Solubility Screening: Begin by determining the compound's solubility in a range of solvents. The ideal solvent is one in which the compound is moderately soluble—not too soluble, not too insoluble.

  • Protocol A: Slow Evaporation

    • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Loosely cover the vial (e.g., with parafilm pierced with a few pinholes) to allow the solvent to evaporate very slowly over several days to weeks at a constant temperature.

    • Monitor the vial periodically under a microscope for the formation of small, well-defined crystals.

  • Protocol B: Vapor Diffusion (Recommended for milligram quantities)[12]

    • This is often the most successful method for small molecules.[12]

    • Prepare a concentrated solution of the compound in a good solvent (e.g., acetone). Place a small drop (5-10 µL) of this solution on a siliconized glass cover slip.

    • In a well of a crystallization plate or a small beaker, place a larger volume (0.5-1 mL) of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane).

    • Invert the cover slip and seal the well or beaker.

    • The vapor of the more volatile "poor" solvent will slowly diffuse into the drop of the "good" solvent. This gradually decreases the solubility of the compound, promoting slow and orderly crystal growth.

  • Crystal Harvesting:

    • Once crystals of suitable size (ideally >0.1 mm in all dimensions) and quality (transparent, no cracks) have formed, carefully harvest one using a cryo-loop.[3]

    • Immediately mount the crystal on the goniometer of the X-ray diffractometer for data collection.

A Comparative Guide: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate answer, it is not always feasible or necessary. Other techniques provide valuable, often complementary, information about the molecule's structure and purity. The choice of method depends on the sample, the available equipment, and the specific question being asked.[13]

Data Presentation: Comparison of Analytical Methodologies
FeatureX-ray CrystallographyNMR SpectroscopyChiral HPLCVibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystal.[3]Nuclear spin transitions in a magnetic field.[14]Differential interaction with a Chiral Stationary Phase (CSP).[15]Differential absorption of circularly polarized infrared light.[16]
Sample Requirement High-quality single crystal.~5-25 mg in deuterated solvent.[14]Micrograms in mobile phase.~1-10 mg in solution.
Determines Connectivity? Yes (Unambiguous) Yes (Primary Use) NoNo
Determines Relative Stereochemistry? Yes (Unambiguous) Yes (via coupling constants, NOE)[14][17]NoNo
Determines Absolute Stereochemistry? Yes (Directly, via anomalous dispersion) [6]Indirectly (with chiral derivatizing agents, e.g., Mosher's)[13]No (Separates enantiomers but does not assign them)Yes (by comparison to DFT calculation)[16]
Determines Enantiomeric Purity (%ee)? No (analyzes a single crystal)Yes (with chiral shift reagents)Yes (Primary Use) No
Key Advantage Definitive, 3D structural proof.Excellent for connectivity in solution.Accurate quantification of enantiomeric ratio.Determines absolute configuration in solution; no crystal needed.[16]
Key Limitation Requires a high-quality single crystal. [2][4]Absolute configuration requires derivatization.Does not provide structural information.Requires significant computational resources and expertise.
Visualization: A Decision-Making Framework

decision_tree A Start: Validate Structure of 2-Methyloxirane-2-carboxylic Acid B Need to confirm connectivity and relative stereochemistry? A->B C Perform 1H and 13C NMR Spectroscopy B->C Yes D Need to determine enantiomeric purity (%ee)? B->D No C->D E Develop Chiral HPLC Method D->E Yes F Need definitive proof of ABSOLUTE stereochemistry? D->F No E->F G Can you grow a high-quality single crystal? F->G Yes L End: Structure Fully Validated F->L No H Perform Single-Crystal X-ray Crystallography G->H Yes I Is the sample in solution and no crystal is available? G->I No H->L J Perform VCD Spectroscopy (Requires DFT calculation) I->J Yes K Use NMR with Chiral Derivatizing Agent (e.g., Mosher's) I->K Alternative J->L K->L

Caption: Decision tree for selecting a structural validation method.

In-Depth Protocols for Alternative Methods

NMR is the workhorse for confirming that the correct molecular skeleton has been synthesized.[14] For epoxides, specific chemical shifts are highly indicative.

  • ¹H NMR: Protons on the epoxide ring are expected in the 2.5-3.5 ppm range.[14][18] The coupling constants between them can help define their cis or trans relationship.

  • ¹³C NMR: The carbon atoms of the epoxide ring typically resonate between 40-60 ppm.[14][18] Their chemical shifts can be used to infer the stereochemistry.[17][19]

Experimental Steps:

  • Sample Preparation: Dissolve 5-25 mg of purified 2-methyloxirane-2-carboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14]

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Data Analysis:

    • Confirm the presence of all expected proton and carbon signals.

    • Verify the connectivity through analysis of COSY and HSQC spectra.

    • Analyze coupling constants and, if necessary, perform NOE experiments to establish the relative stereochemistry of all substituents.

This technique is essential for quantifying the success of an asymmetric synthesis.[15]

Experimental Steps:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for carboxylic acids. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[20]

  • Mobile Phase Development:

    • Start with a typical normal-phase mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol).[20]

    • To improve peak shape for the acidic analyte, add a small amount of an acidic modifier, like acetic acid or trifluoroacetic acid (TFA), to the mobile phase.[20]

  • Method Optimization: Prepare a solution of the racemic compound and inject it onto the column. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Quantification: Once the method is optimized, inject a solution of the synthesized sample. The enantiomeric excess (%ee) is calculated from the integrated area of the two peaks: %ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Conclusion: An Integrated Approach to Certainty

The structural validation of a chiral molecule like 2-methyloxirane-2-carboxylic acid is a multi-faceted task. While NMR spectroscopy confirms the molecular framework and chiral HPLC quantifies enantiomeric purity, single-crystal X-ray crystallography remains the only technique that provides direct, unambiguous, and irrefutable proof of the absolute three-dimensional structure. Its ability to deliver a complete molecular picture—from connectivity to absolute configuration—in a single experiment solidifies its position as the gold standard in chemical and pharmaceutical research. When the highest level of certainty is required, the effort to obtain a single crystal is an investment that pays unparalleled dividends in scientific rigor and confidence.

References

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  • Flack, H. D. (2009). The Use of X-ray crystallography to determine absolute configuration. For Peer Review. Available at: [Link]

  • Bhushan, R., & Arora, M. (2006). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 20(3), 271-277. Available at: [Link]

  • Flack parameter - Online Dictionary of Crystallography. (2019, March 26). International Union of Crystallography. Retrieved March 21, 2026, from [Link]

  • Flack parameter – Chemical Crystallography. (2020, September 26). University of Glasgow. Retrieved March 21, 2026, from [Link]

  • Coles, S. J. (2020). Howard Flack and the Flack Parameter. Symmetry, 12(10), 1601. Available at: [Link]

  • Cravero, R. M., et al. (2002). The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. Canadian Journal of Chemistry, 80(6), 774-778. Available at: [Link]

  • Spectroscopy of Ethers and Epoxides. (2020, February 7). Oregon State University. Retrieved March 21, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved March 21, 2026, from [Link]

  • Miller, L., & Weyker, C. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents, WO2008144198A1.
  • Castañeda-Gómez, A., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry, 81(23), 11645-11654. Available at: [Link]

  • Cravero, R. M., et al. (2002). The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. ResearchGate. Available at: [Link]

  • Buma, W. J., et al. (2007). Determination of absolute configuration of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 13-17. Available at: [Link]

  • Absolute Configuration. (n.d.). MIT Department of Chemistry. Retrieved March 21, 2026, from [Link]

  • Ahlin, J., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available at: [Link]

  • Haffou, I., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Molecules, 27(22), 7765. Available at: [Link]

  • Li, W., et al. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. Available at: [Link]

  • Harada, N., et al. (2003). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1124-1135. Available at: [Link]

  • Blagoveshchenskii, D. V., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2169. Available at: [Link]

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  • Cambridge Structure Database (CSD). (n.d.). MatDaCs. Retrieved March 21, 2026, from [Link]

  • (2r)-2-methyloxirane-2-carboxylic acid (C4H6O3). (n.d.). PubChemLite. Retrieved March 21, 2026, from [Link]

  • 2-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 11159297. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Smaihi, M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Crystals, 11(10), 1172. Available at: [Link]

  • (2R)-2-methyloxirane-2-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Koppenhoefer, B., et al. (1988). (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Organic Syntheses, 66, 151. Available at: [Link]

  • Harris, K. D. M., et al. (1998). Crystal Structure Solution from Powder X-ray Diffraction Data: The Development of Monte Carlo Methods To Solve the Crystal Structure of the γ-Phase of 3-Chloro-trans-cinnamic Acid. Journal of the American Chemical Society, 120(50), 13070-13076. Available at: [Link]

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Comparative

Understanding the Catalytic Landscape: Homogeneous vs. Heterogeneous Systems

An In-Depth Comparative Guide to Catalysts for the Epoxidation of Methacrylic Acid The catalytic epoxidation of methacrylic acid to produce 2-methyl-oxirane-2-carboxylic acid, commonly known as glycidic acid, is a pivota...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Catalysts for the Epoxidation of Methacrylic Acid

The catalytic epoxidation of methacrylic acid to produce 2-methyl-oxirane-2-carboxylic acid, commonly known as glycidic acid, is a pivotal transformation in modern synthetic chemistry. Glycidic acid serves as a versatile building block for pharmaceuticals, fine chemicals, and specialty polymers.[1][2] The drive towards greener and more sustainable chemical processes has intensified research into catalytic systems that utilize environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being a prime candidate due to its high active oxygen content and the generation of only water as a byproduct.[3][4][5]

This guide provides a comparative analysis of prominent catalyst families for the epoxidation of methacrylic acid. We will delve into the mechanistic nuances, performance metrics, and practical considerations associated with heterogeneous, homogeneous, and biocatalytic systems, offering researchers and process development professionals a comprehensive resource for catalyst selection and experimental design.

The choice between a homogeneous and a heterogeneous catalyst is a fundamental decision in process design, with significant implications for reaction kinetics, selectivity, and downstream processing.

  • Homogeneous Catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent.[6][7] This offers the advantage of high diffusivity and excellent contact between the catalyst's active sites and the substrate, often leading to high activity and selectivity under mild reaction conditions.[8] However, the primary drawback is the often difficult and energy-intensive separation of the catalyst from the product mixture, which complicates recycling and can lead to product contamination.[8]

  • Heterogeneous Catalysts exist in a different phase, usually a solid catalyst suspended in a liquid reaction medium.[6][7] Their principal advantage is the ease of separation from the reaction mixture by simple filtration, which facilitates catalyst recycling and ensures a product free of catalyst residues.[3] While potentially limited by mass transfer, well-designed heterogeneous systems can achieve performance comparable to their homogeneous counterparts.[8]

Heterogeneous Catalysts: The Workhorses of Industrial Oxidation

Titanium Silicalite-1 (TS-1)

Titanium Silicalite-1 (TS-1) is a cornerstone of industrial oxidation catalysis. It is a crystalline aluminosilicate zeolite with an MFI framework structure where a small fraction of silicon atoms in the tetrahedral sites are isomorphically substituted by titanium atoms.[9][10] This unique structure makes TS-1 an exceptionally effective and shape-selective catalyst for oxidation reactions using aqueous H₂O₂.[11]

Mechanism and Active Sites: The catalytic activity of TS-1 is attributed to isolated, tetrahedrally coordinated Ti(IV) sites within the zeolite framework.[9][12] The reaction mechanism involves the activation of hydrogen peroxide on these titanium centers to form a highly reactive titanium-hydroperoxo species (Ti-OOH).[13][14][15] This intermediate is responsible for transferring an oxygen atom to the double bond of methacrylic acid in the rate-determining step.[13][15] The confined environment of the zeolite pores influences the reaction's selectivity.

TS1_Mechanism cluster_catalyst TS-1 Zeolite Pore cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ti_IV Framework Ti(IV) Site Ti_OOH Titanium Hydroperoxo (Active Species) H2O2 H₂O₂ H2O2->Ti_OOH Activation on Ti site MAA Methacrylic Acid (MAA) MAA_Complex MAA approaches active site MAA->MAA_Complex Glycidic_Acid Glycidic Acid Ti_OOH->Glycidic_Acid Oxygen Transfer (Rate-Determining Step) H2O H₂O Ti_OOH->H2O Releases Water Glycidic_Acid->Ti_IV Catalyst Regeneration

Performance Insights: TS-1 is renowned for its high selectivity in the epoxidation of small olefins like propylene.[9] Its performance is highly dependent on factors such as crystal size, Ti content and coordination state, and the absence of extra-framework titanium species, which can promote the unproductive decomposition of H₂O₂.[12][16] Achieving high turnover frequencies often requires optimization of the synthesis method to produce small, uniform crystals with a high density of active framework Ti sites.[16]

Homogeneous Catalysts: Precision and High Activity

Polyoxometalates (POMs)

Polyoxometalates are a diverse class of metal-oxygen cluster anions that have demonstrated remarkable activity as catalysts for H₂O₂-based epoxidations.[17][18] Keggin-type structures, such as dodecatungstophosphoric acid (H₃PW₁₂O₄₀), are among the most studied.[18]

Mechanism and Causality: The catalytic cycle often involves the reaction of the POM with H₂O₂ to form reactive peroxo or hydroperoxo species.[19][20] These species are highly electrophilic, enabling efficient oxygen transfer to the electron-rich double bond of an olefin.[19] The ability to tune the electronic and steric properties of POMs by substituting different metals allows for the rational design of catalysts with enhanced activity and selectivity. Some POM systems can achieve very high conversion (>90%) and selectivity (≥99%) for various olefins.[3]

Manganese (Mn) Complexes

Homogeneous manganese complexes are versatile and powerful oxidation catalysts.[21] Their activity is critically dependent on the ligand architecture, which influences the electronic properties and stability of the catalytically active high-valent manganese-oxo species.[22]

Mechanism and Causality: The reaction with an oxidant like H₂O₂ generates a highly electrophilic high-valent Mn(IV)-oxo or Mn(V)-oxo species.[22][23] This powerful oxidizing agent then epoxidizes the olefin. For instance, manganese salts combined with a bicarbonate buffer can form a peroxymonocarbonate intermediate, which is crucial for the epoxidation process under mild, environmentally friendly conditions.[23] The use of chiral aminopyridine ligands has enabled the development of systems capable of highly enantioselective epoxidations, which is of great interest in pharmaceutical synthesis.[21]

Comparative Performance Data

The selection of a catalyst system requires a careful evaluation of its performance under specific reaction conditions. The table below summarizes typical performance characteristics and practical considerations for the discussed catalyst families.

Catalyst TypeTypical ConversionTypical SelectivityKey AdvantagesKey Disadvantages
TS-1 (Heterogeneous) Moderate to HighHigh to Very HighExcellent reusability; easy product separation; industrially proven.[3][9]Mass transfer limitations possible; activity sensitive to synthesis method.[12]
Polyoxometalates (Homogeneous) High to Very HighVery High (often >99%)Extremely high activity and selectivity; tunable structure.[3][18]Difficult catalyst separation and recycling; potential for catalyst degradation.[8]
Manganese Complexes (Homogeneous) HighGood to HighHigh activity; tunable reactivity via ligand design; potential for enantioselectivity.[21][22]Catalyst separation challenges; potential for ligand degradation and side reactions.[8]

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate comparison of catalyst performance.

General Protocol for Epoxidation of Methacrylic Acid

This procedure provides a framework for conducting the epoxidation reaction. Specific quantities, temperatures, and reaction times should be optimized based on the chosen catalyst and literature precedents.

Workflow cluster_setup 1. Reaction Setup cluster_charging 2. Reagent Charging cluster_reaction 3. Reaction Execution cluster_analysis 4. Monitoring & Work-up cluster_separation 5. Product Isolation & Catalyst Recovery A Equip a 3-necked flask with a condenser, magnetic stirrer, and dropping funnel. B Charge flask with methacrylic acid, solvent (e.g., methanol, acetonitrile), and catalyst. A->B C Heat mixture to the desired temperature (e.g., 60-80°C). B->C D Add H₂O₂ (30% aq.) dropwise via dropping funnel over 1-2 hours. C->D E Maintain temperature and stir vigorously for 4-24 hours. D->E F Monitor reaction progress by taking aliquots for GC or HPLC analysis. E->F G After completion, cool the mixture and quench excess H₂O₂ (e.g., with Na₂SO₃). F->G H Filter to remove heterogeneous catalyst. (For homogeneous, proceed to extraction). G->H I Extract product with an organic solvent. Dry, and concentrate under vacuum. H->I J Wash, dry, and calcine (if needed) the heterogeneous catalyst for reuse. H->J

Step-by-Step Methodology:

  • Reactor Assembly: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen) if required by the catalyst.

  • Reagent Loading: To the flask, add the methacrylic acid, the chosen solvent (e.g., methanol or acetonitrile), and the catalyst (e.g., 1-5 mol% for homogeneous, 5-10 wt% for heterogeneous).

  • Temperature Control: Heat the stirred mixture to the target reaction temperature (typically 60-80°C) using an oil bath.

  • Oxidant Addition: Slowly add the hydrogen peroxide solution (e.g., 30% aqueous) to the reaction mixture via the dropping funnel over a period of 1-2 hours. This controlled addition is crucial to maintain temperature and prevent the dangerous decomposition of H₂O₂.

  • Reaction Monitoring: Allow the reaction to proceed for the predetermined time (e.g., 4-24 hours), taking small aliquots periodically to monitor the conversion of methacrylic acid and the formation of glycidic acid using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted hydrogen peroxide by slowly adding a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a test with peroxide strips indicates its absence.

  • Catalyst and Product Separation:

    • For Heterogeneous Catalysts: Separate the catalyst by filtration. The solid catalyst can then be washed with solvent, dried, and potentially calcined for reuse.[3]

    • For Homogeneous Catalysts: Proceed with a liquid-liquid extraction. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

  • Purification: Purify the crude glycidic acid product by techniques such as vacuum distillation or column chromatography, if necessary.

Conclusion and Future Outlook

The choice of catalyst for the epoxidation of methacrylic acid is a trade-off between activity, selectivity, and process viability. Heterogeneous catalysts like TS-1 offer robustness and ease of handling, making them suitable for large-scale, continuous processes. Homogeneous systems, including polyoxometalates and manganese complexes , provide exceptional activity and selectivity, which is ideal for fine chemical synthesis where product purity is paramount, provided the challenges of catalyst separation can be overcome.

Future research will likely focus on developing hybrid systems that bridge the gap between homogeneous and heterogeneous catalysis, such as immobilizing highly active molecular catalysts on solid supports. Furthermore, the exploration of biocatalytic routes, while still nascent for this specific transformation, holds promise for unparalleled selectivity under exceptionally mild conditions, aligning perfectly with the overarching goals of green and sustainable chemistry.[24]

References

  • Title: Epoxidation Reaction of Unsaturated Hydrocarbons with H2O2 over Defect TS-1 Investigated by ONIOM Method: Formation of Active Sites and Reaction Mechanisms Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Transition Metal Manganese and Main Group Gallium Complexes as Catalysts for Alkene Epoxidation Source: AUETD Home URL: [Link]

  • Title: Amphiphilic peroxo polyoxometalate as reaction control phase transfer catalyst for efficient epoxidation of olefins Source: Micro & Nano Letters - IET Digital Library URL: [Link]

  • Title: Highly efficient epoxidation of olefins with hydrogen peroxide oxidant using modified silver polyoxometalate catalysts Source: Academic Journals URL: [Link]

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  • Title: Glycidic acid Source: Wikipedia URL: [Link]

  • Title: Hybridization of Keggin polyoxometalates for epoxidation catalysis Source: DIAL@UCLouvain URL: [Link]

  • Title: Manganese‐Catalyzed Enantioselective Dearomative Epoxidation of Naphthalenes with Aqueous Hydrogen Peroxide Source: PMC URL: [Link]

  • Title: Mechanistic Insights into Alkene Epoxidation with H2O2 by Ti- and other TM-Containing Polyoxometalates: Role of the Metal Nature and Coordination Environment Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Hydrogen Peroxide as Green Oxidant: Mechanistic Insight in the Direct Synthesis and Application Source: Åbo Akademi University Research Portal URL: [Link]

  • Title: Homogeneous vs Heterogeneous Catalysts Source: Course Hero URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of Hybrid Epoxy Methacrylate Resin Based on Diglycidyl Ethers and Coatings Preparation via Cationic and Free-Radical Photopolymerization Source: MDPI URL: [Link]

  • Title: TS-1 Molecular Sieve Source: ACS Material URL: [Link]

  • Title: The TS-1 epoxidation catalyst a, Representation of TS-1, which is used... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Titanium Silicalite-1 with High Catalytic Performance for 1-Butene Epoxidation by Eliminating the Extraframework Ti Source: PMC URL: [Link]

  • Title: Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation Source: Frontiers in Chemistry URL: [Link]

  • Title: Day 25- Homogeneous and Heterogeneous Catalysis Source: Chemistry LibreTexts URL: [Link]

  • Title: What is the difference between a homogeneous and a heterogeneous catalyst? Source: YouTube URL: [Link]

  • Title: A Review of the Biotechnological Production of Methacrylic Acid Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Sources

Validation

Biological Activity of 2-Methyloxirane-2-Carboxylic Acid vs. Ester Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently consult with research teams struggling to translate cell-free enzymatic data into robust in vivo efficacy. A classic pitfall in metabolic and protease inhibitor drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to translate cell-free enzymatic data into robust in vivo efficacy. A classic pitfall in metabolic and protease inhibitor drug development involves the oxirane-2-carboxylic acid pharmacophore. Whether you are targeting Carnitine Palmitoyltransferase 1 (CPT-1) with Etomoxir or Cathepsin B with E64d, understanding the profound behavioral differences between the free 2-methyloxirane-2-carboxylic acid and its esterified derivatives is critical for experimental success.

This guide provides an objective, data-backed comparison of these two chemical forms, detailing the causality behind their distinct biological activities and providing self-validating protocols for your laboratory workflows.

The Prodrug Paradigm: Structural and Mechanistic Divergence

The core pharmacophore, 2-methyloxirane-2-carboxylic acid (often referred to as 2-methylglycidic acid), is a highly reactive epoxide. In biological systems, the oxirane ring undergoes nucleophilic attack by active-site residues (such as the catalytic cysteine in proteases or CoA-dependent enzymes), leading to irreversible covalent inhibition [1].

However, the free carboxylic acid presents a significant pharmacokinetic hurdle: at physiological pH (7.4), it is heavily ionized. This negative charge severely restricts passive diffusion across the lipophilic plasma membrane. To circumvent this, medicinal chemists employ an ester prodrug strategy (e.g., ethyl or methyl esters).

The ester derivative is neutral and highly lipophilic, allowing rapid cellular entry. Once inside the cytosol, ubiquitous intracellular carboxylesterases (such as hCE-1 and hCE-2) hydrolyze the ester back into the free acid [2]. Because the resulting acid is charged, it becomes "trapped" inside the cell, accumulating to high local concentrations where it can be further activated (e.g., into a CoA-ester) to bind its target [3].

Pathway Ester Ester Derivative (Lipophilic Prodrug) Esterase Intracellular Carboxylesterases Ester->Esterase Passive Diffusion Acid Free Carboxylic Acid (Trapped Intermediate) Synthetase Acyl-CoA Synthetase Acid->Synthetase ATP + CoA CoA CoA-Adduct (Active Inhibitor) Target Target Enzyme (e.g., CPT-1) CoA->Target Covalent Binding Esterase->Acid Hydrolysis Synthetase->CoA Activation

Metabolic activation pathway of oxirane-2-carboxylic acid ester prodrugs in target cells.

Quantitative Comparison: Acid vs. Ester

To select the correct compound for your specific assay, you must align the physicochemical properties of the molecule with the biological complexity of your model. Applying an ester prodrug to a purified enzyme assay will invariably yield a false negative, as the system lacks the esterases required for activation.

Table 1: Physicochemical & Pharmacological Comparison
Parameter2-Methyloxirane-2-Carboxylic Acid (Free Acid)Ester Derivative (e.g., Ethyl Ester)
Charge at pH 7.4 Anionic (-1)Neutral (0)
Cellular Permeability PoorExcellent
Primary Biological Role Active Intermediate / In vitro toolCell-permeable Prodrug / In vivo therapeutic
In Vitro (Cell-Free) Activity High (Requires CoA/ATP for CPT-1)Inactive (Requires enzymatic cleavage)
In Vivo Efficacy Low (Poor bioavailability)High (Rapidly absorbed and converted) [4]
Off-Target Effects Minimal at standard dosesCan induce oxidative stress at high concentrations (>100 µM)

Field-Proven Experimental Methodologies

To rigorously evaluate the biological activity of these compounds, your experimental design must be self-validating. The following protocols are designed to confirm both the pharmacokinetic conversion and the pharmacodynamic efficacy of oxirane derivatives.

Workflow Step1 Cell Culture Preparation (e.g., HepG2 or Macrophages) Step2 Compound Treatment (Ester vs. Free Acid +/- BNPP) Step1->Step2 Step3 Cell Lysis via Nitrogen Cavitation (Preserves Esterase Integrity) Step2->Step3 Pharmacokinetic Arm Step5 Seahorse XF Analyzer (Measure Functional FAO Blockade) Step2->Step5 Pharmacodynamic Arm Step4 LC-MS/MS Analysis (Quantify Acid Accumulation) Step3->Step4

Workflow comparing pharmacokinetic and pharmacodynamic profiles of oxirane derivatives.

Protocol A: Intracellular Prodrug Conversion Assay (Pharmacokinetics)

Causality Check: Why do we use nitrogen cavitation instead of standard RIPA buffer for cell lysis? Standard detergent lysis can artificially activate, degrade, or alter the localization of intracellular esterases, skewing the quantification of prodrug conversion. Nitrogen cavitation preserves organelle integrity and native enzymatic states [2].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., HepG2) at 1×106 cells/mL in complete culture medium.

  • Validation Control (Crucial): Pre-treat one control arm with 50 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 30 minutes. Self-validation: If the ester's conversion to acid is abolished by BNPP, it proves the process is enzymatically driven and not an artifact of spontaneous hydrolysis in the buffer.

  • Treatment: Spike the medium with 5 µM of the ester derivative or the free acid. Incubate at 37°C for 2 hours.

  • Harvest & Wash: Pellet cells (300 x g, 5 min, 4°C) and wash three times with ice-cold PBS to remove extracellular compound.

  • Nitrogen Cavitation: Resuspend the pellet in 10 mM Tris-HCl (pH 7.4) and subject to nitrogen cavitation (700 psi, 15 min, 4°C).

  • Extraction & LC-MS/MS: Extract the lysate with 3 volumes of HPLC-grade acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the intracellular ratio of parent ester to free acid metabolite.

Protocol B: Functional Fatty Acid Oxidation (FAO) Assay (Pharmacodynamics)

Causality Check: To prove that the ester derivative is functionally superior in cellulo, we measure Oxygen Consumption Rate (OCR) in intact cells. The free acid should show minimal effect due to poor permeability, while the ester will potently drop OCR by inhibiting CPT-1.

Step-by-Step Procedure:

  • Seahorse Setup: Plate cells in a Seahorse XF96 microplate. Starve cells in substrate-limited medium (0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine) for 24 hours prior to the assay.

  • Compound Addition: Inject the ester derivative (e.g., Etomoxir, 40 µM) or the free acid (40 µM) into the respective wells 15 minutes prior to the assay.

  • Substrate Injection: Inject Palmitate-BSA (150 µM) to stimulate fatty acid oxidation.

  • Measurement: Record OCR. A successful ester prodrug will immediately blunt the Palmitate-induced OCR spike, whereas the free acid will show a delayed or negligible response due to membrane exclusion.

Conclusion and Strategic Recommendations

When designing experiments utilizing 2-methyloxirane-2-carboxylic acid derivatives:

  • For in vitro isolated enzyme assays: Always use the free acid (and ensure necessary co-factors like CoA and ATP are present if targeting CPT-1). The ester will be inert.

  • For in cellulo or in vivo models: Always use the ester derivative . Its lipophilicity guarantees membrane penetration, leveraging the host cell's native esterases to generate the active pharmacophore exactly where it is needed.

By aligning the chemical form of the oxirane derivative with the biological complexity of your assay, you eliminate false negatives and ensure robust, reproducible data.

References

  • Etomoxir - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Drug Targeting to Monocytes and Macrophages Using Esterase-Sensitive Chemical Motifs. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • ETOMOXIR - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Cathepsin B is a New Drug Target for Traumatic Brain Injury Therapeutics: Evidence for E64d as a Promising Lead Drug Candidate. PMC - National Institutes of Health. Available at:[Link]

Comparative

confirming the absolute configuration of chiral 2-methyloxirane-2-carboxylic acid

Analytical Strategies for Confirming the Absolute Configuration of Chiral 2-Methyloxirane-2-Carboxylic Acid: A Comparative Guide Executive Summary Assigning the absolute configuration (AC) of small, highly polar chiral b...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Confirming the Absolute Configuration of Chiral 2-Methyloxirane-2-Carboxylic Acid: A Comparative Guide

Executive Summary

Assigning the absolute configuration (AC) of small, highly polar chiral building blocks is a notorious bottleneck in drug development and natural product synthesis. 2-Methyloxirane-2-carboxylic acid (Molecular Weight: 102.09 g/mol )[1] presents a unique analytical challenge: it lacks a UV-active chromophore, resists spontaneous crystallization, and exhibits complex hydrogen-bonding dynamics in solution.

This guide objectively compares three methodologies for AC determination—Vibrational Circular Dichroism (VCD), NMR with Chiral Derivatizing Agents (CDA), and Single-Crystal X-Ray Diffraction (SCXRD)—demonstrating why VCD coupled with Density Functional Theory (DFT) is the most robust, direct, and self-validating method for this specific class of chiral epoxides.

The Mechanistic Challenge & Causality Behind Method Selection

To understand why traditional methods struggle with 2-methyloxirane-2-carboxylic acid, we must analyze its structural physics:

  • The Failure of Electronic Circular Dichroism (ECD): ECD requires a conjugated π -system to absorb UV/Vis light. The electronic transitions for the epoxide ring and the carboxylic acid occur deep in the UV region (<210 nm). Attempting ECD on this molecule results in spectra dominated by solvent noise and baseline artifacts, making reliable AC assignment impossible.

  • The Crystallization Bottleneck: As a low-molecular-weight liquid or low-melting solid, the neat compound will not form the highly ordered single crystals required for SCXRD. It must be forced into a crystalline state via heavy-atom salt formation (e.g., with brucine), a thermodynamically unpredictable process.

  • Hydrogen-Bonding Dynamics (The VCD Advantage & Caveat): VCD probes the differential absorption of left and right circularly polarized infrared light during vibrational transitions[2]. Because it measures the inherent chirality of the molecular backbone (e.g., C=O stretching and epoxide ring breathing), it requires zero chemical derivatization[3]. However, in non-polar solvents like CDCl₃, carboxylic acids form strongly hydrogen-bonded cyclic dimers. This dimerization drastically shifts the C=O stretching frequency. An expert VCD workflow must explicitly account for this causality by either utilizing a competing solvent (DMSO-d₆) or explicitly modeling the dimer in silico[4].

Quantitative Method Comparison

The following table summarizes the performance metrics of the three primary analytical pathways for 2-methyloxirane-2-carboxylic acid.

ParameterVCD + DFT Modeling (Recommended)NMR + Chiral DerivatizationSingle-Crystal SCXRD
Derivatization Required None (Direct measurement)Yes (Amide/Ester formation)Yes (Heavy-atom salt formation)
Sample State Solution (CDCl₃ or DMSO-d₆)Solution (CDCl₃, Benzene-d₆)Single Crystal
Sample Requirement 5–10 mg (Fully recoverable)1–5 mg (Consumed/Altered)1–2 mg (Recoverable)
Time to Result 1–2 Days (Includes compute time)3–5 Days (Synthesis + NMR)Weeks to Months (Unpredictable)
Primary Limitation Requires accurate DFT modeling of carboxylic acid dimersProne to conformational ambiguity in the auxiliary bondCrystallization success is highly variable
Confidence Metric Enantiomeric Similarity Index (ESI) > 0.4 Δδ consistency across conformersFlack Parameter < 0.1

Experimental Protocols: Self-Validating Workflows

Protocol 1: VCD Measurement & DFT Validation (The Recommended Standard)

This protocol is a self-validating system; the experimental data is mathematically cross-examined against quantum mechanical predictions[5].

Step 1: Sample Preparation & Solvent Selection

  • Causality: You must choose between CDCl₃ and DMSO-d₆. DMSO-d₆ disrupts carboxylic acid dimers, forcing a monomeric state that is easier to compute, but it possesses a narrow IR window that obscures signals below 1400 cm⁻¹. CDCl₃ provides a wide IR window (revealing critical epoxide ring deformations at ~1250 cm⁻¹) but requires complex dimer modeling[4].

  • Action: Dissolve 10 mg of the analyte in 150 µL of CDCl₃. Load the sample into a BaF₂ cell with a 50 µm path length.

Step 2: Spectral Acquisition

  • Action: Using a VCD spectrometer (e.g., JASCO FVS-6000), acquire both unpolarized IR and VCD spectra. Accumulate scans for 4 to 6 hours at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

Step 3: Computational Modeling (The Critical Step)

  • Action: Perform a conformational search using molecular mechanics (e.g., OPLS4).

  • Causality: Because the sample is in CDCl₃, you must explicitly construct the hydrogen-bonded cyclic dimer in silico. Optimize the geometry and calculate the vibrational frequencies using DFT at the B3LYP/6-311+G(d,p) level with a Polarizable Continuum Model (PCM) for chloroform. Failure to model the dimer will result in a ~50 cm⁻¹ mismatch in the C=O stretch region, leading to a false negative alignment[4].

Step 4: Validation

  • Action: Overlay the experimental and theoretical spectra. Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.4 mathematically confirms the absolute configuration[6].

Protocol 2: NMR Derivatization Workflow (Alternative)

If VCD instrumentation is unavailable, indirect assignment via NMR is required.

Step 1: Amide Coupling

  • Action: React 2-methyloxirane-2-carboxylic acid with a chiral auxiliary, such as (R)-1-(1-naphthyl)ethylamine, using EDC/HOBt in anhydrous DCM to form a diastereomeric amide. Repeat the process with the (S)-enantiomer.

Step 2: Acquisition & Δδ Analysis

  • Action: Acquire high-resolution ¹H, COSY, and NOESY NMR spectra. Calculate the chemical shift differences ( Δδ=δR​−δS​ ) for the epoxide protons and the C2-methyl group.

  • Causality: The spatial orientation of the naphthyl ring will anisotropically shield specific protons depending on the epoxide's stereochemistry. However, validate the rigidity of the amide bond using NOESY cross-peaks; excessive conformational rotation can invert the expected shielding effects, leading to erroneous AC assignments.

Workflow Visualization

The following diagram maps the logical pathways, required interventions, and validation metrics for each analytical strategy.

G Start 2-Methyloxirane-2-carboxylic Acid (Target Molecule) VCD VCD + DFT (Recommended Method) Start->VCD NMR NMR + Chiral Derivatization (Alternative Method) Start->NMR XRD Single-Crystal XRD (Traditional Standard) Start->XRD VCD_Step Measure IR/VCD in CDCl3 Model Explicit Dimers VCD->VCD_Step NMR_Step Amide Coupling with Chiral Amine NMR->NMR_Step XRD_Step Heavy-Atom Salt Crystallization XRD->XRD_Step VCD_Result Compare ESI & Match (Direct AC Determination) VCD_Step->VCD_Result NMR_Result Calculate Δδ (δR - δS) (Indirect AC Determination) NMR_Step->NMR_Result XRD_Result Flack Parameter < 0.1 (Direct AC Determination) XRD_Step->XRD_Result

Workflow comparison for absolute configuration determination of 2-methyloxirane-2-carboxylic acid.

References

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger, Inc. Available at:[Link]

  • Absolute Configuration by VCD. BioTools. Available at: [Link]

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. Available at:[Link]

  • Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Beyond optical rotation: what's left is not always right in total synthesis. Chemical Science, RSC Publishing. Available at:[Link]

Sources

Validation

Comprehensive Analysis of Impurities in Commercially Available 2-Methyloxirane-2-Carboxylic Acid: A Comparative Guide

Executive Summary 2-Methyloxirane-2-carboxylic acid (2-MOCA), frequently referred to in literature as 2-methylglycidic acid or methacrylic acid epoxide, is a highly reactive bi-functional intermediate. It is a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyloxirane-2-carboxylic acid (2-MOCA), frequently referred to in literature as 2-methylglycidic acid or methacrylic acid epoxide, is a highly reactive bi-functional intermediate. It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiandrogen drug Bicalutamide[1]. However, its inherent chemical reactivity—driven by a strained epoxide ring and a nucleophilic carboxylic acid—makes it highly susceptible to degradation[2].

This guide objectively compares the impurity profiles of commercially available 2-MOCA grades (Pharmaceutical vs. Standard Chemical) and establishes robust, self-validating analytical protocols for their detection, ensuring that researchers can confidently select and verify their raw materials.

Mechanistic Origins of Impurities in 2-MOCA

Understanding the causality behind impurity formation is the foundational step in analytical method development. The impurities in 2-MOCA generally fall into three distinct mechanistic categories:

  • Process Impurities: These consist of unreacted precursors, such as methacrylic acid, or residual epoxidation reagents left over from the synthesis phase.

  • Hydrolysis Products: The epoxide ring is highly susceptible to acid-catalyzed ring-opening. In the presence of trace moisture, the epoxide hydrolyzes to yield 2-methylglyceric acid (2-MG)[3].

  • Oligomers: The carboxylic acid moiety of one 2-MOCA molecule can act as a nucleophile, attacking the electrophilic epoxide ring of another molecule. This intermolecular esterification leads to dimeric and trimeric oligomers[4]. These reactions are accelerated by improper storage, elevated temperatures, and pH fluctuations[2].

ImpurityPathway MOCA 2-Methyloxirane-2-carboxylic acid (Target API Intermediate) Water Hydrolysis (H2O, H+) MOCA->Water Ring Opening Oligomer Ester/Ether Oligomers (Dimeric/Trimeric Impurities) MOCA->Oligomer Nucleophilic Addition (Epoxide + Acid) MG 2-Methylglyceric acid (Hydrolysis Impurity) Water->MG MG->Oligomer Condensation Precursors Methacrylic Acid / Epoxidation Reagents (Process Impurities) Precursors->MOCA Synthesis

Mechanistic pathway of 2-MOCA degradation and impurity formation.

Comparative Analysis: Pharmaceutical Grade vs. Standard Chemical Grade

When sourcing 2-MOCA for drug development, the choice of supplier grade directly impacts downstream yield and API safety. Standard chemical grades (often utilized in atmospheric proxy studies[5]) typically lack the rigorous moisture control required to prevent 2-MG and oligomer formation. Conversely, pharmaceutical grades employ strict anhydrous synthesis and cold-chain storage to suppress nucleophilic addition.

Quantitative Impurity Profile Comparison
ParameterPharmaceutical GradeStandard Chemical GradePrimary Analytical Method
Assay (2-MOCA) 99.0% 95.0%HPLC-UV
2-Methylglyceric Acid (2-MG) 0.1%1.0% - 3.0%LC-MS/MS (HILIC)
Oligomeric Impurities 0.05%0.5% - 2.0%LC-MS/MS
Unreacted Precursors 0.1% 1.0%HPLC-UV
Moisture Content 0.2% 1.0%Karl Fischer Titration

Data synthesized from standard commercial specifications and degradation studies[6].

Analytical Workflows & Experimental Protocols

To accurately profile these diverse impurities, a multidimensional analytical approach is required. HPLC-UV is highly effective for process impurities but is insufficient for trace oligomers lacking strong chromophores; thus, LC-MS/MS must be employed as an orthogonal technique[7].

AnalyticalWorkflow Sample Commercial 2-MOCA Sample Prep Sample Preparation (Dilution & Matrix Matching) Sample->Prep HPLC HPLC-UV/DAD (Process Impurities & Assay) Prep->HPLC Aliquot A LCMS LC-MS/MS (HILIC) (Trace Oligomers & 2-MG) Prep->LCMS Aliquot B Chiral Chiral Chromatography (Enantiomeric Purity) Prep->Chiral Aliquot C Data Impurity Profile Synthesis (Quantitation & Qualification) HPLC->Data LCMS->Data Chiral->Data

Multidimensional analytical workflow for 2-MOCA impurity profiling.

Protocol 1: HPLC-UV/DAD for Process Impurities and Assay

Causality & Design: Reversed-phase chromatography is ideal for separating 2-MOCA from its less polar precursors. However, 2-MOCA contains an ionizable carboxylic acid. We utilize a low-pH phosphate buffer to ensure the acid remains protonated (neutral), thereby preventing peak tailing and increasing retention on the stationary phase[6].

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a Zorbax Eclipse XDB C8 column (4.6 × 250 mm, 5 µm)[1].

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.05 M Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid) and Mobile Phase B (Acetonitrile). Note: The acidic pH is critical for analyte protonation.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the 2-MOCA sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Self-Validation (SST): Inject a blank (diluent only) to confirm no baseline interference. Inject a resolution standard containing 2-MOCA and methacrylic acid; the system is only valid for quantitation if the resolution factor ( Rs​ ) is ≥2.0 .

  • Detection: Monitor absorbance at 210 nm, which is optimal for the carboxylate chromophore.

Protocol 2: LC-MS/MS for Trace 2-MG and Oligomers

Causality & Design: 2-Methylglyceric acid (2-MG) is highly polar and elutes in the void volume of standard C18 columns, leading to severe ion suppression. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to provide orthogonal retention based on analyte partitioning into a water-enriched layer on the stationary phase[7]. Negative electrospray ionization (ESI-) is selected because carboxylic acids readily deprotonate to form [M−H]− ions.

Step-by-Step Methodology:

  • System Preparation: Equip an LC-MS/MS system with a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase Formulation: Prepare Mobile Phase A (10 mM Ammonium formate in water, pH 4.5) and Mobile Phase B (Acetonitrile). The ammonium formate provides necessary ionic strength for HILIC partitioning without suppressing MS signals.

  • Isocratic Elution: Maintain a highly organic mobile phase (85% B) to ensure a stable aqueous layer on the HILIC stationary phase. Flow rate: 0.3 mL/min.

  • Sample Preparation: Dilute the 2-MOCA sample 1:100 in Acetonitrile. Crucial: Do not use water as the diluent, as introducing excess water will disrupt the HILIC partitioning mechanism and cause severe peak distortion.

  • Self-Validation (SST): Run a matrix spike control. Spike a known concentration of 2-MG standard into the sample matrix to verify recovery (acceptable range: 90-110%) and rule out matrix-induced ion suppression.

  • Detection: Operate the mass spectrometer in ESI- mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for 2-MG ( m/z 119 75) and dimeric oligomers ( m/z 221 119)[7].

Conclusion

The commercial viability of 2-methyloxirane-2-carboxylic acid in pharmaceutical synthesis relies heavily on stringent impurity control. By understanding the mechanistic pathways of hydrolysis and oligomerization, researchers can select the appropriate commercial grade and implement robust, self-validating analytical methods to ensure API integrity and safety.

References

  • Claeys, M., & Maenhaut, W. (2021). Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art. Atmosphere, 12(6), 728. URL:[Link][3]

  • Jiang, K., Hill, D. R., & Elrod, M. J. (2018). Assessing the Potential for Oligomer Formation from the Reactions of Lactones in Secondary Organic Aerosols. The Journal of Physical Chemistry A, 122(1), 292-302. URL:[Link][4]

  • Mittal, A., & Shrivastava, A. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Hacettepe University Journal of the Faculty of Pharmacy, 41(2), 82-92. URL:[Link][6]

Sources

Comparative

A Comparative Guide to the Kinetic Studies of 2-Methyloxirane-2-Carboxylic Acid Ring-Opening Reactions

Introduction: The Strategic Importance of a Substituted Oxirane In the landscape of organic synthesis and pharmaceutical development, the epoxide ring is a highly valued functional group. Its inherent ring strain makes i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Substituted Oxirane

In the landscape of organic synthesis and pharmaceutical development, the epoxide ring is a highly valued functional group. Its inherent ring strain makes it susceptible to a variety of nucleophilic ring-opening reactions, providing a versatile and powerful method for introducing 1,2-difunctionalized motifs.[1][2] 2-Methyloxirane-2-carboxylic acid, a chiral tertiary epoxide, presents a particularly interesting case study. The presence of both a methyl and a carboxylic acid group on the same stereocenter introduces significant steric and electronic factors that govern the kinetics and regioselectivity of its ring-opening. Understanding the kinetics of these reactions is paramount for researchers aiming to control reaction outcomes, optimize yields, and design efficient synthetic routes for complex molecules and active pharmaceutical ingredients.

This guide provides an in-depth comparative analysis of the kinetic profiles of 2-methyloxirane-2-carboxylic acid ring-opening under various catalytic conditions. We will dissect the mechanistic underpinnings of acid-catalyzed, base-catalyzed, and nucleophile-driven pathways, supported by experimental protocols and comparative data to empower researchers in their experimental design.

Mechanistic Dichotomy: The Sₙ1/Sₙ2 Continuum in Epoxide Opening

The ring-opening of an epoxide does not always follow a discrete Sₙ1 or Sₙ2 pathway but often exists on a mechanistic continuum.[2] The reaction conditions are the primary determinant of the operative mechanism.

  • Acid-Catalyzed (Sₙ1-like) Pathway : Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group.[3] This protonation makes the epoxide more electrophilic. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge. For 2-methyloxirane-2-carboxylic acid, this is the tertiary carbon (C2), leading to a transition state with significant Sₙ1 character.[2]

  • Base-Catalyzed/Neutral (Sₙ2) Pathway : In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism.[4] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the methyl and carboxylic acid groups at C2, this attack preferentially occurs at the less substituted methylene carbon (C3).[2][4] This pathway results in a concerted bond-breaking and bond-forming process with inversion of stereochemistry at the site of attack.[4]

cluster_acid Acid-Catalyzed (Sₙ1-like) cluster_base Base-Catalyzed (Sₙ2) A_start Epoxide A_protonation Protonated Epoxide A_start->A_protonation + H⁺ A_TS Sₙ1-like Transition State A_protonation->A_TS + Nu⁻ A_product Product (Attack at C2) A_TS->A_product B_start Epoxide B_TS Sₙ2 Transition State B_start->B_TS + Nu⁻ B_product Product (Attack at C3) B_TS->B_product

Caption: Mechanistic pathways for epoxide ring-opening.

Comparative Kinetic Analysis: Acid vs. Base Catalysis

The choice of catalyst dictates not only the regiochemical outcome but also the reaction rate. The inherent structure of 2-methyloxirane-2-carboxylic acid—a tertiary epoxide—leads to distinct kinetic profiles under different conditions.

Acid-Catalyzed Ring-Opening: A Rate-Determining Carbocationic Character

In the acid-catalyzed pathway, the formation of a stable, albeit partial, tertiary carbocation at C2 is the driving force. The rate of reaction is highly dependent on the acidity of the catalyst and the nucleophilicity of the solvent or added nucleophile.

Table 1: Comparative Kinetic Data for Acid-Catalyzed Methanolysis

Catalyst (0.1 mol%) Solvent Temperature (°C) Apparent Rate Constant (k_obs, s⁻¹) Regioselectivity (C2:C3)
H₂SO₄ Methanol 25 1.5 x 10⁻³ >95:5
p-TsOH Methanol 25 8.2 x 10⁻⁴ >95:5
Sc(OTf)₃ Methanol 25 5.1 x 10⁻⁴ >95:5

| Acetic Acid | Methanol | 25 | 1.1 x 10⁻⁵ | 90:10 |

Note: Data is illustrative, based on general principles of epoxide reactivity, and will vary with specific experimental conditions.

The data clearly indicates that stronger Brønsted acids like H₂SO₄ lead to significantly faster reaction rates compared to weaker acids or Lewis acids. This is because the initial protonation of the epoxide oxygen is the rate-limiting step, and this equilibrium is more favorable with stronger acids.

start Prepare Solutions: 1. Epoxide in Deuterated Solvent 2. Acid Catalyst Solution nmr_tube Combine in NMR Tube at t=0 start->nmr_tube initial_scan Acquire Initial Spectrum (t=0) nmr_tube->initial_scan monitor Monitor Reaction Progress (Acquire Spectra over Time) initial_scan->monitor analyze Analyze Signal Integration vs. Time (e.g., disappearance of epoxide C-H) monitor->analyze kinetics Calculate Rate Constant (k_obs) analyze->kinetics

Caption: General workflow for kinetic monitoring by NMR.

Experimental Protocol: Kinetic Monitoring of Acid-Catalyzed Methanolysis by ¹H NMR

This protocol provides a framework for determining the reaction kinetics.

  • Sample Preparation:

    • Prepare a 0.1 M stock solution of 2-methyloxirane-2-carboxylic acid in a suitable deuterated solvent (e.g., MeOD).

    • Prepare a separate stock solution of the acid catalyst (e.g., 0.01 M H₂SO₄ in MeOD).

    • Ensure all glassware is scrupulously dried to avoid unwanted hydrolysis.

  • Initial Spectrum Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the starting epoxide solution to identify characteristic signals (e.g., the diastereotopic protons of the methylene group) and confirm purity.

  • Reaction Initiation and Monitoring:

    • In a clean NMR tube maintained at a constant temperature (e.g., 25°C) within the NMR spectrometer, combine the epoxide solution with the catalyst solution.

    • Immediately begin acquiring spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Process the spectra and integrate the characteristic signals of the starting material and the product(s).

    • Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The negative of the slope of this line corresponds to the observed rate constant (k_obs).

Base-Catalyzed Ring-Opening: The Dominance of Steric Hindrance

Under basic conditions, the reaction proceeds via an Sₙ2 mechanism, where steric factors are paramount.[5] The nucleophile will preferentially attack the less sterically hindered C3 position. The rate of this reaction is directly proportional to the concentration and nucleophilicity of the attacking species.

Table 2: Comparative Kinetic Data for Nucleophilic Ring-Opening

Nucleophile Solvent Temperature (°C) Apparent Rate Constant (k_obs, M⁻¹s⁻¹) Regioselectivity (C3:C2)
Sodium Azide (NaN₃) DMF 50 2.1 x 10⁻⁴ >99:1
Sodium Methoxide (NaOMe) Methanol 50 9.5 x 10⁻⁵ >99:1
Benzylamine Acetonitrile 50 3.3 x 10⁻⁵ >99:1

| Thiophenol/Et₃N | Acetonitrile | 50 | 7.8 x 10⁻⁴ | >99:1 |

Note: Data is illustrative and serves for comparative purposes.

As expected for an Sₙ2 reaction, stronger, less hindered nucleophiles like the thiophenolate anion exhibit faster reaction rates. The regioselectivity is consistently high for attack at the C3 position, highlighting the steric shielding of the C2 position by the methyl and carboxylate groups.

cluster_mech Base-Catalyzed Sₙ2 Mechanism start Epoxide + Nucleophile (Nu⁻) ts Backside Attack at C3 (Sₙ2 Transition State) start->ts intermediate Alkoxide Intermediate ts->intermediate workup Protonation (Aqueous Workup) intermediate->workup product Final Product (Attack at C3) workup->product

Caption: Signaling pathway for base-catalyzed epoxide ring-opening.

The Unique Role of the Carboxylic Acid Substituent

The carboxylic acid moiety at C2 is not a passive spectator. Its electronic and potential catalytic properties can significantly influence the reaction kinetics.

  • Electron-Withdrawing Effects : The carboxyl group is electron-withdrawing, which can enhance the electrophilicity of the epoxide carbons. However, it can also destabilize a developing positive charge in acid-catalyzed reactions, potentially slowing the reaction compared to an alkyl-substituted equivalent.[1]

  • Intramolecular Catalysis : Under neutral or slightly acidic conditions, the carboxylic acid itself can act as an intramolecular proton donor, activating the epoxide oxygen for nucleophilic attack. This can lead to complex kinetic profiles and potentially alter the regioselectivity.

  • pH-Dependence : The ionization state of the carboxylic acid (COOH vs. COO⁻) will dramatically alter its electronic influence and interaction with catalysts and nucleophiles. Kinetic studies performed at different pH values are essential to fully deconvolute these effects.

Conclusion: A Guide for Rational Reaction Design

The kinetic landscape of 2-methyloxirane-2-carboxylic acid ring-opening is a clear illustration of the fundamental principles of physical organic chemistry. The choice between acid and base catalysis provides a powerful tool for controlling the regioselectivity of the reaction, affording either the C2 or C3-attack product with high fidelity.

  • For C2 functionalization (yielding a quaternary α-hydroxy acid derivative), acid catalysis is the method of choice. Strong acids will provide faster rates, but Lewis acids may offer milder conditions and compatibility with sensitive functional groups.

  • For C3 functionalization (yielding a β-substituted α-hydroxy acid derivative), a strong nucleophile under basic or neutral conditions is required. The reaction rate will be governed by the nucleophile's intrinsic reactivity and steric profile.

This guide serves as a foundational framework. Researchers are encouraged to use the provided protocols as a starting point, optimizing parameters such as solvent, temperature, and catalyst loading for their specific systems. A thorough kinetic analysis, as outlined here, is not merely an academic exercise but a crucial step in developing robust, scalable, and predictable synthetic methodologies.

References

  • Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. (n.d.). PMC. Retrieved from [Link]

  • Comparison of the Effect of a Nucleophile on Epoxide Ring Opening Catalyzed by Potassium tert-Butoxide or Tris(pentafluorophenyl)borane. (2024). ACS Publications. Retrieved from [Link]

  • QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. (2023). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics. (2019). e-publication server of the Thüringer Universitäts- und Landesbibliothek Jena. Retrieved from [Link]

  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). (n.d.). OrgoSolver. Retrieved from [Link]

  • Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids. (2025). ResearchGate. Retrieved from [Link]

  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. (2021). ResearchGate. Retrieved from [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1966). CHIMIA. Retrieved from [Link]

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Retrieved from [Link]

Sources

Validation

assessing the purity of synthesized 2-methyloxirane-2-carboxylic acid

An in-depth technical guide by a Senior Application Scientist on establishing a robust, orthogonal analytical strategy for . Introduction: The Analytical Challenge of 2-Methylglycidic Acid 2-Methyloxirane-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on establishing a robust, orthogonal analytical strategy for .

Introduction: The Analytical Challenge of 2-Methylglycidic Acid

2-Methyloxirane-2-carboxylic acid (commonly known as 2-methylglycidic acid) is a highly valuable chiral building block in organic synthesis. However, determining its absolute chemical purity presents a unique trifecta of analytical challenges:

  • Lack of a UV Chromophore: The molecule consists only of an aliphatic epoxide and a carboxylic acid. It lacks the conjugated π -system necessary for sensitive UV/Diode-Array Detection (DAD), rendering traditional HPLC-UV methods practically blind to trace impurities[1].

  • High Polarity & Peak Tailing: The free carboxylic acid moiety causes severe hydrogen bonding with stationary phases, leading to peak tailing in both liquid and gas chromatography if not properly managed[2].

  • Chemical Instability: The highly strained three-membered oxirane ring is susceptible to acid-catalyzed ring-opening and nucleophilic attack. Aggressive derivatization techniques used for GC analysis can inadvertently degrade the analyte, creating false-positive impurity peaks.

Analytical Strategy & Workflow

Workflow cluster_0 Orthogonal Analytical Workflows A Synthesized 2-Methyloxirane-2-carboxylic acid qNMR qNMR (1H) Internal Std: Maleic Acid A->qNMR HPLC HPLC-CAD Volatile Buffer: 0.1% FA A->HPLC GC GC-FID Mild Silylation: BSTFA A->GC R1 Absolute Assay (%) qNMR->R1 R2 Trace Impurities HPLC->R2 R3 Volatile Organics GC->R3 Final Validated Purity Profile R1->Final R2->Final R3->Final

Orthogonal analytical workflows for 2-methyloxirane-2-carboxylic acid purity.

Method 1: Quantitative 1 H NMR (qNMR) – The Primary Ratio Method

Expertise & Experience (Causality): qNMR is the gold standard for determining the absolute purity of synthesized intermediates because it does not require an identical reference standard. The epoxide protons of 2-methyloxirane-2-carboxylic acid resonate in a distinct, isolated region (two doublets between 2.8–3.2 ppm), making them ideal for quantitative integration without interference from typical aliphatic impurities[3]. We utilize Maleic acid as an internal calibrant because its sharp singlet at 6.26 ppm is far removed from the analyte's signals.

Self-Validating System: To ensure the system validates itself, the relaxation delay ( D1​ ) is set to ≥5×T1​ of the slowest relaxing proton. If D1​ is too short, the integration will be artificially low. Running a preliminary inversion-recovery experiment to measure T1​ validates the chosen D1​ parameter.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 2-methyloxirane-2-carboxylic acid and ~10.0 mg of high-purity Maleic Acid (Certified Reference Material) using a microbalance (readability 0.01 mg).

  • Dissolution: Dissolve the mixture in 600 µL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1D 1 H NMR spectrum at 400 MHz or higher. Set the pulse angle to 90°, acquisition time to 4 seconds, and the relaxation delay ( D1​ ) to 30 seconds. Collect 16 to 64 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening. Phase and baseline correct the spectrum manually.

  • Quantification: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's methyl singlet (~1.5 ppm, 3H) or epoxide protons (~2.9 ppm, 1H). Calculate purity using the standard qNMR mass-balance equation.

Method 2: HPLC-CAD – High-Sensitivity Profiling of Non-Chromophoric Impurities

Expertise & Experience (Causality): Because 2-methyloxirane-2-carboxylic acid lacks a UV chromophore, traditional HPLC-DAD is inadequate[1]. Charged Aerosol Detection (CAD) provides a uniform, mass-dependent response for non-volatile and semi-volatile analytes. However, because the analyte is a semi-volatile carboxylic acid, the CAD evaporation temperature must be carefully optimized. If the temperature is too high, the analyte will evaporate with the mobile phase, destroying the signal[4].

Self-Validating System: CAD response is inherently non-linear over wide concentration ranges. The protocol is self-validated by injecting a 5-point calibration curve of the analyte (or a structurally similar surrogate) to establish the power-function response factor ( R2>0.99 on a log-log scale). A blank injection validates that the volatile buffer does not contribute to baseline drift.

Step-by-Step Protocol:

  • Column Selection: Use a mixed-mode or HILIC column (e.g., Thermo Acclaim Trinity P1, 2.1 x 100 mm, 3 µm) to retain the polar carboxylic acid without needing ion-pairing reagents.

  • Mobile Phase:

    • A: LC-MS grade Water with 0.1% Formic Acid.

    • B: LC-MS grade Acetonitrile with 0.1% Formic Acid. (Note: Non-volatile salts like phosphate will permanently ruin the CAD detector; volatile buffers are mandatory[4]).

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • CAD Settings: Set the nebulizer evaporation temperature to 35°C to preserve the semi-volatile epoxide. Set the data collection rate to 10 Hz.

  • Injection: Inject 5 µL of the sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile.

Method 3: GC-FID with Mild Derivatization – High-Resolution Volatile Profiling

Expertise & Experience (Causality): Direct GC analysis of free carboxylic acids results in severe peak tailing and irreversible adsorption onto the column liner[2]. Derivatization is required to replace the active hydrogen with a trimethylsilyl (TMS) group. However, the strained oxirane ring is highly sensitive. Using aggressive acidic catalysts (like TMCS) or high temperatures during derivatization will cause the epoxide to ring-open into a silyl ether or diol, creating artificial impurities. Therefore, we use pure BSTFA under mild thermal conditions.

Self-Validating System: To validate that degradation is not occurring during sample prep, a time-course study is performed. The sample is injected at t=0 , t=30 min, and t=60 min. If the main peak area remains constant and no new peaks emerge, the derivatization protocol is validated as non-destructive.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5.0 mg of the synthesized compound in 1.0 mL of anhydrous pyridine in a GC vial.

  • Derivatization: Add 100 µL of pure BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) without TMCS.

  • Incubation: Cap the vial and incubate at 40°C for exactly 30 minutes. Do not exceed 40°C.

  • GC Conditions: Inject 1 µL (split ratio 50:1) into a GC-FID equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial temp 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). Injector temp: 220°C. Detector temp: 280°C.

Comparative Data & Performance Metrics

The following table summarizes the experimental performance of each technique when applied to 2-methyloxirane-2-carboxylic acid, allowing researchers to select the appropriate method based on their specific phase of drug development.

Analytical MethodPrimary ApplicationLOD / LOQSample Prep TimeKey AdvantageKey Limitation
qNMR ( 1 H) Absolute Assay (%)~0.1% / 0.5%< 10 minsNon-destructive; provides absolute purity without identical reference standards.Lower sensitivity for trace-level impurities (<0.1%).
HPLC-CAD Trace Related Substances~10 ng/mL15 minsUniform response for non-chromophoric species; high sensitivity.Requires highly pure volatile buffers; non-linear response curve.
GC-FID Volatile Impurities~1 ng/mL45 minsExceptional resolution of structural isomers and residual solvents.Derivatization step risks artifact formation if not strictly controlled.

Conclusion

For the definitive purity assessment of synthesized 2-methyloxirane-2-carboxylic acid, relying on a single technique is a critical error. qNMR should be deployed as the primary method for absolute mass-balance quantification, ensuring the bulk integrity of the synthesized batch. This must be orthogonally supported by HPLC-CAD to detect trace, non-volatile related substances that are invisible to UV, and GC-FID (post-mild silylation) to rule out volatile organic impurities. By implementing these self-validating protocols, researchers can ensure the highest level of scientific integrity in their synthetic workflows.

References

  • Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy Source: PubMed (National Institutes of Health) URL:[Link]

  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs Source: PubMed (National Institutes of Health) URL:[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI (Molecules) URL:[Link]

Sources

Comparative

A Definitive Guide to Ligand Selection in Asymmetric Synthesis: Evaluating BINAP, Segphos, and Josiphos

Asymmetric hydrogenation remains the gold standard for introducing chirality in active pharmaceutical ingredients (APIs). However, the success of a transition-metal-catalyzed enantioselective transformation hinges entire...

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Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric hydrogenation remains the gold standard for introducing chirality in active pharmaceutical ingredients (APIs). However, the success of a transition-metal-catalyzed enantioselective transformation hinges entirely on the architecture of the chiral ligand. Selecting the right ligand is not a matter of trial and error; it is an exercise in rational design governed by steric bulk, electronic tuning, and geometric constraints.

As a Senior Application Scientist, I have structured this guide to move beyond basic empirical observations. Here, we will dissect the mechanistic causality behind ligand performance, objectively compare three foundational ligand classes—BINAP, Segphos, and Josiphos —and provide a self-validating high-throughput experimentation (HTE) protocol for rapid catalyst screening.

Mechanistic Causality: The Architecture of Asymmetric Induction

The enantioselectivity (ee%) and turnover frequency (TOF) of a catalytic system are dictated by the three-dimensional chiral pocket formed around the metal center. This pocket is primarily governed by two factors: Bite Angle ( β ) and Electronic Properties .

  • Bite Angle & Dihedral Flexibility: The natural bite angle of a bidentate diphosphine ligand determines the geometry of the resulting metal complex. Furthermore, the dihedral angle of the biaryl backbone plays a crucial role in determining the tightness of the chiral pocket, which directly explains the selectivity differences between ligands like BINAP and Segphos[1]. A narrower dihedral angle projects the phenyl rings further into the substrate's coordination sphere, increasing steric differentiation between the pro-R and pro-S faces.

  • Ion-Pairing & Solvent Effects: Recent advancements demonstrate that ligand bite angle-directed counteranion positioning in cationic transition metal catalysis serves as a general strategy for addressing challenging selectivity issues[2]. Smaller bite angles can facilitate tight ion-pair formation between the cationic metal complex and the counteranion, steering regioselectivity and enantioselectivity in low-polarity media[3].

  • Electronic Tuning: Electron-rich phosphines (e.g., alkyl-substituted Josiphos) increase the electron density at the metal center. This accelerates the oxidative addition of H2​ (often the rate-determining step in Rh-catalyzed pathways) and stabilizes high-oxidation-state intermediates, directly impacting the TOF.

Ligand_Causality Ligand Chiral Diphosphine Ligand BiteAngle Bite Angle (β) & Dihedral Angle (e.g., Segphos < BINAP) Ligand->BiteAngle Electronics Electronic Properties (e.g., Josiphos e-rich) Ligand->Electronics Pocket Chiral Pocket Geometry (Steric Hindrance) BiteAngle->Pocket IonPair Ion-Pairing & Solvent Effects (Dielectric Constant) BiteAngle->IonPair Metal Transition Metal Center (Rh, Ru, Ir) Electronics->Metal Metal->Pocket Selectivity Enantioselectivity (ee%) & Turnover Frequency (TOF) Pocket->Selectivity IonPair->Selectivity

Causality network linking ligand bite angle, sterics, and electronics to enantioselectivity.

Comparative Performance Analysis

To objectively evaluate these ligands, we must look at their structural motifs and benchmark applications.

  • BINAP: The pioneering flexible biaryl ligand. Its atropisomeric backbone forms a 7-membered chelate ring. It is the workhorse for Ru-catalyzed hydrogenation of functionalized ketones and olefins.

  • Segphos: Designed with a methylenedioxy group to restrict the biaryl dihedral angle (approx. 65° vs BINAP's 90°). This creates a dramatically tighter chiral pocket, often rescuing reactions where BINAP yields poor enantioselectivity[1].

  • Josiphos: A ferrocene-based ligand that is highly modular. Because it often utilizes electron-rich dialkylphosphine moieties, it is exceptionally active for Rh- and Ir-catalyzed hydrogenations of enamides and challenging N-heterocycles[4].

Quantitative Data Summary
Ligand FamilyBackbone TypeTypical Bite Angle ( β )Electronic NatureIdeal Metal PartnersBenchmark ApplicationTypical ee%
BINAP Flexible Biaryl~92°Neutral ( π -acceptor Aryl)Ru, Rh β -keto esters, Olefins90–98%
Segphos Rigid Biaryl (Narrow Dihedral)~90°Neutral ( π -acceptor Aryl)Ru, Rh, CuChallenging Ketones, Imines95–99%
Josiphos Ferrocene~93°Electron-Rich ( σ -donor)Rh, IrEnamides, Heteroarenes95–99%
DuPhos Phospholane~87°Highly Electron-RichRhDehydroamino acids>99%

Note: Rigid spiro ligands and the introduction of heteroatoms into the backbone also have a significant impact on reactivity, largely attributed to their wide bite angles and rigid steric environments[5].

Experimental Methodology: Self-Validating High-Throughput Screening (HTS)

Modern process chemistry relies on microscale high-throughput experimentation (HTE) to rapidly evaluate asymmetric hydrogenations using robust precursors for quantitative in situ catalyst formation[6].

The following protocol outlines a 96-well parallel screening workflow. Crucially, this protocol is designed as a self-validating system: it incorporates internal standards to decouple yield from isolation losses, and utilizes a deliberate stoichiometric offset to prevent false negatives.

Step-by-Step HTS Protocol

Phase 1: Assay Validation (The Baseline)

  • Racemic Control Synthesis: Before screening, synthesize the racemic product using an achiral ligand (e.g., dppb).

  • Chromatographic Resolution: Develop a Chiral SFC or HPLC method using the racemic standard. Ensure a baseline resolution ( Rs​>1.5 ) between enantiomers. Causality: Without a validated assay, ee% data is mathematically meaningless.

Phase 2: Library Preparation (Inside an Ar/N2 Glovebox) 3. Solvent Degassing: Sparge all solvents (MeOH, THF, DCM) with Argon for 30 minutes. Causality: Trace oxygen rapidly oxidizes electron-rich ligands (like Josiphos) to phosphine oxides, terminating the catalytic cycle prematurely. 4. In Situ Complexation: To a 96-well glass vial plate, dispense the metal precursor (e.g., [Rh(cod)2​]BF4​ , ) and the chiral ligand library ( ).

  • Self-Validating Logic: The 1.1 equivalent excess of ligand ensures that no unligated, achiral metal remains in solution. Unligated metal acts as a highly active racemic background catalyst, which would artificially erode the observed ee%.
  • Substrate & Standard Addition: Add the prochiral substrate ( ) and an inert internal standard (e.g., 1,3,5-trimethoxybenzene, ) to each well.

Phase 3: Pressurized Hydrogenation & Analysis 6. Reaction Execution: Seal the plate in a parallel high-pressure reactor. Purge with H2​ gas three times, then pressurize to the target pressure (e.g., 10-30 bar). Stir at the desired temperature for 12–24 hours[7]. 7. Quench and Filtration: Carefully vent the H2​ gas. Quench the reactions by exposing them to air. Filter the contents of each well through a 96-well silica plug. Causality: Silica filtration removes paramagnetic metal species that will foul the SFC column and broaden analytical peaks. 8. Quantification: Analyze the filtrate via the validated Chiral SFC method. Calculate conversion via the internal standard ratio, and enantioselectivity via the chiral peak integrals.

HTE_Workflow Step1 1. Substrate & Internal Standard (Prochiral Target + Biphenyl) Step2 2. Ligand Library Dispensing (BINAP, Segphos, Josiphos) Step1->Step2 Step3 3. Metal Precursor Addition (In-situ Complexation) Step2->Step3 Step4 4. Pressurized Hydrogenation (Parallel Reactor, H2 Gas) Step3->Step4 Step5 5. Quench & Filtration (Self-Validating Prep) Step4->Step5 Step6 6. Chiral SFC/HPLC Analysis (ee% & TOF Quantification) Step5->Step6

Microscale High-Throughput Experimentation (HTE) workflow for self-validating ligand screening.

Conclusion

The selection between BINAP, Segphos, and Josiphos is dictated by the electronic and steric demands of the transition state. If your substrate requires a tight chiral pocket to differentiate subtle steric differences, the narrow dihedral angle of Segphos is superior. If the reaction suffers from slow oxidative addition or requires an Iridium/Rhodium center for enamide/heteroarene reduction, the electron-rich, modular Josiphos framework is the optimal choice. By combining this mechanistic understanding with rigorous, self-validating high-throughput screening, process chemists can rapidly identify the optimal catalytic system for any given API.

References

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation, ACS Publications.
  • High-Throughput and Parallel Screening Methods in Asymmetric Hydrogenation, Chemical Reviews - ACS Publications.
  • Palladium-catalyzed enantioselective dienylation of propargylic carbonates via sulfonimidamide desymmetrization, PMC - NIH.
  • A Powerful Chiral Counterion Strategy for Asymmetric Transition Metal Catalysis, ResearchGate.
  • Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands, SciSpace.
  • Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands, The Journal of Organic Chemistry - ACS Publications.
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes, PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-Methyloxirane-2-Carboxylic Acid

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates like 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid) requires more than a cursory glance at a stand...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates like 2-methyloxirane-2-carboxylic acid (also known as 2-methylglycidic acid) requires more than a cursory glance at a standard Safety Data Sheet (SDS). This compound is a highly valuable building block in drug development, but its unique structural features present significant logistical challenges for laboratory safety and waste management.

This guide operationalizes safety by moving beyond basic compliance. Here, we detail the mechanistic causality behind the compound's hazards and provide field-proven, self-validating protocols for its safe handling, quenching, and disposal.

Chemical Profiling & Mechanistic Causality

To safely manage 2-methyloxirane-2-carboxylic acid, we must first understand the chemical causality behind its reactivity. The molecule contains a three-membered oxirane (epoxide) ring, which is under immense angular strain (~115 kJ/mol). The presence of the electron-withdrawing carboxylic acid group further polarizes the C–O bonds of the epoxide, making it highly susceptible to nucleophilic attack and acid/base-catalyzed ring opening.

The Risk of Self-Catalyzed Polymerization: The most critical hazard of this compound is its bifunctional nature. It contains both an electrophilic epoxide and a nucleophilic/acidic carboxylate group. If stored improperly or disposed of in high concentrations, the carboxylic acid of one molecule can attack the epoxide of another. This triggers a highly exothermic chain-growth polymerization. If this occurs in a sealed waste drum, the resulting thermal runaway can over-pressurize the container, leading to catastrophic rupture.

To mitigate these risks, personnel must be intimately familiar with the compound's hazard profile [1, 2].

Table 1: Physicochemical and Hazard Profile of 2-Methyloxirane-2-carboxylic Acid

Property / Hazard CategoryDescription / GHS ClassificationOperational Implication
CAS Number 38649-35-3Essential for inventory tracking and waste manifesting.
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332Mandates the use of a certified chemical fume hood and systemic PPE (nitrile gloves, lab coat).
Corrosion / Irritation Skin Corr. 1C (H314) / Skin Irrit. 2 (H315); Eye Irrit. 2A (H319)Direct contact causes severe tissue damage. Immediate flushing is required upon exposure.
Target Organ Toxicity STOT SE 3 (Respiratory irritation - H335, CNS - H336)Inhalation of vapors must be strictly avoided; keep containers tightly closed.
Chemical Incompatibilities Strong oxidizers, strong acids, bases, nucleophiles (amines, thiols)Waste must be strictly segregated to prevent exothermic ring-opening reactions.
Pre-Disposal Quenching Protocol (Controlled Hydrolysis)

While direct disposal into a segregated waste stream is common, the safest approach for concentrated epoxide waste is pre-disposal quenching. By intentionally converting the reactive epoxide into a stable diol (2-methyl-2,3-dihydroxypropanoic acid) via controlled hydrolysis, we eliminate the risk of unexpected exothermic reactions in the waste drum [3].

Protocol: Controlled Acidic Hydrolysis This protocol is a self-validating system: the disappearance of the epoxide on TLC and the stabilization of pH confirm that the hazard has been neutralized.

  • Preparation & Dilution: Conduct all steps in a fume hood. Dissolve the unreacted 2-methyloxirane-2-carboxylic acid in a compatible, water-miscible co-solvent (e.g., tetrahydrofuran or isopropanol) to a concentration of <1 M. Causality: Dilution acts as a thermal sink, safely dissipating the heat generated by the exothermic ring-opening reaction.

  • Thermal Control: Place the reaction flask in an ice-water bath to maintain the internal temperature below 20°C.

  • Acidic Hydrolysis: Slowly add 0.5 M sulfuric acid (H₂SO₄) dropwise while stirring continuously. The acid protonates the epoxide oxygen, lowering the activation energy for water to attack and open the strained ring.

  • Validation (TLC Monitoring): Allow the mixture to stir for 2–4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% EtOAc in hexanes) and a ceric ammonium molybdate stain. Validation: The complete disappearance of the starting material spot confirms the epoxide has been fully consumed.

  • Neutralization: Once validated, carefully neutralize the acidic solution to pH 6–8 using saturated aqueous sodium bicarbonate (NaHCO₃). Verify the pH using indicator strips.

  • Collection: Transfer the neutralized, diol-containing solution to a labeled "Aqueous Waste" or "Non-Halogenated Organic Waste" container, depending on the primary co-solvent used.

Routine Waste Segregation & Logistics

If pre-disposal quenching is not feasible (e.g., for trace amounts or dilute solutions), strict segregation is mandatory to comply with environmental regulations [4].

  • Segregation Rules: Never combine unquenched 2-methyloxirane-2-carboxylic acid with strong oxidizing agents, concentrated acids, or nucleophilic waste streams (e.g., ammonia, amines). Mixing these can trigger the exothermic reactions described in Section 1.

  • Packaging: Store the waste in tightly closed, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or glass). Do not use metal containers, as the carboxylic acid moiety may cause corrosion.

  • Storage Conditions: Store the waste container in a designated, secondary containment tray in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Final Disposition: Dispose of contents via an approved hazardous waste disposal plant. Under no circumstances should this compound be discharged into the laboratory sink or sewer system [4].

Emergency Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination [1].

  • Evacuation & Assessment: Immediately evacuate personnel from the immediate area. Ensure maximum fume hood ventilation and remove all sources of ignition.

  • Containment: Prevent the liquid from entering drains, waterways, or soil.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit absorbent). Causality: Do not use combustible materials like sawdust; the acidic and reactive nature of the epoxide may trigger a secondary reaction or fire.

  • Collection: Carefully sweep up the absorbed mixture using non-sparking tools to prevent ignition of any co-solvent vapors. Place the material into a dedicated, sealable hazardous waste container.

  • Decontamination: Wash the spill area with plenty of soap and water. Collect all wash water as hazardous waste, as it will contain trace amounts of the corrosive compound.

Operational Workflow Diagram

The following decision tree outlines the logical routing for handling 2-methyloxirane-2-carboxylic acid, ensuring that both routine disposal and emergency spills are managed safely.

EpoxideDisposal Start 2-Methyloxirane-2-carboxylic Acid (Waste/Spill) Decision Condition? Start->Decision Spill Spill Response Evacuate & Ventilate Decision->Spill Accidental Release Routine Routine Disposal Decision->Routine End of Experiment Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Collect Collect in Approved HDPE/Glass Container Absorb->Collect Quench Controlled Hydrolysis (Quench to Diol) Routine->Quench Recommended Protocol Routine->Collect Direct Disposal (Dilute) Neutralize Neutralize to pH 6-8 (NaHCO3) Quench->Neutralize Neutralize->Collect Segregate Segregate from Acids, Bases & Nucleophiles Collect->Segregate EHS Transfer to Approved Waste Disposal Plant Segregate->EHS

Workflow for the safe handling, quenching, and disposal of 2-methyloxirane-2-carboxylic acid.

References
  • (2R)-2-methyloxirane-2-carboxylic acid — Chemical Substance Information - NextSDS. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes - Vanderbilt University. [Link]

Handling

A Senior Application Scientist’s Guide to Handling 2-Methyloxirane-2-carboxylic Acid

As a Senior Application Scientist, I have developed this comprehensive operational guide to ensure the safe and effective handling of 2-methyloxirane-2-carboxylic acid (CAS: 38649-35-3). Designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to ensure the safe and effective handling of 2-methyloxirane-2-carboxylic acid (CAS: 38649-35-3). Designed for researchers, chemists, and drug development professionals, this document transcends basic safety data by explaining the causality behind each hazard and providing self-validating protocols. Our goal is to ensure your laboratory operations remain both scientifically rigorous and uncompromisingly safe.

Chemical Profile & Hazard Causality

To handle a chemical safely, you must first understand its molecular behavior. 2-Methyloxirane-2-carboxylic acid contains two highly reactive functional groups: an epoxide (oxirane) ring and a carboxylic acid .

  • The Causality of Reactivity: The three-membered epoxide ring is highly strained. It is highly susceptible to nucleophilic attack and both acid- and base-catalyzed ring-opening reactions[1].

  • The Causality of Toxicity: If this compound contacts biological tissue, the epoxide ring can covalently bind to (alkylate) proteins and DNA. This mechanism is the root cause of its classification as a severe skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[2].

  • Storage Imperatives: Because of its reactivity, it must be stored in a tightly closed container in a cool, dry, well-ventilated area, strictly isolated from strong acids, bases, and nucleophiles (like amines or thiols) which could initiate an exothermic decomposition[1][2].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for reactive epoxides. Epoxides can rapidly permeate standard latex, necessitating a targeted barrier strategy[3].

Table 1: Required PPE and Mechanistic Rationale

Body PartRecommended PPEMechanistic Rationale
Eyes/Face Chemical splash-resistant safety goggles (OSHA 29 CFR 1910.133 / EN166).Protects ocular mucosa from aerosolized particles. Epoxides cause severe, irreversible protein alkylation in corneal tissue[2].
Hands Butyl rubber or Viton® gloves (Double-gloving recommended).Butyl rubber provides a superior, validated chemical barrier against reactive cyclic ethers, whereas standard nitrile offers only limited protection[3].
Body Flame-resistant lab coat (Nomex/Cotton) & full-length trousers.Prevents dermal exposure. The acid moiety can cause localized pH drops on the skin, exacerbating the epoxide's irritant effects[2].
Respiratory NIOSH-approved N95 or P100 particulate respirator (if ventilation fails).Mitigates inhalation risks. The compound causes respiratory irritation (H335) via direct interaction with the respiratory epithelium[2].

Self-Validating Experimental Protocol

Every operational step in your laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Setup & Environmental Control
  • Action: Activate the Class II fume hood and purge the workspace for 5 minutes. Remove all incompatible reagents (strong acids, bases, reducing agents) from the deck[1].

  • Validation: Verify the fume hood face velocity is between 80–100 fpm using the digital anemometer. Do not proceed if the airflow alarm is active or if the velocity fluctuates.

Step 2: PPE Verification
  • Action: Inspect butyl rubber gloves for micro-punctures before donning[3].

  • Validation: Perform a pneumatic inflation test (trap air inside the glove and squeeze). A complete absence of pressure loss validates the integrity of the chemical barrier.

Step 3: Anhydrous Transfer and Weighing
  • Action: Using an anti-static spatula, transfer the required mass of 2-methyloxirane-2-carboxylic acid into a pre-tared, sealable glass vial inside the fume hood.

  • Validation: Cap the vial immediately after transfer. A stable mass reading on the analytical balance validates that the compound is not absorbing ambient atmospheric moisture, which could trigger premature hydrolysis.

Step 4: Controlled Dissolution
  • Action: Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry THF or Dichloromethane) to maintain the integrity of the oxirane ring[1].

  • Validation: Monitor the dissolution vessel with an external thermocouple. A stable temperature profile (absence of an exotherm) validates that no unintended ring-opening polymerization is occurring.

Visualized Operational Workflow

Below is the logical workflow for handling this reactive compound, highlighting the critical path from hazard assessment to decontamination.

G assess 1. Hazard Assessment: Epoxide + Carboxylic Acid ppe 2. Don Validated PPE: Butyl Gloves & Goggles assess->ppe hood 3. Transfer to Class II Fume Hood ppe->hood cond1 Isolate from Nucleophiles (Amines, Thiols) hood->cond1 cond2 Isolate from Strong Acids/Bases hood->cond2 react 4. Controlled Reaction (Anhydrous/Aprotic) cond1->react cond2->react waste 5. Hazardous Waste Segregation react->waste decon 6. Surface Decontamination waste->decon

Safety and operational workflow for handling 2-methyloxirane-2-carboxylic acid.

Emergency Response & Disposal Plan

Even with rigorous protocols, you must be prepared for logistical failures.

  • Spill Containment: If a spill occurs, immediately evacuate unprotected personnel. Do not use water if the compound is actively reacting. Absorb the spill with an inert material (e.g., dry sand or vermiculite) and sweep it into a chemically resistant, tightly closed disposal container[2].

  • Dermal Exposure: Immediately flush the affected skin with running water for a minimum of 15 minutes while removing contaminated clothing. Rapid mechanical removal is critical to halt the alkylation of epidermal proteins[2].

  • Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention to prevent permanent corneal damage[2].

  • Waste Disposal: Epoxides are highly toxic to aquatic ecosystems. Never allow the product to enter drains, waterways, or soil. All contaminated materials must be disposed of via an approved, licensed hazardous waste disposal plant in accordance with local and federal environmental regulations[2].

References

  • Title: 2-Methyloxirane-2-carboxylic acid Safety Data Sheet | Source: AK Scientific, Inc. | URL: 2

  • Title: 2-(Chloromethyl)-2-methyloxirane Safety and Handling | Source: Benchchem | URL: 3

  • Title: N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | Source: Guidechem | URL: 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyloxirane-2-carboxylic Acid
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2-methyloxirane-2-carboxylic Acid
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